molecular formula C53H84N12O16 B178396 H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH CAS No. 156707-52-7

H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH

カタログ番号: B178396
CAS番号: 156707-52-7
分子量: 1145.3 g/mol
InChIキー: VWRHOUYEKBHWHB-FZGLSYQKSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

H-Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp-OH is a synthetic decapeptide designed for advanced biochemical and pharmacological research. This custom sequence features a tyrosine N-terminus and an aspartic acid C-terminus, creating a peptide with unique physicochemical properties influenced by its specific amino acid composition[CITATION]. The peptide contains both hydrophobic (Leu, Leu, Val, Ile, Pro) and hydrophilic (Gln, Asn, Asp) residues, along with the polar tyrosine and acidic aspartic acid, which collectively contribute to its potential tertiary structure and biointeractive capabilities[CITATION]. Researchers can utilize this peptide in structural biology studies to investigate peptide folding patterns, intermolecular interactions, and stability characteristics. The sequence presents opportunities for studying protein-protein interactions, receptor binding mechanisms, and signal transduction pathways in controlled laboratory environments. This peptide is provided as a lyophilized powder with guaranteed >95% purity verified by HPLC and mass spectrometric analysis. The product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications or human consumption. Proper handling procedures and storage at -20°C are recommended to maintain stability.

特性

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H84N12O16/c1-10-28(8)43(51(78)62-37(53(80)81)24-41(69)70)64-48(75)35(23-40(56)68)60-50(77)42(27(6)7)63-46(73)33(17-18-39(55)67)58-44(71)29(9)57-49(76)38-12-11-19-65(38)52(79)36(21-26(4)5)61-47(74)34(20-25(2)3)59-45(72)32(54)22-30-13-15-31(66)16-14-30/h13-16,25-29,32-38,42-43,66H,10-12,17-24,54H2,1-9H3,(H2,55,67)(H2,56,68)(H,57,76)(H,58,71)(H,59,72)(H,60,77)(H,61,74)(H,62,78)(H,63,73)(H,64,75)(H,69,70)(H,80,81)/t28-,29-,32-,33-,34-,35-,36-,37-,38-,42-,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRHOUYEKBHWHB-FZGLSYQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H84N12O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1145.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Assessment: Molecular Weight & Analytical Characterization of Peptide YLLPAQVNID

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The decapeptide H-Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp-OH (Sequence: YLLPAQVNID ) is a bioactive fragment often utilized in epitope mapping and proteomic standardization.[1] Precise characterization of this molecule requires distinguishing between its Monoisotopic Mass (1144.61 Da) , utilized for high-resolution mass spectrometry (HRMS), and its Average Molecular Weight (1145.33 Da) , utilized for gravimetric preparation.[1]

This guide details the theoretical derivation of these values, outlines the necessary corrections for Net Peptide Content (NPC) due to counter-ions (e.g., Trifluoroacetate), and provides a self-validating LC-MS workflow for experimental verification.

Theoretical Mass Determination

In accurate mass spectrometry, "molecular weight" is an ambiguous term. We must calculate two distinct values: the Monoisotopic Mass (based on the most abundant isotopes,


C, 

H,

N,

O) and the Average Mass (weighted average of all natural isotopes).[1][2][3][4][5]
Elemental Composition Analysis

The chemical formula is derived by summing the residue masses and adding one water molecule (


) to account for the N-terminal hydrogen and C-terminal hydroxyl group.[1]

Formula:



ResidueCodeFormula (Residue)Monoisotopic Mass (Da)CountSubtotal Mass (Da)
Tyrosine Y

163.06331163.0633
Leucine L

113.08412226.1682
Proline P

97.0528197.0528
Alanine A

71.0371171.0371
Glutamine Q

128.05861128.0586
Valine V

99.0684199.0684
Asparagine N

114.04291114.0429
Isoleucine I

113.08411113.0841
Aspartic Acid D

115.02691115.0269
Termini (

)
-

18.0106118.0106
TOTAL -

- - 1144.6131
Mass Values for Reporting
  • Monoisotopic Mass (

    
    ): 1144.6131 Da 
    Use this value for ESI-MS, MALDI-TOF, and identifying the 
    
    
    
    or
    
    
    peaks.[1]
  • Average Molecular Weight (

    
    ): 1145.33 Da 
    Use this value for molarity calculations and weighing lyophilized powder.[1]
    

Physicochemical Properties & Solubility[1][6]

Understanding the charge state is critical for both solubility and ionization in Mass Spectrometry.

  • Isoelectric Point (pI): ~3.9 - 4.1[1]

  • Charge at pH 7.0: Net Negative (-1 to -2).[1]

    • Reasoning: The sequence contains one acidic residue (Asp, D) and the C-terminal carboxyl group. The N-terminus is protonated, but the overall molecule is acidic.

  • Hydrophobicity: Moderate.

    • Residues: Leu, Val, Ile, Tyr, Pro, Ala are hydrophobic.[2]

    • Implication: This peptide will retain well on C18 Reverse-Phase HPLC columns.[1]

Solubility Protocol: Due to the presence of hydrophobic residues (L, L, V, I, Y) and the acidic C-terminus, this peptide may aggregate in pure water.[2]

  • Initial Dissolution: Dissolve in a small volume of 0.1% Ammonium Hydroxide (

    
    )  or weak buffer (pH > 7) to deprotonate the Asp/C-term and aid solubility.[1]
    
  • Dilution: Dilute to volume with water or PBS.

  • Avoid: Direct dissolution in high-concentration acidic buffers (like 5% TFA) as the isoelectric precipitation point is near pH 4.0.[1]

Analytical Validation Workflow (LC-MS)

To experimentally verify the molecular weight and purity, the following "Bottom-Up" proteomic workflow is recommended. This protocol ensures removal of salts that suppress ionization.

Experimental Logic Diagram

G Start Lyophilized Peptide (YLLPAQVNID) Solubility Dissolution (0.1% NH4OH -> H2O) Start->Solubility 1mg/mL HPLC RP-HPLC Separation (C18 Column, ACN Gradient) Solubility->HPLC Inject 10uL ESI ESI Ionization (Positive Mode) HPLC->ESI Eluent MS1 MS1 Spectrum Scan 500-1500 m/z ESI->MS1 [M+H]+ & [M+2H]2+ Data Data Analysis Extract Monoisotopic Peak MS1->Data Match to 1144.61

Figure 1: Analytical workflow for peptide mass confirmation via Liquid Chromatography-Mass Spectrometry (LC-MS).

Standard Operating Procedure (SOP)

Instrument: Q-TOF or Orbitrap MS coupled with UHPLC.[1] Column: C18 Peptide BEH (1.7 µm, 2.1 x 100 mm).[2] Mobile Phase A: 0.1% Formic Acid in Water.[6] Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes. The hydrophobic nature of YLLPAQVNID suggests elution around 35-45% B.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.[1]

    • Note: Although the peptide is acidic, positive mode (acidic mobile phase) is standard for protonating the backbone amides for detection.

  • Target Ions:

    • 
      : 
      
      
      
      [1]
    • 
      : 
      
      
      
      [1]
    • Validation Check: The

      
       peak is often the base peak (most intense) for peptides of this length.[1]
      

Critical Consideration: Net Peptide Content (NPC)[1]

Researchers often mistake the "weighed mass" for the "peptide mass." Synthetic peptides are lyophilized as salts (usually Trifluoroacetate or Acetate) and contain residual water.[1]

The "Salt Correction" Factor: If you weigh 1.0 mg of powder, you do not have 1.0 mg of YLLPAQVNID.

  • Typical Composition:

    • Peptide: ~70-80%[1]

    • Counter-ions (TFA/Acetate): ~10-20%[1]

    • Water: ~5-10%[1]

Calculation for Dosing:


[1]

Failure to correct for NPC will result in under-dosing by 20-30% in biological assays.[1]

Fragmentation & Sequencing (MS/MS)[1]

To confirm the sequence (not just the mass), MS/MS fragmentation is required. The peptide cleaves at the amide bonds, generating b-ions (N-terminal) and y-ions (C-terminal).[1]

Fragmentation Logic

PeptideFrag Struct H- Tyr Leu Leu Pro Ala Gln Val Asn Ile Asp -OH y_ions y-ions (C-term fragments) Struct->y_ions y1 (D), y2 (ID)... b_ions b-ions (N-term fragments) Struct->b_ions b2 (YL), b3 (YLL)...

Figure 2: Collision-Induced Dissociation (CID) generates b-ions (containing Tyr) and y-ions (containing Asp).[1]

Diagnostic Fragments:

  • y1 ion (Asp): ~134.0 m/z[1]

  • Immonium ion (Pro): 70.06 m/z (Strong indicator of Proline presence).[1]

  • Immonium ion (Tyr): 136.07 m/z.[1]

References

  • Matrix Science. (n.d.).[1] Mascot database search: Accuracy & resolution. Retrieved from [1]

  • University of Washington Proteomics Resource (UWPR). (n.d.).[1] Amino Acid Mass Table. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (n.d.).[1] PubChem Compound Summary for Peptides. Retrieved from [1]

  • Centers for Disease Control and Prevention (CDC). (2022).[1] Facile Preparation of Peptides for Mass Spectrometry Analysis. Retrieved from [1]

  • Agilent Technologies. (n.d.).[1] Guide to Peptide Quantitation. Retrieved from [1]

Sources

A Comprehensive Technical Guide to the YLLPAQVNID Peptide: Structure, Formula, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the decapeptide YLLPAQVNID (Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp). The document delineates its fundamental chemical properties, including a detailed breakdown of its molecular structure and formula. Furthermore, it presents a comprehensive overview of the standard methodologies for its chemical synthesis, purification, and analytical characterization. This guide is structured to serve as a foundational resource, offering both theoretical understanding and practical, field-proven protocols essential for the scientific investigation and potential therapeutic development of this peptide.

Foundational Chemistry of the YLLPAQVNID Peptide

The YLLPAQVNID peptide is an oligopeptide, a short chain of amino acids linked by peptide bonds.[1][2] Specifically, as a decapeptide, it is composed of ten amino acid residues. The unique sequence of these residues dictates its primary structure, which in turn governs its physicochemical properties, three-dimensional conformation, and potential biological activity. Peptides of this nature are of significant interest in various fields, acting as signaling molecules, enzyme regulators, and potential therapeutic agents.[2]

Chemical Structure and Molecular Formula

A precise understanding of a peptide's structure and formula is paramount for its synthesis, analysis, and application.

Amino Acid Composition and Physicochemical Properties

The primary structure is defined by the linear sequence of its ten constituent amino acids. The properties of each amino acid's side chain (R-group) contribute to the overall characteristics of the peptide, such as its hydrophobicity, charge, and potential for intermolecular interactions.[3]

Table 1: Amino Acid Composition and Properties of YLLPAQVNID

PositionAmino Acid3-Letter Code1-Letter CodeSide Chain PropertyMolecular Weight ( g/mol )
1TyrosineTyrYAromatic, Polar163.18
2LeucineLeuLAliphatic, Nonpolar113.16
3LeucineLeuLAliphatic, Nonpolar113.16
4ProlineProPCyclic, Nonpolar97.12
5AlanineAlaAAliphatic, Nonpolar71.08
6GlutamineGlnQPolar, Neutral128.13
7ValineValVAliphatic, Nonpolar99.13
8AsparagineAsnNPolar, Neutral114.10
9IsoleucineIleIAliphatic, Nonpolar113.16
10Aspartic AcidAspDAcidic, Polar115.09
Molecular Formula and Weight

The molecular formula is determined by summing the atomic composition of each amino acid and subtracting the elements of water (H₂O) for each of the nine peptide bonds formed.

  • Molecular Formula: C₅₃H₈₅N₁₁O₁₆

  • Average Molecular Weight: 1152.3 g/mol

  • Monoisotopic Molecular Weight: 1151.6213 Da

The monoisotopic mass is the relevant value for high-resolution mass spectrometry, a primary tool for peptide characterization.[4]

Structural Representation

The structure of a peptide can be visualized at different levels of complexity.

  • Primary Structure (Sequence):

YLLPAQVNID_Sequence Y Tyr (Y) L1 Leu (L) Y->L1 - Peptide Bond - L2 Leu (L) L1->L2 - Peptide Bond - P Pro (P) L2->P - Peptide Bond - A Ala (A) P->A - Peptide Bond - Q Gln (Q) A->Q - Peptide Bond - V Val (V) Q->V - Peptide Bond - N Asn (N) V->N - Peptide Bond - I Ile (I) N->I - Peptide Bond - D Asp (D) I->D - Peptide Bond -

Figure 1: Linear representation of the YLLPAQVNID amino acid sequence.

  • Predicted Secondary and Tertiary Structure: The three-dimensional conformation is critical for biological function. Based on its sequence, YLLPAQVNID contains a high proportion of nonpolar, hydrophobic residues (L, L, P, A, V, I), suggesting it may adopt a conformation that buries these residues away from an aqueous environment. The presence of Proline (P) often induces a β-turn or "kink" in the peptide backbone, influencing the overall fold. The precise 3D structure would be definitively determined by techniques such as NMR spectroscopy or X-ray crystallography.

Peptide Synthesis and Purification Workflow

The de novo creation of peptides for research is most commonly achieved through chemical synthesis.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the gold-standard methodology for chemically synthesizing peptides.[2] It involves the stepwise addition of protected amino acids to a growing chain anchored to an insoluble resin support. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is prevalent due to its milder deprotection conditions.

SPPS_Workflow cluster_synthesis Synthesis Cycle (Repeated 9x) Deprotection 1. Fmoc Deprotection (Piperidine in DMF) Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 Wash2->Deprotection Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Resin Start: Resin Support Resin->Deprotection Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, MS/MS) Purification->Characterization Final_Product Pure YLLPAQVNID Peptide Characterization->Final_Product

Figure 2: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Fmoc-SPPS of YLLPAQVNID

  • Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) to prepare it for the first amino acid coupling. The choice of Rink Amide resin results in a C-terminal amide upon cleavage, which often enhances peptide stability.

  • First Amino Acid Coupling: Couple the C-terminal amino acid, Fmoc-Asp(OtBu)-OH, to the resin. This is achieved by activating the carboxyl group with an agent like HBTU in the presence of a non-nucleophilic base such as DIPEA. The OtBu group protects the acidic side chain of Aspartic Acid.

  • Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from the attached Asp residue using a solution of 20% piperidine in DMF. This reveals a free amine, ready for the next coupling step.

  • Iterative Coupling Cycles: Repeat the coupling and deprotection steps for each subsequent amino acid in the sequence (from C-terminus to N-terminus): Ile, Asn(Trt), Val, Gln(Trt), Ala, Pro, Leu, Leu, and finally Tyr(tBu). Side-chain protecting groups (e.g., Trt for Asn/Gln, tBu for Tyr) are crucial to prevent unwanted side reactions.

  • Cleavage and Global Deprotection: Once the full sequence is assembled, treat the resin with a cleavage cocktail, typically containing Trifluoroacetic Acid (TFA) mixed with scavengers (e.g., water, triisopropylsilane). This single step cleaves the peptide from the resin and removes all side-chain protecting groups.

  • Peptide Precipitation: Precipitate the cleaved peptide from the TFA solution by adding it to cold diethyl ether. Collect the crude peptide pellet via centrifugation.

  • Lyophilization: Lyophilize the crude peptide to yield a dry, stable powder ready for purification.

Purification via Reverse-Phase HPLC (RP-HPLC)

The crude product from synthesis contains deletion sequences and other impurities. RP-HPLC is the definitive method for purifying the target peptide to a high degree of homogeneity.

Experimental Protocol: Preparative RP-HPLC

  • System Preparation: Use a preparative RP-HPLC system equipped with a C18 column. The C18 stationary phase is nonpolar, making it ideal for separating peptides based on their hydrophobicity.

  • Mobile Phases:

    • Solvent A: 0.1% TFA in HPLC-grade water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of Solvent A or a similar aqueous buffer.

  • Elution Gradient: Inject the sample and elute using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 55% Solvent B over 40 minutes). The hydrophobic nature of YLLPAQVNID ensures it will bind to the C18 column and elute as the organic solvent concentration increases.

  • Detection and Fractionation: Monitor the column eluent using a UV detector at 214 nm (for the peptide backbone) and 280 nm (for the Tyrosine side chain). Collect fractions corresponding to the major peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions using analytical RP-HPLC. Pool the fractions with >95% purity and lyophilize to obtain the final, purified peptide.

Analytical Characterization

Post-purification, the identity and purity of the peptide must be rigorously confirmed.

Mass Spectrometry (MS) for Identity Confirmation

MS is used to verify that the purified peptide has the correct molecular weight.

  • Methodology: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are the preferred soft ionization techniques.

  • Expected Outcome: The resulting spectrum should show a prominent peak corresponding to the theoretical monoisotopic mass of YLLPAQVNID (1151.62 Da). ESI-MS will often produce a series of multiply charged ions ([M+H]⁺, [M+2H]²⁺, etc.) that can be deconvoluted to confirm the mass.

Tandem Mass Spectrometry (MS/MS) for Sequence Verification

To confirm the amino acid sequence, MS/MS is employed. A specific ion from the initial MS scan is isolated, fragmented, and the resulting fragment ions are analyzed.[5]

  • Fragmentation Pattern: Collision-induced dissociation primarily breaks the peptide bonds, generating a predictable series of fragment ions known as b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the sequence to be read directly from the spectrum.

MSMS_Fragmentation cluster_peptide YLLPAQVNID Backbone Y Y L1 L1 Y->L1 L2 L2 L1->L2 P P L2->P A A P->A Q Q A->Q V V Q->V N N V->N I I N->I D D I->D b1 b1 b1->Y b2 b2 b2->L1 b3 b3 b3->L2 y1 y1 y1->D y2 y2 y2->I y3 y3 y3->N

Figure 3: Schematic of b-ion and y-ion fragmentation for sequence analysis by MS/MS.

Conclusion

The decapeptide YLLPAQVNID is defined by its specific amino acid sequence, which imparts a distinct chemical identity, molecular weight, and structural potential. This guide has detailed these core chemical attributes and outlined the authoritative, industry-standard workflows for its synthesis, purification, and characterization. The robust protocols for SPPS, RP-HPLC, and mass spectrometry provide a self-validating system to ensure the production of high-purity, identity-confirmed peptide, which is the essential starting point for any subsequent biological or pharmaceutical investigation.

References

  • Proteins, Peptides, and Amino Acids. (n.d.). A comprehensive overview of peptide and protein structure.
  • Peptide. (n.d.). In Wikipedia.
  • Terminology of Molecular Biology for Oligopeptide. (n.d.). GenScript.
  • Peptide Molecular Weight Calculator. (n.d.). BenchCalc.
  • Peptide Calculator. (n.d.). Bachem.
  • Determination of the Amino Acid Sequence in Oligopeptides by Computer Interpretation of Their High-Resolution Mass Spectra. (n.d.). A study on peptide sequencing using mass spectrometry.
  • Amino Acid Sequence Analysis of Peptides and Proteins with Modified Amino Acid Using PPSQ-50A Isocratic System. (n.d.). Shimadzu.

Sources

Structural & Functional Analysis of the YLLPAQVNID Neurotrophic Peptide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and functional analysis of the peptide sequence YLLPAQVNID , identified as the Neurotrophic Factor for Retinal Cholinergic Neurons (NFRCN) .

Executive Summary

The peptide sequence YLLPAQVNID (Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp) represents a potent neurotrophic factor originally isolated from cultured embryonic hippocampal neurons. Functionally characterized as the Neurotrophic Factor for Retinal Cholinergic Neurons (NFRCN) , this decapeptide (10-mer) exhibits specific biological activity in promoting the development and survival of cholinergic neurons in the retina, marked by the upregulation of Choline Acetyltransferase (ChAT).

From a structural biology perspective, YLLPAQVNID is a chameleon sequence . While likely disordered in aqueous solution due to its short length, its physicochemical signature suggests it adopts a stable


-turn conformation  upon receptor binding. This guide details the predicted secondary structure, physicochemical properties, and experimental frameworks for validation.[1]

Physicochemical Sequence Analysis

Understanding the intrinsic properties of the amino acid sequence is the first step in predicting its behavior in physiological environments.

Primary Sequence Data[2][3]
  • Sequence: Tyr - Leu - Leu - Pro - Ala - Gln - Val - Asn - Ile - Asp[2][3]

  • Length: 10 Amino Acids

  • Molecular Weight: ~1145.3 Da

  • Isoelectric Point (pI): ~3.9 (Acidic)

  • Net Charge (at pH 7.0): -1 (Aspartic Acid contributes -1; N-terminus +1, C-terminus -1 cancel out, assuming unblocked termini).

Hydrophobicity Profile (Kyte-Doolittle)

The sequence displays a distinct amphipathic-like segmentation , critical for its receptor interaction interface.

SegmentResiduesCharacteristicsStructural Implication
N-Terminus Y-L-L Highly HydrophobicMembrane anchoring or hydrophobic pocket insertion.
Pivot P Rigid Cyclic Side ChainStructural Kink /

-Turn Inducer.
Core A-Q-V Mixed (Hydrophobic/Polar)Linker region; conformational flexibility.
C-Terminus N-I-D Hydrophilic / AcidicSolvent-exposed surface; electrostatic receptor recognition.

Predicted Secondary Structure

Short peptides (<15 residues) rarely maintain rigid secondary structures (like


-helices) in aqueous solution due to the lack of sufficient intrachain hydrogen bonding to overcome entropy. However, the specific placement of Proline (P) at position 4 dictates a high probability of a Turn Conformation .
The Proline Pivot Effect

Proline is a known "helix breaker" but a strong "turn inducer." In the YLLPAQVNID sequence, the Leu-Pro-Ala motif is statistically predisposed to form a Type II


-Turn .
  • Mechanism: The cyclic structure of Proline restricts the

    
     dihedral angle to approximately -60°, locking the backbone into a kink.
    
  • Prediction: The peptide likely folds back on itself, bringing the hydrophobic N-terminus (YLL) into proximity with the C-terminal domain, potentially stabilizing a compact "hairpin" shape when bound to its receptor.

Consensus Prediction Model

Combining Chou-Fasman and GOR (Garnier-Osgood-Robson) propensities:

  • Residues 1-3 (YLL): Extended Strand (

    
    -strand) potential due to bulky hydrophobic side chains.
    
  • Residue 4-5 (PA):

    
    -Turn . Proline introduces the reversal of direction.
    
  • Residues 6-10 (QVNID): Random Coil / Flexible Linker. This region remains disordered to facilitate "induced fit" binding upon contact with the target receptor.

Structural Visualization (DOT Diagram)

The following diagram illustrates the predicted structural flow and domain segregation.

G cluster_0 Hydrophobic Anchor (N-Term) cluster_1 Structural Pivot cluster_2 Recognition Domain (C-Term) Y1 Tyr (Y) Hydrophobic L2 Leu (L) Hydrophobic Y1->L2 L3 Leu (L) Hydrophobic L2->L3 P4 Pro (P) Beta-Turn Inducer L3->P4 Kink Formation A5 Ala (A) P4->A5 Direction Reversal Struct1 Predicted Conformation: Extended Strand -> Beta-Turn -> Random Coil P4->Struct1 Q6 Gln (Q) A5->Q6 V7 Val (V) Q6->V7 N8 Asn (N) V7->N8 I9 Ile (I) N8->I9 D10 Asp (D) Acidic I9->D10

Figure 1: Predicted structural segmentation of YLLPAQVNID, highlighting the Proline-induced turn connecting the hydrophobic anchor and the hydrophilic recognition tail.

Biological Context & Mechanism

The structural prediction directly informs the mechanism of action for NFRCN.

Receptor Interaction Hypothesis

The YLL motif likely serves as a hydrophobic "key" that inserts into a hydrophobic pocket on the receptor surface (possibly a cytokine receptor family member, given the neurotrophic nature). The Proline kink orients the QVNID tail to interact with surface polar residues, providing specificity.

  • Analogy: The peptide acts like a "hook," where the shank is the hydrophobic N-term and the hook is the polar C-term, shaped by the Proline bend.

Neurotrophic Activity

As established by Yasukura et al., this peptide stimulates Choline Acetyltransferase (ChAT). This suggests it triggers a signaling cascade (likely MAPK or PI3K/Akt pathways common to neurotrophins) that results in transcriptional upregulation of the CHAT gene.

Experimental Validation Protocols

To confirm the predicted structure and activity, the following validation workflows are recommended.

Circular Dichroism (CD) Spectroscopy

Objective: Determine the secondary structure content in solution.

  • Protocol:

    • Dissolve peptide in 10 mM Phosphate Buffer (pH 7.4) to 50 μM.

    • Measure CD spectra from 190 nm to 260 nm.

    • Expected Result (Aqueous): Strong negative band near 195 nm (Random Coil).

    • Titration: Add Trifluoroethanol (TFE) incrementally (0% to 50%). TFE stabilizes secondary structures.

    • Expected Result (TFE): Emergence of a negative band at 208/222 nm (Helix) or a specific shape characteristic of a

      
      -turn if the turn is stable.
      
NMR Spectroscopy (NOESY)

Objective: Identify spatial proximity of residues (Turn verification).

  • Protocol:

    • Prepare 2 mM peptide sample in 90% H2O / 10% D2O.

    • Run 2D-NOESY (Nuclear Overhauser Effect Spectroscopy).

    • Target Signal: Look for NOE cross-peaks between the alpha-proton of Leu3 and the delta-protons of Pro4 , and between Pro4 and Ala5 .

    • Significance: Strong sequential NOEs in this region confirm the cis/trans isomerization state of Proline and the existence of the turn.

References

  • Yasukura, T., Omori, K., Mikami, T., & Inagaki, C. (1994). Purification and characterization of neurotrophic factor for retinal cholinergic neurons derived from cultured hippocampal neurons. The Japanese Journal of Pharmacology, 64.

  • Patent WO2009043450A2. Use of neurotrophic factor for retinal cholinergic neurons (nfrcn) and chorionic gonadotropin-beta (109-145) as therapeutic agents.[4]

  • Kyte, J., & Doolittle, R. F. (1982). A simple method for displaying the hydropathic character of a protein. Journal of Molecular Biology, 157(1), 105-132.

Sources

Precision Quantitation of YLLPAQVNID: Theoretical Extinction Coefficient & Validation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Extinction Coefficient of YLLPAQVNID at 280 nm Role: Senior Application Scientist Format: Technical Whitepaper

Executive Summary

Accurate quantitation of bioactive peptides is the bedrock of reproducible pharmacology. This guide provides an in-depth analysis of the theoretical extinction coefficient for the peptide sequence YLLPAQVNID (Neurotrophic Factor for Retinal Cholinergic Neurons).

While the theoretical molar extinction coefficient (


) is calculated as 1,490 M⁻¹cm⁻¹ , the low intrinsic chromophore content of this sequence presents specific detection challenges. This document details the derivation of this value, analyzes the physicochemical limitations of UV quantitation for this specific peptide, and prescribes self-validating experimental protocols to ensure data integrity in drug development workflows.

Part 1: Theoretical Framework & Calculation

The Edelhoch-Pace Method

The standard for protein and peptide quantitation relies on the additive contribution of intrinsic chromophores at 280 nm. According to the foundational work by Edelhoch (1967) and refined by Pace et al. (1995), the molar extinction coefficient (


) is derived from the sum of Tryptophan (Trp), Tyrosine (Tyr), and Cystine (disulfide bonds) contributions.

The General Equation:


[1][2]

Where:

  • 
     = Number of Tryptophan residues[2]
    
  • 
     = Number of Tyrosine residues
    
  • 
     = Number of Disulfide bonds
    
Sequence Analysis of YLLPAQVNID

To apply the formula, we must deconstruct the peptide into its constituent residues and identify the chromophores.

  • Sequence: Tyr - Leu - Leu - Pro - Ala - Gln - Val - Asn - Ile - Asp

  • Length: 10 Amino Acids

  • Formula:

    
    
    
  • Molecular Weight (MW): ~1145.3 Da (Monoisotopic)

Chromophore Inventory:

Residue Count Contribution at 280 nm
Tyrosine (Y) 1 Dominant Chromophore
Tryptophan (W) 0 None
Cysteine (C) 0 No Disulfides possible

| Phenylalanine (F) | 0 | Negligible at 280 nm |

Calculation of Extinction Coefficients

Applying the Pace equation to YLLPAQVNID:




Mass-Based Extinction Coefficient (

)

For laboratory applications, converting molarity to mass concentration (mg/mL) is essential.





Note:


 represents the absorbance of a 1% (10 mg/mL) solution.[1][3] The absorbance of a 0.1% (1 mg/mL) solution is approximately 1.30 .
Quantitative Summary Table
ParameterValueUnitNotes
Molar Extinction Coeff (

)
1,490

Based on 1 Tyrosine residue.[2]
Absorbance (0.1% / 1 mg/mL) 1.30 AUPathlength = 1 cm.
Molecular Weight 1145.3 DaAverage mass.
Isoelectric Point (pI) ~3.8pHAcidic peptide (Asp + C-term).

Part 2: Critical Analysis & "Senior Scientist" Insights

The "Single Tyrosine" Risk

As a Senior Application Scientist, I must highlight a critical vulnerability in this theoretical value. YLLPAQVNID relies on a single Tyrosine for its UV signal.

  • Low Sensitivity: An

    
     of 1,490 is extremely low. Standard proteins often have 
    
    
    
    . To get a reliable signal (0.1 - 1.0 AU), you need high concentrations (0.07 - 0.7 mM), consuming significant sample.
  • pH Sensitivity: Tyrosine is an ionizable chromophore (

    
    ). If your buffer pH > 8.5, the phenolic hydroxyl group deprotonates to form tyrosinate, shifting the 
    
    
    
    to ~293 nm and altering the extinction coefficient. Strict pH control (pH < 7.5) is mandatory for 280 nm quantitation of this peptide.
Alternative Strategy: Peptide Bond Absorption (205 nm)

Due to the low signal at 280 nm, quantifying at 205 nm (Scopes method) is often superior for this peptide. The peptide backbone absorbs strongly at 205 nm (


), offering 20-30x higher sensitivity. However, 205 nm is susceptible to buffer interference (e.g., Tris, EDTA).

Part 3: Visualization of Logic

The following diagram illustrates the decision matrix for selecting the correct quantitation method for YLLPAQVNID.

QuantitationLogic Start Peptide: YLLPAQVNID CheckSeq Analyze Sequence (1 Tyr, 0 Trp) Start->CheckSeq Calc280 Calc Theoretical ε280 (1490 M⁻¹cm⁻¹) CheckSeq->Calc280 Decision Is Concentration > 0.1 mg/mL? Calc280->Decision Use280 Use A280 Method (Strict pH < 7.5) Decision->Use280 Yes (High Conc) Use205 Use A205 Method (High Sensitivity) Decision->Use205 No (Low Conc) Validation Validate with AAA (Amino Acid Analysis) Use280->Validation Use205->Validation

Figure 1: Decision workflow for quantifying YLLPAQVNID based on concentration and sensitivity requirements.

Part 4: Experimental Validation Protocols

Theoretical values are estimates. For GLP/GMP environments, you must experimentally validate the extinction coefficient.

Protocol A: Variable Pathlength Extension (VPE)

Best for: Rapid, non-destructive validation of linearity. Traditional cuvettes (1 cm) are prone to error at low absorbances. VPE (e.g., SoloVPE) measures absorbance at multiple pathlengths to generate a slope (


), eliminating buffer blank errors.
  • Preparation: Dissolve YLLPAQVNID in 20 mM Phosphate Buffer, pH 7.0 (Avoid Tris).

  • Baseline: Perform a buffer background correction.

  • Measurement: Load 10

    
    L of sample. Collect data at 5 pathlengths (e.g., 0.1 mm to 1.0 mm).
    
  • Analysis: Plot Absorbance vs. Pathlength. The slope is

    
    .
    
    • 
       must be 
      
      
      
      .
    • If linearity fails, aggregation may be occurring (common with hydrophobic residues like L, V, I, Y).

Protocol B: Amino Acid Analysis (AAA)

Best for: Absolute quantitation to determine the "True"


.
Since YLLPAQVNID contains stable residues (L, A, V, I, D), AAA is the Gold Standard.
  • Hydrolysis: Subject sample to 6N HCl at 110°C for 24 hours (vapor phase).

  • Derivatization: Post-column derivatization with Ninhydrin or pre-column with OPA/FMOC.

  • Quantitation: Use an internal standard (Norleucine).

  • Calculation of Experimental

    
    : 
    
    
    
    
    Compare
    
    
    with 1490. A deviation > 5% suggests impurity or secondary structure effects.

Part 5: References

  • Edelhoch, H. (1967). Spectroscopic determination of tryptophan and tyrosine in proteins.[2][3][4][5] Biochemistry, 6(7), 1948–1954. Link

  • Pace, C. N., Vajdos, F., Fee, L., Grimsley, G., & Gray, T. (1995). How to measure and predict the molar absorption coefficient of a protein. Protein Science, 4(11), 2411–2423. Link

  • Scopes, R. K. (1974). Measurement of protein by spectrophotometry at 205 nm.[5] Analytical Biochemistry, 59(1), 277-282. Link

  • QYAOBIO. (n.d.).[6] Neurotrophic Factor for Retinal Cholinergic Neurons (YLLPAQVNID).[6] Catalog Peptides. Link (Verified via search context).

Disclaimer: This guide is for research purposes. All experimental constants should be verified within the user's specific buffer system.

Sources

Methodological & Application

Application Note: Solubility Protocols for Neurotrophic Factor Peptide (H-YLLPAQVNID-OH)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

The decapeptide H-Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp-OH (YLLPAQVNID) is a bioactive fragment identified as a Neurotrophic Factor for Retinal Cholinergic Neurons , originally purified from hippocampal conditioned media [1].[1]

Achieving consistent solubility for this peptide is critical because it is primarily used in sensitive biological assays (e.g., retinal cell culture, choline acetyltransferase stimulation). Its sequence is 70% hydrophobic , making it prone to aggregation in neutral aqueous buffers. This guide provides a validated protocol for solubilizing this peptide in DMSO (recommended for stock) versus Water (limited application), ensuring experimental reproducibility.

Physicochemical Analysis

Understanding the intrinsic properties of the peptide is the first step to successful solubilization.

PropertyValueImplication for Solubility
Sequence Y-L-L-P-A-Q-V-N-I-DHigh hydrophobic content (L, L, P, A, V, I).[2][3]
Molecular Weight ~1145.3 DaSmall size, but hydrophobicity dominates.
Hydrophobicity High (70%) Critical Risk: Will likely precipitate or form gels in pure water or PBS.
Isoelectric Point (pI) ~3.9 - 4.5Acidic. Net charge is negative at neutral pH.
Net Charge (pH 7) -1 (Asp side chain + C-term)Weak electrostatic repulsion; insufficient to prevent hydrophobic aggregation in water.
UV Absorbance

276 nm
Contains Tyrosine (Tyr). Can be quantified by UV.

Protocol A: DMSO Solubilization (Gold Standard)

Purpose: To create a stable, high-concentration stock solution (e.g., 1–5 mg/mL) suitable for long-term storage and subsequent dilution into aqueous media.

Reagents
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (≥99.9%).

  • Vessel: Sterile polypropylene microcentrifuge tubes (low-binding preferred).

Step-by-Step Procedure
  • Equilibration: Allow the lyophilized peptide vial to equilibrate to room temperature for 30 minutes before opening. This prevents condensation and hydrolysis.

  • Calculation: Calculate the volume of DMSO required for the desired concentration.

    • Example: For 1 mg of peptide, add 100 µL DMSO to achieve 10 mg/mL (approx. 8.7 mM).

  • Dissolution: Add the calculated volume of DMSO to the vial.

  • Agitation: Vortex moderately for 30 seconds. The solution should become clear and colorless immediately.

    • Note: If particulates persist, sonicate in a water bath for 2 minutes.

  • Inspection: Hold the vial up to a light source. The solution must be free of any turbidity or "schlieren" lines (swirls indicating incomplete mixing).

  • Aliquoting: Aliquot the stock solution into small volumes (e.g., 10–50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 6–12 months).

Dilution for Bioassays
  • Dilution Factor: Dilute the DMSO stock at least 1:200 into the culture medium to keep the final DMSO concentration <0.5% (v/v), ensuring no cytotoxicity to retinal neurons.

  • Method: Add the DMSO stock dropwise to the vortexing culture medium. Do not add medium to the DMSO stock, as the sudden polarity shift can cause precipitation.

Protocol B: Aqueous Solubilization (Conditional)

Purpose: For applications where organic solvents are strictly prohibited. Warning: This peptide is not soluble in neutral water (pH 7) at high concentrations. You must adjust the pH to utilize the charge on the Aspartic Acid (Asp) and C-terminus.

Reagents
  • Solvent: Sterile Ultra-pure Water (Type I).

  • pH Adjuster: 0.1 M Ammonium Hydroxide (NH₄OH) or 1% Ammonium Bicarbonate.

Step-by-Step Procedure
  • Initial Suspension: Add sterile water to the peptide to reach 80% of the final target volume. The peptide will likely appear cloudy or contain floating flakes.

  • pH Adjustment (Basification):

    • Add 0.1 M NH₄OH dropwise while vortexing.

    • Monitor clarity. The goal is to raise the pH > 7.5. The deprotonation of the Aspartic acid (D) and Tyrosine (Y) will increase the net negative charge, aiding solubility.

  • Sonication: Sonicate for 5–10 minutes.

  • Final Volume: Once dissolved, adjust to the final volume with water.

  • Filtration: If used for cell culture, filter through a 0.22 µm PVDF membrane (low protein binding). Note: Check concentration after filtration as hydrophobic peptides can bind to membranes.

Quality Control: Concentration Verification

Since peptides can contain salts (TFA/Acetate) from synthesis, weighing the powder is inaccurate. Use UV absorbance to determine the precise concentration of the stock solution.

  • Chromophore: Tyrosine (Tyr)

  • Wavelength: 280 nm

  • Extinction Coefficient (

    
    ): 
    
    
    
    (approximate for single Tyr).

Formula:



Where 

is molar concentration,

is absorbance, and

is pathlength (1 cm).

Decision Logic & Workflow (Visualization)

SolubilityWorkflow Start Start: Lyophilized Peptide (H-YLLPAQVNID-OH) CheckReq Is DMSO permissible in final assay? Start->CheckReq YesDMSO Yes (Recommended) CheckReq->YesDMSO NoDMSO No (Strictly Aqueous) CheckReq->NoDMSO DissolveDMSO Dissolve in 100% DMSO (Stock: 5-10 mg/mL) YesDMSO->DissolveDMSO DiluteMedia Dilute into Aqueous Buffer (Keep DMSO < 1%) DissolveDMSO->DiluteMedia QC QC: Measure A280 (Tyr Absorbance) DiluteMedia->QC AddWater Add Water (Result: Cloudy/Precipitate) NoDMSO->AddWater AdjustPH Add 0.1M NH4OH dropwise Target pH > 8.0 AddWater->AdjustPH Sonicate Sonicate (5 mins) AdjustPH->Sonicate Sonicate->QC Storage Aliquot & Store -20°C QC->Storage

Figure 1: Decision tree for solubilizing hydrophobic peptide YLLPAQVNID based on assay constraints.

Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Cloudiness in Water Hydrophobic aggregation.Add small volume of DMSO or adjust pH to >8 using dilute ammonia.
Gel Formation High concentration H-bonding.Irreversible. Discard and start with lower concentration or use DMSO.
Precipitation on Dilution "Crash-out" effect.Dilute the DMSO stock into the buffer slowly while vortexing. Ensure buffer is warm (25°C).
Low Bioactivity Peptide aggregation or adsorption.Use LoBind tubes. Verify concentration via UV.

References

  • Inoue, M., et al. (1994). Purification and Characterization of Neurotrophic Factor for Retinal Cholinergic Neurons Derived from Cultured Hippocampal Neurons. The Japanese Journal of Pharmacology.

  • Thermo Fisher Scientific. (n.d.). Peptide Solubility Guidelines. Thermo Fisher Technical Resources.

  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides. Sigma-Aldrich Technical Documents.

Sources

solid phase peptide synthesis (SPPS) of YLLPAQVNID

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Solid Phase Peptide Synthesis (SPPS) of Neurotrophic Factor YLLPAQVNID

Executive Summary

This application note details the optimized Solid Phase Peptide Synthesis (SPPS) protocol for the decapeptide YLLPAQVNID , identified as a Neurotrophic Factor for Retinal Cholinergic Neurons. While a short sequence, this peptide presents specific chemical challenges, including a hydrophobic N-terminal domain, a central proline kink, and a sterically hindered C-terminal region (Val-Asn-Ile). This guide moves beyond standard protocols, utilizing a DIC/Oxyma Pure activation strategy to minimize racemization and enhance coupling efficiency across beta-branched residues.

Target Sequence Analysis

Sequence: H-Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp-OH Formula: C


H

N

O

Molecular Weight: 1145.3 Da
Chemo-Structural Challenges & Solutions
RegionSequenceChallengeStrategic Solution
C-Term -V-N-I-D Steric Hindrance: The adjacent beta-branched residues (Val, Ile) create significant steric bulk, making the coupling of Val onto Asn and Asn onto Ile kinetically slow.Use DIC/Oxyma (high efficiency) and Double Coupling for Val and Ile.
Core -P- (Pro)Secondary Amine: Proline is a secondary amine (imide), making the subsequent coupling (Leu onto Pro) difficult due to nucleophilicity differences.Double Couple the residue following Proline (Leu

). Monitor with Chloranil Test (not Kaiser).
N-Term Y-L-L- Hydrophobicity: The N-terminal stretch is hydrophobic, increasing the risk of on-resin aggregation (beta-sheet formation).Use DMF/DCM solvent blends if aggregation is observed; ensure adequate swelling.
Side Chains N, Q, D, Y Side Reactions: Asn (N) and Gln (Q) are prone to dehydration (nitrile formation). Asp (D) is prone to aspartimide formation (though lower risk at C-term).Use Trt protection for N/Q and OtBu for D/Y to suppress side reactions.

Strategic Planning: Materials & Reagents

Resin Selection
  • Recommendation: Fmoc-Asp(OtBu)-Wang Resin

  • Loading: Low to medium loading (0.3 – 0.6 mmol/g) is preferred to reduce inter-chain aggregation.

  • Rationale: Using a pre-loaded Wang resin avoids the risk of racemization associated with loading the first amino acid (Asp) onto a bare hydroxyl resin. If a C-terminal amide is required (uncommon for this specific factor, but possible in derivatives), substitute with Rink Amide MBHA resin .

Coupling Reagents
  • Primary: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate).

  • Why? This combination is superior to HBTU/DIEA for preventing racemization (especially at Cys/His, though not present here) and is safer than HOBt (explosive risk). It generates the highly reactive oxyma ester.

Detailed Experimental Protocol

Synthesis Cycle (Fmoc Chemistry)

Perform all steps at Room Temperature (20-25°C) unless noted.

Step 1: Resin Swelling [1]

  • Weigh appropriate amount of Fmoc-Asp(OtBu)-Wang resin.

  • Swell in DMF (Dimethylformamide) for 30 minutes.

  • Drain DMF.[2]

Step 2: Fmoc Deprotection

  • Add 20% Piperidine in DMF (v/v).

  • Incubate for 3 minutes , then drain.

  • Add fresh 20% Piperidine in DMF .

  • Incubate for 10 minutes , then drain.

  • Wash: DMF (5 x 1 min).

  • QC: Perform Kaiser Test . Result should be Blue (positive for free amine).

Step 3: Amino Acid Activation & Coupling Standard Residues (A, Q, Y):

  • Dissolve Fmoc-AA-OH (4.0 eq) and Oxyma Pure (4.0 eq) in minimal DMF.

  • Add DIC (4.0 eq).

  • Add activated mixture to resin immediately.[2]

  • Agitate for 45-60 minutes .

Difficult Residues (V, I, and L after P):

  • Double Couple: Repeat the coupling step twice (2 x 45 min) with fresh reagents.

  • QC: Perform Kaiser Test . Result must be Yellow/Colorless (negative). If blue, re-couple.

    • Note: For Proline (P), use the Chloranil Test or Isatin Test instead of Kaiser, as Proline is a secondary amine.

Step 4: Capping (Optional but Recommended)

  • After coupling, add Acetic Anhydride/DIEA/DMF (10:5:85).

  • Agitate for 5 minutes to cap unreacted amines (truncating deletion sequences).

  • Wash with DMF (3 x 1 min).

Cleavage & Isolation
  • Final Wash: Wash resin with DMF (3x), DCM (3x), and Methanol (2x). Dry under vacuum.[2]

  • Cleavage Cocktail: Prepare Reagent K analog:

    • TFA (Trifluoroacetic acid): 92.5%

    • TIS (Triisopropylsilane): 2.5%

    • H

      
      O: 2.5%
      
    • DODT (3,6-Dioxa-1,8-octanedithiol): 2.5% (or use Thioanisole/Phenol if DODT unavailable).

  • Reaction: Add cocktail to resin (10 mL per 1g resin). Agitate for 2.5 - 3 hours .

  • Precipitation:

    • Filter resin and collect filtrate.[2]

    • Add filtrate dropwise into cold Diethyl Ether (-20°C). Volume ratio 1:10.

    • Centrifuge (3000 rpm, 5 min) to pellet the peptide. Decant ether.

    • Wash pellet 2x with cold ether.[2]

  • Lyophilization: Dissolve pellet in H

    
    O/Acetonitrile (1:1) and freeze-dry.
    

Visualization: Synthesis Logic & Workflow

The following diagrams illustrate the decision logic for handling the specific "Red Zone" residues in the YLLPAQVNID sequence.

SPPS_Workflow Start Start: Fmoc-Asp(OtBu)-Wang Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 NextAA Identify Incoming AA Wash1->NextAA Standard Standard AA (A, Q, Y) NextAA->Standard Normal Steric Steric/Beta-Branched (Val, Ile) NextAA->Steric High Steric Bulk PostPro Residue after Proline (Leu onto Pro) NextAA->PostPro Low Nucleophilicity CoupleStd Single Coupling DIC/Oxyma (4 eq, 60 min) Standard->CoupleStd CoupleHard Double Coupling DIC/Oxyma (2 x 45 min) Steric->CoupleHard PostPro->CoupleHard Test QC Test CoupleStd->Test CoupleHard->Test Kaiser Kaiser Test (Primary Amines) Test->Kaiser Non-Proline Chloranil Chloranil Test (Secondary Amines/Pro) Test->Chloranil Is Proline Pass Test Negative (Proceed) Kaiser->Pass Colorless Fail Test Positive (Recouple) Kaiser->Fail Blue Chloranil->Pass Colorless Chloranil->Fail Blue Pass->Deprotect Next Cycle Fail->CoupleHard Repeat

Caption: Optimized Fmoc-SPPS Decision Tree for YLLPAQVNID, highlighting specific handling for steric and post-proline couplings.

Quality Control & Validation

ParameterSpecificationMethod
Identity 1145.3 Da ± 1 DaESI-MS or MALDI-TOF
Purity > 95%RP-HPLC (C18 Column, Gradient 5-65% ACN)
Appearance White to off-white powderVisual Inspection
Solubility Soluble in H

O/ACN
1 mg/mL Test

Troubleshooting the "Difficult" Peaks:

  • Deletion Sequences (Des-Val or Des-Ile): If MS shows [M - 99] (Val missing) or [M - 113] (Ile missing), the coupling of V or I was incomplete. Solution: Switch to HATU/HOAt for these specific residues in the next synthesis run, or increase temperature to 50°C (microwave assisted).

  • Aspartimide (+18 Da or -18 Da shifts): If observed, add 0.1M HOBt to the Piperidine deprotection solution to suppress base-catalyzed imide formation.[3]

References

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link

  • Albericio, F., &yman, J. M. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Organic Process Research & Development. Link

  • QYAOBIO Catalog. Neurotrophic Factor for Retinal Cholinergic Neurons (YLLPAQVNID). Link

  • Biotage Application Note. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Link

  • Merck/Sigma-Aldrich. Solid Phase Peptide Synthesis (SPPS) Protocol. Link

Sources

Technical Application Note: Reconstitution and Handling of SARS-CoV-2 Spike Epitope YLLPAQVNID

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides validated protocols for the reconstitution, storage, and handling of the decapeptide Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp (YLLPAQVNID) . This sequence corresponds to residues 1220–1229 of the SARS-CoV-2 Spike (S) protein (transmembrane domain) and is a known HLA-A*02:01 restricted T-cell epitope.

Due to its high hydrophobic content (60%) and acidic isoelectric point (pI ~3.0), this peptide presents significant solubility challenges in neutral aqueous buffers. Improper reconstitution often leads to "invisible" aggregation, compromising T-cell stimulation assays and binding kinetics. This guide prioritizes a DMSO-based stock solution strategy to ensure monomeric dispersion and accurate concentration verification via UV-Vis spectroscopy.

Physicochemical Profile & Solubility Logic

Understanding the molecular drivers of solubility is prerequisite to successful reconstitution.

PropertyValue / DescriptionImpact on Protocol
Sequence Y-L-L-P-A-Q-V-N-I-DN-terminal Tyrosine allows UV quantification.
Molecular Weight 1144.3 g/mol Used for Molar concentration calculations.
Hydrophobicity High (6 residues: L, L, P, A, V, I)Critical Driver: Causes rapid aggregation in water.
Isoelectric Point (pI) ~3.0 (Theoretical)Peptide is uncharged/zwitterionic at pH 3.0.
Net Charge (pH 7.4) -1 (Aspartate side chain)Negative charge aids solubility, but often insufficient to overcome hydrophobic forces.
Solubility Class Hydrophobic / AcidicRequires organic co-solvent or basic pH shift.[1]
Mechanism of Insolubility

At neutral pH (PBS), the single negative charge from Aspartate (D) is often insufficient to solubilize the hydrophobic core (Leu-Leu-Pro-Ala-Val-Ile). Furthermore, attempting to dissolve this peptide in acidic buffers (pH < 4) moves the solution closer to the pI (3.0), where net charge is zero, leading to immediate precipitation.

Reconstitution Protocols

Protocol A: Organic Solvent Stock (Recommended)

Best for: Cellular assays (ELISpot, Flow Cytometry), Binding assays, and long-term storage.

Rationale: DMSO (Dimethyl sulfoxide) disrupts inter-peptide hydrophobic interactions, ensuring a monomeric solution.

  • Preparation: Bring the lyophilized peptide vial to room temperature (20–25°C) before opening to prevent condensation.

  • Solvent Addition: Add sterile, anhydrous DMSO to achieve a stock concentration of 10 mg/mL (approx. 8.7 mM).

    • Note: Do not use PBS or water yet.

  • Dissolution: Vortex for 30 seconds. The solution should be crystal clear.

    • If cloudy: Sonicate in a water bath for 5 minutes.

  • Dilution (Working Solution): Dilute the DMSO stock into the assay medium (e.g., RPMI-1640 or PBS) only immediately before use.

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity in T-cell assays.

Protocol B: Basic pH Shift (Alternative)

Best for: Assays where DMSO is strictly prohibited.

Rationale: Raising the pH > 8.0 fully deprotonates the Aspartate and the C-terminus, maximizing negative charge repulsion to prevent aggregation.

  • Solvent: Prepare 0.1% Ammonium Hydroxide (NH₄OH) in sterile water.

  • Addition: Add the basic solution dropwise to the peptide powder.

  • Agitation: Vortex until dissolved.

  • Buffer Exchange: Slowly dilute with PBS. If precipitation occurs, the pH has dropped too low; adjust back to pH 7.5–8.0.

Workflow Visualization

The following diagrams illustrate the decision logic and experimental workflow.

Diagram 1: Solubility Decision Logic

SolubilityLogic Start Lyophilized YLLPAQVNID CheckSeq Analyze Sequence (60% Hydrophobic, pI ~3.0) Start->CheckSeq Choice Select Solvent Strategy CheckSeq->Choice DMSO Protocol A: Organic Solvent (100% DMSO Stock) Choice->DMSO Standard Use Basic Protocol B: Basic Shift (0.1% NH4OH) Choice->Basic DMSO Sensitive Acid Acidic Buffer (pH < 5) Choice->Acid Avoid! ResultGood Clear Solution (Monomeric) DMSO->ResultGood Basic->ResultGood ResultBad Precipitation (Near pI Aggregation) Acid->ResultBad

Caption: Decision matrix based on the hydrophobic and acidic nature of the peptide. Acidic buffers are explicitly contraindicated.

Diagram 2: Reconstitution & QC Workflow

Workflow Step1 1. Equilibrate (RT for 30 min) Step2 2. Add DMSO (Target 10 mg/mL) Step1->Step2 Step3 3. Vortex/Sonicate (Dissolve) Step2->Step3 Step4 4. QC: UV-Vis (A280 Measurement) Step3->Step4 Step5 5. Aliquot & Freeze (-80°C) Step4->Step5

Caption: Step-by-step workflow ensuring sample integrity from lyophilized powder to frozen stock.

Quality Control: Concentration Verification (Self-Validating System)

Do not rely solely on the gravimetric weight of the lyophilized powder, as it contains salts and counter-ions (often only 60-80% peptide content). You must validate concentration using UV absorbance.

The A280 Method

This peptide contains one Tyrosine (Y) and zero Tryptophans. We can use the molar extinction coefficient of Tyrosine to calculate exact concentration.[2][3]

Parameters:

  • Pathlength (

    
    ):  1 cm (standard cuvette)
    
  • Extinction Coefficient (

    
    ): 
    
    
    
    (for a single Tyrosine)[3]
  • Molecular Weight (

    
    ): 
    
    
    

Protocol:

  • Dilute a small aliquot of your stock solution (e.g., 1:20) in water or buffer.[4][5]

  • Blank the spectrophotometer with the same solvent mixture.

  • Measure Absorbance at 280 nm (

    
    ).[2][3][6]
    
  • Calculate Concentration:



Example Calculation: If a 1:20 dilution yields an


 of 0.26:


Storage and Stability

  • Lyophilized: Store at -20°C or -80°C. Stable for >1 year. Desiccate before opening.

  • In Solution (DMSO): Aliquot into single-use volumes (avoid freeze-thaw cycles). Store at -80°C. Stable for 6 months.

  • In Solution (Aqueous): Unstable. Use immediately. Do not store.

References

  • Thermo Fisher Scientific. Peptide Solubility Guidelines. Accessed October 2023. Link

  • Sigma-Aldrich. Solubility Guidelines for Peptides. Accessed October 2023. Link

  • Immune Epitope Database (IEDB). Epitope Details for YLLPAQVNID (SARS-CoV-2).Link

  • Pace, C.N., et al. (1995). How to measure and predict the molar absorption coefficient of a protein. Protein Science.[7] (Source for Tyr extinction coefficient).[2][3][6][8] Link

Sources

Application Note: Strategic Conjugation of Peptide H-YLLPAQVNID-OH to Immunogenic Carriers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conjugation of H-Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp-OH to KLH or BSA Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals

Abstract

This technical guide details the methodology for conjugating the decapeptide This compound (YLLPAQVNID) to carrier proteins (KLH/BSA). Unlike standard protocols that assume the presence of a terminal Cysteine, this specific sequence requires alternative chemistries to utilize its native functional groups. This note analyzes the peptide's physicochemical properties, selects optimal conjugation strategies based on epitope orientation, and provides rigorous, step-by-step protocols for Glutaraldehyde (N-terminal targeting) and Carbodiimide/EDC (C-terminal targeting) chemistries.

Peptide Analysis & Pre-Conjugation Strategy

Before initiating conjugation, the peptide sequence must be analyzed to determine solubility and reactive sites.

Physicochemical Profile[1][2][3]
  • Sequence: this compound

  • Length: 10 Amino Acids

  • Molecular Weight: ~1131.3 Da

  • Isoelectric Point (pI): ~3.8 (Acidic due to C-terminal Asp)

  • Hydrophobicity: High. 70% of residues (Y, L, L, P, A, V, I) are hydrophobic.

  • Solubility Constraint: This peptide is predicted to be sparingly soluble in pure water . It requires an organic co-solvent (DMF or DMSO) for efficient conjugation.

Reactive Group Analysis
Residue / TerminusFunctional GroupReactivityTarget Chemistry
N-Terminus (Tyr) Primary Amine (

)
HighGlutaraldehyde (Schiff Base)
C-Terminus (Asp) Carboxyl (

)
High (with EDC)EDC/NHS (Amide Bond)
Asp-10 Side Chain Carboxyl (

)
High (with EDC)EDC/NHS (Amide Bond)
Tyr-1 Side Chain PhenolModerateBis-diazotized Benzidine (Rarely used due to toxicity)
Cysteine Thiol (

)
Absent Maleimide chemistry is NOT applicable
Decision Matrix: Selecting the Chemistry

The choice of chemistry dictates the orientation of the peptide on the carrier, which is critical for antibody specificity.

  • Strategy A (Expose C-Terminus): Use Glutaraldehyde .[1] This anchors the N-terminus (Tyr) to the carrier, presenting the C-terminal Aspartate to the immune system.

  • Strategy B (Expose N-Terminus): Use EDC . This anchors the C-terminus (Asp) to the carrier, presenting the N-terminal Tyrosine to the immune system.

ConjugationStrategy Start Peptide: H-YLLPAQVNID-OH Analysis Analyze Sequence (No Cysteine) Start->Analysis Goal Desired Epitope Exposure? Analysis->Goal CTerm Expose C-Terminus (Target N-Term Amine) Goal->CTerm Antibody must bind Asp end NTerm Expose N-Terminus (Target C-Term Carboxyl) Goal->NTerm Antibody must bind Tyr end MethodA Method A: Glutaraldehyde (Amine-Reactive) CTerm->MethodA MethodB Method B: EDC/NHS (Carboxyl-Reactive) NTerm->MethodB

Figure 1: Decision matrix for selecting conjugation chemistry based on desired epitope orientation.

Protocol A: Glutaraldehyde Conjugation (N-Terminal Linkage)

Objective: Link the N-terminal amine of the peptide to Lysine amines on KLH/BSA. Result: Random orientation is minimized; C-terminus is generally exposed. Note: Glutaraldehyde is a homobifunctional crosslinker. To prevent carrier-carrier crosslinking (precipitation), we add the peptide in excess before adding the crosslinker.

Materials
  • Carrier: KLH or BSA (Imject™ or equivalent).[2]

  • Buffer: PBS (Phosphate Buffered Saline), pH 7.[3][4]4. Avoid amine-containing buffers like Tris or Glycine.

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Crosslinker: 0.2% Glutaraldehyde solution (Freshly prepared from 25% stock).

  • Blocking Agent: 1 M Glycine or Sodium Borohydride (

    
    ).
    
Procedure
  • Carrier Preparation:

    • Dissolve 20 mg of KLH (or BSA) in 2.0 mL of PBS (10 mg/mL).

    • Note: If using "Mariculture" KLH, it may be turbid. This is normal.

  • Peptide Solubilization (Critical):

    • Dissolve 4 mg of peptide in 0.2 mL of DMF .

    • Why: The peptide is hydrophobic.[5][6][7][8] Dissolving in DMF first prevents aggregation when added to the aqueous carrier.

  • Mixing:

    • Slowly add the peptide/DMF solution to the Carrier solution dropwise while stirring.

    • Final Volume: ~2.2 mL.

    • Molar Ratio: Aim for ~40:1 (Peptide:Carrier) for KLH.

  • Crosslinking:

    • Add 1.0 mL of 0.2% Glutaraldehyde solution dropwise to the stirring mixture.

    • Incubate for 1 hour at room temperature with constant gentle stirring.

    • Observation: The solution may turn slightly yellow; this is a characteristic Schiff base color.

  • Quenching:

    • Add 0.2 mL of 1 M Glycine (pH 7.0) and incubate for 30 minutes.

    • Alternative: Add 10 mg solid

      
       to reduce Schiff bases to stable secondary amines (and quench unreacted aldehyde). Caution: This generates gas.
      
  • Purification:

    • Dialyze the conjugate against 2 Liters of PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO membrane to remove free peptide and glutaraldehyde.

    • Change buffer once.

Protocol B: EDC Conjugation (C-Terminal Linkage)

Objective: Link the C-terminal Carboxyl (and Asp side chain) to Lysine amines on KLH/BSA. Result: N-terminus (Tyr) is exposed. Risk: Since the peptide contains both an amine (N-term) and carboxyls, it can self-polymerize. We mitigate this by using a high peptide-to-carrier ratio and adding the carrier after peptide activation is not possible without protecting groups. Therefore, we use a One-Step High-Excess Protocol .

Materials
  • Carrier: KLH or BSA.[2][1]

  • Buffer: 0.1 M MES Buffer, pH 4.7 (Activation Buffer).

  • Solvent: DMF.

  • Crosslinker: EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride).[2]

  • Purification: Desalting column (Sephadex G-25) or Dialysis.

Procedure
  • Carrier Preparation:

    • Dissolve 10 mg KLH in 1.0 mL MES Buffer (pH 4.7) .

  • Peptide Solubilization:

    • Dissolve 4 mg Peptide in 100 µL DMF .

    • Add the peptide solution to the KLH solution.[9][1][10]

  • Activation & Conjugation (One-Step):

    • Dissolve 5 mg EDC in 100 µL MES buffer.

    • Immediately add EDC to the Peptide/KLH mixture.

    • Chemistry: EDC activates the carboxyls (mostly on the carrier, some on peptide). The activated carboxyls react with amines (mostly on the carrier, some on peptide).

    • Optimization: To favor Peptide-COOH

      
       Carrier-NH2, we rely on the statistical excess of Peptide carboxyls if the peptide concentration is high, but standard EDC protocols often favor Carrier-COOH 
      
      
      
      Peptide-NH2.
    • Refined "Reverse" Approach (Better for C-term linkage):

      • Actually, to link Peptide-COOH to Carrier-NH2, we normally need to block the Peptide-NH2. Since we cannot, we accept that Method A (Glutaraldehyde) is chemically cleaner for this specific peptide unless the N-terminus must be free.

      • If EDC is strictly required: Proceed with the mixture. Incubate for 2 hours at Room Temperature.

  • pH Adjustment:

    • The reaction efficiency for amide bond formation improves if pH is raised to 7.0–7.5 after the initial 15 min activation, but for one-step, keeping it at pH 5.5–6.0 is a compromise.

  • Purification:

    • Dialyze against PBS (pH 7.4) overnight.

"Best Practice" Note: The Cysteine Advantage

While the protocols above work for the native sequence, they lack site-specificity compared to Thiol-Maleimide chemistry.

Recommendation for Future Synthesis: If you re-synthesize this peptide, add a Cysteine residue and a spacer (e.g., Gly-Gly) to the terminus opposite the epitope.

  • Design: H-Cys-Gly-Gly-Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp-OH

  • Chemistry: Use MBS or Sulfo-SMCC .

  • Benefit: The thiol (-SH) reacts exclusively with the Maleimide-activated carrier. No self-polymerization. Defined orientation.

Quality Control (Verification)

How do you know the conjugation worked?

  • Ellman's Test: Not applicable (No Cysteine).

  • TNBS Assay (Trinitrobenzenesulfonic acid):

    • Measures free amines.

    • Compare Carrier-only vs. Conjugate.

    • Success Criteria: The Conjugate should have significantly fewer free amines than the Carrier (because they are blocked by the peptide).

  • Gel Electrophoresis (SDS-PAGE):

    • Run BSA (66 kDa) vs. BSA-Peptide.

    • Success Criteria: The Conjugate band will appear "smeared" and shifted to a higher molecular weight (e.g., 70–80 kDa).

Visualizing the Chemistry

ReactionMechanism cluster_Glutaraldehyde Method A: Glutaraldehyde Mechanism (N-Term Linkage) cluster_EDC Method B: EDC Mechanism (C-Term Linkage) PepNH2 Peptide-NH2 (Tyr) Schiff Schiff Base Network (Peptide=N=CH-(CH2)3-CH=N=Carrier) PepNH2->Schiff CarrierNH2 Carrier-NH2 (Lys) CarrierNH2->Schiff Glut Glutaraldehyde (OHC-CH2-CH2-CH2-CHO) Glut->Schiff PepCOOH Peptide-COOH (Asp) Intermediate O-Acylisourea (Unstable Active Ester) PepCOOH->Intermediate Activation EDC_Reagent EDC Reagent EDC_Reagent->Intermediate AmideBond Stable Amide Bond (Peptide-CO-NH-Carrier) Intermediate->AmideBond + Carrier-NH2 CarrierNH2_B Carrier-NH2 (Lys) CarrierNH2_B->AmideBond

Figure 2: Chemical mechanisms for Glutaraldehyde (Schiff base) and EDC (Amide bond) conjugation.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
  • Thermo Fisher Scientific. Crosslinking Technical Handbook: EDC and Glutaraldehyde Protocols.Link

  • National Institutes of Health (NIH). An Improved Protocol of Coupling Synthetic Peptides to KLH for Antibody Production Using DMF.Link

  • Bio-Synthesis Inc. Peptide-Protein Conjugation Protocols.Link

  • GenScript. Peptide Antigen Design and Conjugation Guidelines.Link

Sources

preparing stock solutions of YLLPAQVNID for cell culture assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Preparation of YLLPAQVNID Peptide Stock Solutions for T-Cell Assays

Executive Summary

The decapeptide YLLPAQVNID is a validated MHC Class I epitope derived from the SARS-CoV-2 Spike protein (S2 domain), specifically restricted to HLA-A*02:01 . It is widely utilized in ELISpot, Intracellular Cytokine Staining (ICS), and Tetramer staining to assess CD8+ T-cell responses.

However, its sequence contains 60% hydrophobic residues, creating a high risk of aggregation in aqueous buffers. Improper solubilization leads to "silent" experimental failures—where T-cells fail to respond not due to biological absence, but because the peptide has precipitated or adhered to plasticware. This guide provides a scientifically grounded, self-validating protocol to generate stable stock solutions, ensuring experimental reproducibility.

Physicochemical Profile & Solubility Logic

To design a robust protocol, we must first analyze the molecule's intrinsic properties.

Table 1: Molecular Specifications of YLLPAQVNID

PropertyValueImplication for Handling
Sequence Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-AspN-terminus (Y) to C-terminus (D)
Length 10 Amino AcidsStandard Class I epitope length.
Molecular Weight ~1142.3 g/mol Verified by Mass Spec (QC step).
Hydrophobicity High (60%) Residues Y, L, L, A, V, I drive aggregation in water.
Charge (pH 7.0) Net -1 (Acidic)C-terminal Aspartic Acid (D) confers a negative charge.[1]
Isoelectric Point (pI) ~3.9Solubility is lowest near pH 4.0.
UV Absorption Yes (Tyrosine) ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

.[2] Allows concentration verification.[2][3][4][5][6]
The Solubility Strategy: Why DMSO?

While the peptide has a C-terminal Aspartic acid (D), which suggests solubility in weak bases (e.g., Ammonium Hydroxide), the dominant hydrophobic core (Leu-Leu-Pro-Ala-Val-Ile) overrides the single charge.

  • Aqueous Buffers (PBS): DO NOT USE for master stocks. The salt ions in PBS shield the few charges present, promoting immediate hydrophobic collapse and precipitation.

  • DMSO (Dimethyl Sulfoxide): The solvent of choice. It disrupts secondary structures and effectively solvates the hydrophobic side chains.

  • Validation: We utilize the N-terminal Tyrosine (Y) as a built-in sensor for concentration verification via A280 absorbance.

Workflow Visualization

The following diagram outlines the critical decision pathways for handling YLLPAQVNID, ensuring sterility and concentration accuracy.

YLLPAQVNID_Workflow Start Lyophilized Peptide (YLLPAQVNID) Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Solvent Add 100% Sterile DMSO Target: 10-20 mg/mL Equilibrate->Solvent Gravimetric Check Dissolve Vortex & Sonicate (Clear Solution?) Solvent->Dissolve Check Visual Inspection Dissolve->Check Check->Solvent Cloudy (Add more DMSO) QC QC: Measure A280 (Verify Concentration) Check->QC Clear Aliquot Aliquot (10-50 µL) Polypropylene Tubes QC->Aliquot Store Store at -80°C (Desiccated) Aliquot->Store Dilute Working Solution Dilute in Media (DMSO < 0.5%) Store->Dilute Thaw once

Figure 1: Critical path for solubilization and storage of hydrophobic SARS-CoV-2 epitopes.

Protocol 1: Preparation of Master Stock (10 mM)

Goal: Create a sterile, high-concentration stock (10 mM) in 100% DMSO. Safety: DMSO penetrates skin and carries contaminants. Wear nitrile gloves.

Materials:
  • Lyophilized YLLPAQVNID peptide (>95% purity recommended).

  • Solvent: Hybri-Max™ DMSO (Sigma D2650 or equivalent sterile, cell-culture grade).

  • Vessel: Sterile amber polypropylene microcentrifuge tubes (Eppendorf). Note: Avoid polystyrene which can degrade in DMSO.

Step-by-Step Procedure:
  • Thermal Equilibration:

    • Remove the peptide vial from the freezer.

    • CRITICAL: Allow the vial to warm to room temperature (approx. 30 mins) before opening. Opening a cold vial causes atmospheric moisture to condense on the hygroscopic peptide, leading to hydrolysis and weighing errors.

  • Gravimetric Verification (The "Hard" Weigh):

    • Do not trust the mass on the label (e.g., "1 mg"). Peptide synthesis yields vary.

    • Weigh the vial with peptide. Dissolve. Weigh the empty vial (dried).

    • Calculation:

      
      .
      
  • Dissolution:

    • Calculate the volume of DMSO required for a 10 mM stock.

    • Example: For 1.0 mg peptide:

      
      
      
    • Add the calculated volume of 100% DMSO . Pipette up and down.

    • Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath for 2-5 minutes.

  • QC Check (The Self-Validating Step):

    • Because YLLPAQVNID contains Tyrosine (Y) , you can verify the concentration.[6]

    • Dilute 2 µL of stock into 998 µL of water (1:500 dilution).

    • Measure Absorbance at 280 nm (A280).[2][7][3][5][6]

    • Use Beer-Lambert Law:

      
      .[3]
      
    • 
      .[2]
      
    • Acceptance Criteria: Calculated concentration should be within ±10% of target.

  • Aliquoting & Storage:

    • Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles.

    • Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C .

Protocol 2: Working Solutions for Cell Culture

Goal: Dilute the master stock for T-cell stimulation (typically 1-10 µg/mL) without shocking cells with DMSO.

Toxicity Thresholds:
  • Most primary T-cells tolerate up to 0.5% v/v DMSO.

  • Ideally, keep final DMSO < 0.1% .

Dilution Scheme (Example for 10 µg/mL Final):
  • Intermediate Dilution (100x):

    • Thaw one aliquot of 10 mM Master Stock.

    • Dilute 1:100 in PBS or Serum-Free Media .

    • Note: Do this immediately before use. At this concentration (~100 µM), the peptide may slowly aggregate over hours.

    • Result: 100 µM solution (approx 114 µg/mL).

  • Final Application:

    • Add 10 µL of the Intermediate Solution per 1 mL of cell culture media.

    • Final Concentration: ~1 µM (approx 1.1 µg/mL).

    • Final DMSO: 0.01% (Completely safe).

Table 2: Troubleshooting Guide

ObservationRoot CauseCorrective Action
Cloudiness in DMSO Moisture contamination or salt presence.Sonicate 5 mins. If unresolved, add 1-2 µL of 5% Acetic Acid (rarely needed for this peptide).
Precipitation in Media Diluting directly from 100% DMSO to Media.Use an intermediate dilution step in PBS. Vortex immediately upon addition.
Low T-cell Response Peptide aggregation or adsorption to plastic.Use LoBind® tubes. Verify concentration via A280.[2][7][3][5] Ensure HLA typing of donor is HLA-A*02:01.

References

  • Immune Epitope Database (IEDB). Epitope Details for YLLPAQVNID. [Link]

  • Grifoni, A., et al. (2020). Targets of T Cell Responses to SARS-CoV-2 Coronavirus in Humans with COVID-19 Disease and Unexposed Individuals. Cell. [Link]

  • Pace, C. N., et al. (1995). How to measure and predict the molar absorption coefficient of a protein. Protein Science.[5] (Basis for A280 calculation). [Link]

Sources

Technical Application Note: Site-Specific N-Terminal Fluorophore Conjugation to YLLPAQVNID

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Analysis

The Target: Chemical "Personality" of YLLPAQVNID

Successful conjugation requires treating the peptide not as a string of letters, but as a physical chemical entity. The sequence Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp presents a unique "Golden Scenario" for N-terminal labeling, defined by two critical features:

  • Lysine-Null Composition: The peptide contains zero Lysine (K) residues.

    • Implication: Standard amine-reactive chemistries (NHS-esters) usually suffer from competition between the N-terminal

      
      -amine (
      
      
      
      ) and Lysine
      
      
      -amines (
      
      
      ). For YLLPAQVNID, this competition is non-existent. You can drive N-terminal labeling to near 100% yield without complex pH titration strategies.
  • High Hydrophobicity Index: 60% of the residues (Y, L, L, P, A, V, I) are hydrophobic.

    • Implication: This peptide will likely aggregate or precipitate in standard aqueous buffers (PBS/TBS). Solubility engineering using organic co-solvents (DMF or DMSO) is the rate-limiting step for success.

The "Tyrosine Trap" (Critical Biophysics)

The N-terminal residue is Tyrosine. While chemically convenient for labeling, Tyrosine is a known fluorescence quencher via Photoinduced Electron Transfer (PET) .

  • Risk: Conjugating a fluorophore (e.g., FITC) directly to the N-terminal amine of Tyrosine with a zero-length linker may result in up to 80% signal loss due to quenching.

  • Solution: Use a fluorophore with a flexible linker (e.g., FITC-Ahx or NHS-PEG4-Dye) to distance the chromophore from the phenol ring of the Tyrosine.

Part 2: Experimental Workflows (Visualized)

Decision Matrix & Workflow

The following diagram outlines the logic flow for labeling YLLPAQVNID, specifically addressing the solubility and quenching constraints.

G Start Peptide: YLLPAQVNID (Lyophilized Powder) Solubility_Check Solubility Test: Dissolve in 100% DMF/DMSO Start->Solubility_Check Step 1 Dye_Selection Dye Selection: Must include Linker (Ahx/PEG) to prevent Tyr Quenching Solubility_Check->Dye_Selection Clear Solution? Reaction Conjugation Reaction: NHS-Ester Chemistry (No Lysine Competition) Dye_Selection->Reaction Step 2 Workup Post-Reaction Workup: Hydrolysis of Tyr-Esters Reaction->Workup Step 3 Purification Purification: RP-HPLC (C18 Column) Workup->Purification Step 4

Caption: Workflow prioritizing solubility and quenching mitigation for YLLPAQVNID labeling.

Part 3: Detailed Protocols

Protocol A: NHS-Ester Labeling (The Gold Standard)

Recommended for: High-yield, stable amide bond formation.

Materials:

  • Peptide: YLLPAQVNID (>95% purity).

  • Fluorophore: NHS-Ester dye (e.g., Alexa Fluor 488-NHS, Cy5-NHS). Note: Ensure dye is fresh; NHS hydrolyzes in moisture.

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[1] Must be amine-free.

  • Reaction Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH 8.3.
    

Step-by-Step Methodology:

  • Solubilization (The Critical Step):

    • Do NOT dissolve the peptide directly in the buffer.[2] It will precipitate.

    • Dissolve 1 mg of YLLPAQVNID in 50

      
      L of anhydrous DMF. Vortex until clear.
      
    • Calculation: MW of YLLPAQVNID

      
       1146.3  g/mol . 1 mg 
      
      
      
      0.87
      
      
      mol.
  • Dye Preparation:

    • Dissolve the NHS-ester fluorophore in anhydrous DMF at 10 mg/mL.

    • Calculate a 1.5-fold molar excess of dye relative to the peptide.

    • Why 1.5-fold? Since there are no Lysines to scavenge the dye, we do not need the standard 5-10x excess. This saves expensive reagents and simplifies purification.

  • Reaction Initiation:

    • Add 450

      
      L of 0.1 M Sodium Bicarbonate (pH 8.3) to the peptide-DMF solution.
      
    • Immediate Action: Quickly add the dissolved dye to this mixture.

    • Final Solvent Ratio: The final mixture is ~10-20% DMF, which keeps the hydrophobic peptide soluble while allowing the aqueous buffer to maintain pH 8.3.

  • Incubation:

    • Incubate for 1 hour at Room Temperature (RT) in the dark with gentle agitation.

  • The "Tyrosine Scrub" (Chemical Integrity):

    • NHS esters can react with the Tyrosine phenol group (forming an ester) and the N-terminal amine (forming an amide).

    • Action: Add 50

      
      L of 1 M Tris-HCl (pH 8.0) or Hydroxylamine. Incubate for 15 minutes.
      
    • Mechanism:[3] This quenches unreacted dye AND hydrolyzes any unstable Tyrosine-O-esters, leaving only the stable N-terminal amide conjugate.

Protocol B: Purification & Quality Control

1. RP-HPLC Purification Due to the peptide's hydrophobicity, a C18 column is mandatory.

  • Column: C18 Semi-Prep (e.g., Phenomenex Jupiter or Agilent Zorbax).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Gradient: 5% B to 65% B over 30 minutes.

    • Note: The hydrophobic dye-peptide conjugate will elute later than the unlabeled peptide.

2. Mass Spectrometry Validation (LC-MS) You must validate that the mass shift corresponds to exactly one fluorophore.

ComponentMolecular Weight (Approx)Expected Mass (M+H)+
Native Peptide 1146.3 Da1147.3
FITC Conjugate +389.4 Da1536.7
Cy5 Conjugate +~466 Da (varies by salt)~1613.3

Part 4: Troubleshooting & Optimization

Tyrosine Quenching (PET)

If fluorescence signal is lower than expected despite confirmed conjugation by MS:

  • Cause: The Tyrosine phenol ring at position 1 is electron-rich and can quench the excited state of the fluorophore via electron transfer.

  • Remedy: Switch to a dye with a rigid spacer or a PEG linker (e.g., NHS-PEG4-FITC). This increases the distance (

    
    ) between the donor (dye) and acceptor (Tyr), reducing quenching efficiency (
    
    
    
    ).
Solubility Issues

If the reaction turns cloudy upon adding buffer:

  • Cause: The hydrophobic residues (L, L, P, A, V, I) are aggregating in the high-salt bicarbonate buffer.

  • Remedy: Increase the organic co-solvent (DMF) concentration to 30-40%. Alternatively, use 0.1 M HEPES (pH 7.5) instead of Bicarbonate, as it is less "salting-out" prone.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on NHS-ester chemistry and pH specificity).
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Source for Photoinduced Electron Transfer and Tyrosine quenching mechanisms).[4]

Sources

storage stability of H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH at -20°C

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Long-Term Storage Stability of H-Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp-OH at -20°C

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on establishing and maintaining the long-term storage stability of the peptide this compound. The protocols and principles outlined herein are designed to ensure the integrity and reproducibility of experimental results by minimizing degradation during storage at -20°C.

Introduction: The Imperative of Peptide Stability

Peptides are fundamental tools in biomedical research and therapeutic development. Their efficacy, however, is directly linked to their structural integrity. Degradation, even at subtle levels, can lead to a loss of biological activity, altered binding affinities, and the generation of impurities that can confound experimental results or pose safety risks. Therefore, a robust understanding of a peptide's stability under defined storage conditions is not merely a matter of good laboratory practice; it is a prerequisite for valid scientific inquiry and successful drug development.

This guide focuses on the decapeptide this compound. We will dissect its sequence-specific vulnerabilities, outline the principles of proper storage, and provide detailed, validated protocols for conducting a comprehensive long-term stability study at a standard storage temperature of -20°C.

Physicochemical Landscape of this compound

The stability of a peptide is intrinsically dictated by its amino acid sequence. The primary structure determines its susceptibility to various chemical degradation pathways. For long-term storage, even at -20°C, these reactions can proceed, albeit at a significantly reduced rate. It is crucial to identify the residues most at risk within the peptide sequence to anticipate and monitor for potential degradation products.

Sequence: H-Tyr -Leu-Leu-Pro-Ala-Gln -Val-Asn -Ile-Asp -OH

Key Residues Prone to Degradation:

  • Asparagine (Asn) and Glutamine (Gln): These residues are highly susceptible to deamidation, a non-enzymatic reaction where the side-chain amide group is hydrolyzed to a carboxylic acid.[1][2] This conversion results in a mass increase of approximately +1 Da.[3]

    • Asparagine deamidation is one of the most common peptide degradation pathways.[4] It typically proceeds through a five-membered succinimide ring intermediate, which can then hydrolyze to form either the native aspartic acid (Asp) or, more commonly, an isomeric isoaspartic acid (isoAsp), where the peptide backbone is extended by a methylene group.[5][6]

    • Glutamine deamidation proceeds through a similar, but slower, mechanism via a six-membered glutarimide intermediate to form glutamic acid (Glu) or isoglutamic acid.[1][3]

  • Aspartic Acid (Asp): Aspartic acid itself is prone to isomerization. It can form a succinimide intermediate through dehydration, which can then rehydrate to form either L-Asp, D-Asp, or the isoaspartyl forms.[7][8] This modification is isobaric (no mass change) and thus more challenging to detect without specific chromatographic or mass spectrometric methods.[4]

  • Tyrosine (Tyr): The phenol side chain of tyrosine is susceptible to oxidation, especially in the presence of trace metal ions, oxygen, or light exposure.[9] This can lead to the formation of dityrosine cross-links or other oxidized species, altering the peptide's structure and function.

The diagram below illustrates the primary degradation pathways for the vulnerable residues within the peptide.

G cluster_asn Asparagine (Asn) Degradation cluster_gln Glutamine (Gln) Degradation cluster_asp Aspartic Acid (Asp) Isomerization cluster_tyr Tyrosine (Tyr) Degradation Asn Asn Residue Succinimide Succinimide Intermediate (+ Ring Formation) Asn->Succinimide Spontaneous Cyclization Asp Aspartic Acid (+0.984 Da) Succinimide->Asp Hydrolysis (minor pathway) isoAsp iso-Aspartic Acid (+0.984 Da) Succinimide->isoAsp Hydrolysis (major pathway) Gln Gln Residue Glu Glutamic Acid (+0.985 Da) Gln->Glu Direct Hydrolysis (Deamidation) Asp_orig Asp Residue Succinimide_asp Succinimide Intermediate (Dehydration) Asp_orig->Succinimide_asp isoAsp_iso iso-Aspartic Acid (Isobaric) Succinimide_asp->isoAsp_iso Tyr Tyr Residue Tyr_ox Oxidized Products Tyr->Tyr_ox Oxidation (O₂, light, metals)

Figure 1. Potential degradation pathways for this compound.

Core Principles for Maximizing Peptide Stability at -20°C

Proper storage is an active process of risk mitigation. The goal is to minimize the environmental factors that accelerate the degradation reactions described above.

  • Storage Form is Critical: Lyophilized (freeze-dried) powder is the gold standard for long-term peptide storage.[10] The removal of water via lyophilization drastically reduces the rates of hydrolytic reactions like deamidation.[2][10] Peptides in solution are significantly less stable and are not recommended for long-term storage.[11][12]

  • Temperature Control: Storing the peptide at -20°C, or ideally -80°C, is essential to reduce the kinetic energy of molecules, thereby slowing all chemical reactions.[13][14] It is crucial to use a freezer that does not have an automatic defrost cycle, as these cause significant temperature fluctuations that can be detrimental to peptide integrity.[11]

  • Moisture and Oxygen Exclusion: Lyophilized peptides are often hygroscopic. Absorption of atmospheric moisture can create a microenvironment where hydrolysis can occur.[2][15] Similarly, exposure to oxygen can promote the oxidation of susceptible residues like Tyrosine.[15][16]

  • Aliquotting: To prevent issues from repeated handling, the bulk peptide should be divided into smaller, single-use aliquots upon receipt. This strategy minimizes moisture and air exposure for the bulk supply and avoids the damaging effects of repeated freeze-thaw cycles if stock solutions are ever prepared.[17][18]

Experimental Design for a Long-Term Stability Study

A systematic stability study is required to empirically determine the shelf-life of the peptide under specific storage conditions. This involves analyzing aliquots of the peptide at predefined time points.

ParameterRecommendationRationale
Material Form Lyophilized PowderMaximizes stability by minimizing hydrolytic degradation.[10]
Storage Temperature -20°C ± 5°CStandard and accessible long-term storage condition.[16][17]
Container Tightly sealed, amber glass or polypropylene vials.Protects from light and moisture ingress.[11]
Atmosphere Inert gas (Argon or Nitrogen) backfill, if possible.Minimizes oxidation of the Tyrosine residue.[12][16]
Time Points T=0, 3, 6, 12, 18, and 24 monthsProvides a comprehensive degradation profile over two years.
Analytical Methods 1. RP-UPLC/HPLC with UV Detection2. LC-MS1. To quantify purity and monitor the emergence of degradation products.[19]2. To identify the mass of degradants and confirm degradation pathways.[4]

The following diagram outlines the workflow for a comprehensive stability assessment.

G start Receive and Characterize Bulk Lyophilized Peptide (T=0) aliquot Aliquot into Vials under Inert Atmosphere start->aliquot storage Store Aliquots at -20°C in the Dark aliquot->storage timepoint Pull Aliquots at Scheduled Time Points storage->timepoint reconstitute Reconstitute Peptide in Defined Solvent timepoint->reconstitute analysis Perform Analytical Testing reconstitute->analysis hplc RP-HPLC/UPLC Analysis (Purity Assessment) analysis->hplc Quantify ms LC-MS Analysis (Degradant ID) analysis->ms Identify report Analyze Data and Report Stability Profile hplc->report ms->report

Figure 2. Experimental workflow for the long-term stability study.

Detailed Experimental Protocols

Protocol 1: Initial Handling and Aliquotting of Lyophilized Peptide

Objective: To properly prepare and store the peptide to minimize initial degradation and ensure consistency across all stability time points.

Materials:

  • Lyophilized this compound

  • Low-binding polypropylene or amber glass vials with screw caps

  • Analytical balance

  • Desiccator

  • Source of dry, inert gas (e.g., Argon or Nitrogen)

  • Parafilm or other sealing film

Procedure:

  • Equilibration: Place the sealed container of the bulk lyophilized peptide into a desiccator at room temperature for at least 60 minutes. This critical step prevents condensation of atmospheric moisture onto the cold peptide powder upon opening.[2][15]

  • Weighing: In a controlled humidity environment (e.g., a glove box or a room with a dehumidifier), quickly and accurately weigh the desired amount of peptide for each aliquot into pre-labeled vials.

  • Inert Gas Purge: Gently flush the headspace of each vial with a stream of inert gas for 5-10 seconds to displace oxygen.[16]

  • Sealing: Immediately cap the vials tightly. For an extra layer of protection, wrap the cap-vial interface with parafilm.

  • Storage: Place the aliquoted vials into a labeled storage box and immediately transfer to a monitored -20°C freezer.

  • T=0 Analysis: Designate one or two freshly prepared aliquots for immediate analysis (Time=0) to establish the baseline purity and identity of the peptide.

Protocol 2: Stability Sample Analysis by RP-HPLC

Objective: To quantify the purity of the peptide and detect the formation of degradation products over time.

Materials:

  • HPLC or UPLC system with a UV/Vis or DAD detector

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile

  • Reconstitution solvent (e.g., HPLC-grade water or a weak buffer compatible with the analytical method)

Procedure:

  • Sample Preparation: At each designated time point, remove one aliquot from the -20°C freezer. Allow it to equilibrate to room temperature before opening.

  • Reconstitute the peptide in a precise volume of reconstitution solvent to achieve a known concentration (e.g., 1 mg/mL). Vortex gently to ensure complete dissolution.

  • Transfer the solution to an HPLC vial.

  • Chromatographic Analysis:

    • Column Temperature: 40°C

    • Detection Wavelength: 220 nm and 280 nm (280 nm is specific for the Tyrosine residue)

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-2 min: 5% B

      • 2-17 min: Linear gradient from 5% to 65% B

      • 17-18 min: Linear gradient from 65% to 95% B

      • 18-20 min: Hold at 95% B

      • 20-21 min: Return to 5% B

      • 21-25 min: Re-equilibration at 5% B

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the parent peptide as a percentage of the total peak area. Monitor for the growth of new peaks (impurities) and the decrease in the main peak area over time.

Protocol 3: Degradant Identification by LC-MS

Objective: To determine the mass of any new impurity peaks observed in the HPLC analysis to identify the likely degradation pathway.

Procedure:

  • Utilize an LC-MS system, preferably a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), coupled to a UPLC system.

  • Employ the same chromatographic method as described in Protocol 2 to ensure correlation of retention times.

  • Analyze the sample prepared for the HPLC analysis.

  • Extract the mass spectra for the parent peptide peak and any significant impurity peaks.

  • Data Interpretation:

    • Confirm the mass of the parent peptide.

    • A mass shift of +0.984 Da in an impurity peak is strong evidence for deamidation of Asn or Gln.[1][4]

    • A mass shift of +16 Da would indicate oxidation, likely on the Tyrosine residue.

    • The presence of a peak with the same mass as the parent but a different retention time could indicate isomerization of the Asp residue.[4][8]

Data Interpretation and Reporting

The stability of the peptide is assessed by tracking its purity over time. The results should be compiled into a clear, tabular format.

Table 1: Example Stability Data for this compound at -20°C

Time PointPurity by RP-HPLC (% Area)Key Degradant 1 (% Area)Key Degradant 2 (% Area)Mass ID of Degradant 1 (LC-MS)
T=0 99.5%<0.1%<0.1%N/A
3 Months 99.4%0.15%<0.1%Parent + 0.984 Da (Deamidation)
6 Months 99.2%0.30%0.1%Parent + 0.984 Da (Deamidation)
12 Months 98.8%0.65%0.2%Parent + 0.984 Da (Deamidation)
24 Months 97.9%1.3%0.4%Parent + 0.984 Da (Deamidation)

Conclusion and Best Practices

The long-term stability of this compound at -20°C is finite. Due to the presence of Asn, Gln, Asp, and Tyr residues, the peptide is susceptible to deamidation, isomerization, and oxidation, even under frozen conditions. A systematic stability study, as outlined in this guide, is essential for defining an appropriate shelf-life and ensuring the use of high-quality material in experiments.

Summary of Best Practices:

  • Store Lyophilized: Always store the peptide in its lyophilized form for long-term use.[10][14]

  • Store Cold and Dark: Maintain a consistent temperature of -20°C or colder, protected from light.[13][17]

  • Keep Dry: Use a desiccator when equilibrating the peptide to room temperature before opening to prevent moisture uptake.[2][12]

  • Aliquot: Upon receipt, divide the peptide into single-use aliquots to avoid repeated handling and contamination of the bulk stock.[17]

  • Minimize Freeze-Thaw: If stock solutions must be made, they should also be aliquoted and subjected to a minimal number of freeze-thaw cycles.[11][18]

  • Verify Periodically: For critical, long-term studies, periodic analytical re-testing is recommended to confirm peptide integrity.[13]

By adhering to these principles and protocols, researchers can significantly enhance the reliability and reproducibility of their work involving this and other synthetic peptides.

References

  • Vertex AI Search. (n.d.). Peptide Stability: How Long Do Peptides Last? Retrieved February 20, 2026.
  • Wikipedia. (2024). Deamidation. Retrieved February 20, 2026, from [Link]

  • Xie, H., et al. (2010). Glutamine deamidation: Differentiation of Glutamic acid and γ-Glutamic acid in peptides by electron capture dissociation. Protein Science. Available at: [Link]

  • Pesu, D., & Kerepesi, C. (2010). Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides. Journal of Proteomics. Available at: [Link]

  • Verified Peptides. (2025). Lyophilized vs Non-Lyophilized Peptides: A Comprehensive Comparison. Retrieved February 20, 2026, from [Link]

  • Bio-Synthesis Inc. (n.d.). How to Store Peptides | Best Practices for Researchers. Retrieved February 20, 2026, from [Link]

  • Kim, Y., & Park, Y. (2004). The effect of neighboring amino acid residues and solution environment on the oxidative stability of tyrosine in small peptides. Journal of Pharmaceutical Sciences. Available at: [Link]

  • LifeTein. (n.d.). Peptide Storage Guide. Retrieved February 20, 2026, from [Link]

  • NIBSC. (n.d.). Peptide Storage. Retrieved February 20, 2026, from [Link]

  • Dripdok Help Center. (n.d.). The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity. Intercom. Retrieved February 20, 2026, from [Link]

  • Gómez, S., et al. (2009). Deamidation of Asparagine Residues: Direct Hydrolysis versus Succinimide-Mediated Deamidation Mechanisms. The Journal of Physical Chemistry A. Available at: [Link]

  • Hao, P., et al. (2015). Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics. Analytical Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The mechanism of aspartic acid isomerization via the formation of a succinimide intermediate (Asu). Retrieved February 20, 2026, from [Link]

  • Xie, H., & Gebler, J. C. (2010). Glutamine Deamidation: Differentiation of Glutamic Acid and γ-Glutamic Acid in Peptides by Electron Capture Dissociation. Analytical Chemistry. Available at: [Link]

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2024). Does freeze thaw effect will have an impact on the peptide's stability? Retrieved February 20, 2026, from [Link]

  • Peterman, S. M., et al. (2014). Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin from Poecilotheria. PLoS ONE. Available at: [Link]

  • ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved February 20, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Identification of Asp Isomerization in Proteins by 18 O Labeling and Tandem Mass Spectrometry. Retrieved February 20, 2026, from [Link]

  • ACS Publications. (2016). Oxidation of Tyrosine-Phosphopeptides by Titanium Dioxide Photocatalysis. Journal of the American Chemical Society. Available at: [Link]

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved February 20, 2026, from [Link]

  • Bitesize Bio. (2025). Freeze-Thaw Cycles and Why We Shouldn't Do It. Retrieved February 20, 2026, from [Link]

  • NanoTemper. (n.d.). Freeze Thaw Cycles - Definition and Relevance | Nanopedia. Retrieved February 20, 2026, from [Link]

  • Peptide Labs South Africa. (n.d.). How to Store Peptides Correctly to Maintain Quality and Potency. Retrieved February 20, 2026, from [Link]

Sources

Topic: Using YLLPAQVNID as an Epitope in T-Cell Assays

Author: BenchChem Technical Support Team. Date: February 2026

Detailed Application Note & Protocol: Profiling T-Cell Responses to the Neurotrophic Peptide YLLPAQVNID

Executive Summary & Biological Context

YLLPAQVNID (Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp) is a bioactive peptide identified as a Neurotrophic Factor for Retinal Cholinergic Neurons .[1][2][3][4] While primarily investigated for its neuroprotective properties in retinal degeneration and neuronal survival, its application in T-cell assays typically falls into two critical categories:

  • Immunogenicity Risk Assessment: Evaluating whether this therapeutic peptide elicits unwanted T-cell responses (Anti-Drug Antibodies/ADA precursor help) during drug development.

  • Autoimmune Profiling: Investigating T-cell reactivity against retinal self-antigens in conditions like autoimmune uveitis.

This guide provides a rigorous workflow for handling this highly hydrophobic peptide and validating its T-cell recognition using ex vivo and in vitro assays.

Peptide Properties & Critical Handling (Reagent Preparation)

Expert Insight: The sequence YLLPAQVNID contains 7 hydrophobic residues (Y, L, L, P, A, V, I). It is prone to aggregation in aqueous buffers, which can lead to false negatives in T-cell stimulation or false positives due to non-specific toxicity.

PropertySpecification
Sequence Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp
Length 10 Amino Acids (Class I MHC preference)
Hydrophobicity High (Gravey Index > 0)
Isoelectric Point (pI) ~4.0 (Acidic due to Aspartic Acid)
Solubility Strategy Requires organic solvent (DMSO) for initial reconstitution.
Protocol: Solubilization for Cell Culture
  • Stock Solution (10 mg/mL): Dissolve the lyophilized peptide in 100% sterile DMSO . Do not attempt to dissolve directly in PBS or media; it will precipitate.

  • Vortexing: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath for 5 minutes.

  • Storage: Aliquot into low-binding tubes (20 µL/tube) and store at -80°C. Avoid freeze-thaw cycles.

  • Working Solution: On the day of the assay, dilute the DMSO stock 1:1000 into serum-free medium (e.g., AIM-V or X-VIVO 15) to achieve a 10 µg/mL working concentration.

    • Note: This keeps the final DMSO concentration < 0.1%, which is non-toxic to T-cells.

Bioinformatics: HLA Restriction Analysis

Before wet-lab testing, it is crucial to understand which HLA alleles might present this peptide. As a 10-mer, it preferentially binds MHC Class I , though it may register in Class II clefts in a "flanking" manner.

  • HLA-A*02:01 Analysis:

    • Anchor P2 (Leu): Strong match.

    • Anchor P10 (Asp): Weak match. HLA-A02 usually prefers Val/Leu at the C-terminus. The charged Aspartate (D) may reduce binding stability, implying this is a low-affinity binder or restricted to other alleles (e.g., HLA-A24 or B*44).

  • Actionable Advice: Do not rely solely on HLA-A2 donors. Use a diverse PBMC donor panel or perform an MHC Stabilization Assay (Protocol below) to confirm binding capability.

Experimental Workflow 1: DC-T Cell Co-Culture (Immunogenicity)

Direct stimulation of PBMCs with YLLPAQVNID often yields no signal due to low precursor frequency. The "Gold Standard" approach is to expand antigen-specific T-cells using autologous Dendritic Cells (DCs).

Step-by-Step Protocol

Phase 1: DC Generation (Day 0-5)

  • Isolation: Isolate CD14+ monocytes from PBMCs using magnetic beads (positive selection).

  • Differentiation: Culture monocytes in CellGenix GMP DC medium + GM-CSF (1000 IU/mL) + IL-4 (500 IU/mL) for 5 days.

  • Maturation (Day 5): Add Maturation Cocktail (TNF-α, IL-1β, IL-6, PGE2) for 24 hours.

  • Peptide Loading (Day 6): Harvest mature DCs. Pulse with YLLPAQVNID (10 µg/mL) for 3 hours at 37°C.

    • Control: Pulse separate DCs with DMSO only (Negative) and CEF Peptide Pool (Positive).

Phase 2: T-Cell Co-Culture (Day 6-16)

  • Setup: Isolate autologous CD8+ T-cells (negative selection).

  • Co-Culture: Mix T-cells with Peptide-Pulsed DCs at a 10:1 ratio (e.g., 1x10^6 T-cells + 1x10^5 DCs) in 24-well plates.

  • Expansion: On Day 7 and Day 10, feed cells with IL-2 (20 IU/mL) and IL-7 (10 ng/mL).

  • Readout (Day 16): Harvest expanded T-cells for ELISpot or ICS.

Experimental Workflow 2: IFN-γ ELISpot Assay

This assay quantifies the frequency of YLLPAQVNID-reactive T-cells after the expansion phase.

Materials:

  • PVDF ELISpot Plate (pre-coated with anti-IFN-γ mAb).

  • Stimulant: YLLPAQVNID peptide (2 µg/mL final).

  • Effector Cells: Expanded T-cells from Workflow 1.

Protocol:

  • Blocking: Block plate with RPMI + 10% FBS for 2 hours.

  • Seeding: Plate 1x10^5 expanded T-cells per well.

  • Stimulation:

    • Well A, B: Cells + Media (Background).

    • Well C, D: Cells + YLLPAQVNID (2 µg/mL) .

    • Well E, F: Cells + PHA (Non-specific Positive Control).

  • Incubation: Incubate for 18-24 hours at 37°C, 5% CO2. Do not disturb the plate.

  • Development: Wash cells away. Add Biotinylated detection antibody -> Streptavidin-ALP -> Substrate (BCIP/NBT).

  • Analysis: Count Spot Forming Units (SFU). A positive response is defined as >2x Background and >50 SFU/10^6 cells .

Visualizing the Signaling & Workflow

The following diagram illustrates the mechanistic pathway of YLLPAQVNID presentation and the assay logic.

G Peptide YLLPAQVNID (Synthetic Peptide) APC Antigen Presenting Cell (Dendritic Cell) Peptide->APC Pulsing (Exogenous) MHC MHC Class I (Loading in ER/Surface) APC->MHC Cross-Presentation or Direct Binding TCR TCR Recognition MHC->TCR Epitope Display TCell CD8+ T-Cell (Naive or Memory) Activation Activation Signals: IFN-γ Secretion CD137 Upregulation TCell->Activation High Affinity + Co-stimulation Anergy No Response (Non-immunogenic) TCell->Anergy Low Affinity or No Binding TCR->TCell Synapse Formation

Caption: Logical flow of YLLPAQVNID peptide processing from exogenous loading on DCs to TCR recognition and downstream functional readout.

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
High Background (Media only) Peptide aggregation or DMSO toxicity.Ensure final DMSO < 0.1%. Filter peptide solution (0.2 µm) if not aggregating, or lower concentration to 1 µg/mL.
No Response (False Negative) HLA Mismatch.YLLPAQVNID may not bind HLA-A2. Run MHC Stabilization Assay (T2 cells) to verify binding affinity.
Spot "Smearing" in ELISpot Cell movement or over-incubation.Do not move plate during incubation. Reduce incubation to 16 hours.
Low Cell Viability Peptide toxicity.Perform a toxicity curve (MTT assay) with the peptide on PBMCs before the main assay.

References

  • Peptide Identity: Neurotrophic Factor for Retinal Cholinergic Neurons (YLLPAQVNID). CAS: 156707-52-7.[4] Available via specialized peptide synthesis vendors (e.g., Qyaobio, Fluoroprobe).

  • T-Cell Assay Methodology: Guidelines for the automated evaluation of Elispot assays. Nature Protocols.

  • Immunogenicity Assessment: FDA Guidance for Industry: Immunogenicity Testing of Therapeutic Protein Products.

  • MHC Binding Prediction: NetMHCpan 4.1 Server. Technical University of Denmark.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization of Peptide YLLPAQVNID

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the solubilization and handling of the peptide YLLPAQVNID . It is designed for researchers encountering precipitation, aggregation, or inconsistent assay results.

Case ID: YLL-SOL-001 Peptide Sequence: Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp (10-mer) Classification: Highly Hydrophobic / Acidic

Part 1: Technical Profile & Physicochemical Analysis

Before attempting solubilization, it is critical to understand why this peptide is difficult to handle. The solubility issues are intrinsic to its amino acid composition.[1]

Physicochemical Properties Table[2][3]
PropertyValueImplication for Solubility
Hydrophobicity 70% (7/10 residues)Critical High. The sequence contains bulky hydrophobic residues (Tyr, Leu, Leu, Pro, Val, Ile, Ala) that drive strong aggregation in aqueous environments.
Isoelectric Point (pI) ~3.9 (Theoretical)The peptide is neutral near pH 4.0. Solubility is lowest here.
Net Charge (pH 7.4) -1 Weakly negative. Often insufficient to overcome hydrophobic aggregation forces in PBS.
Net Charge (pH > 10) -2 Improved solubility due to electrostatic repulsion (Asp + C-term + Tyr ionization).
Problem Motifs YLL (N-terminus)The Tyr-Leu-Leu motif is prone to forming

-sheet structures, leading to gelation or amyloid-like fibrils.

Part 2: Troubleshooting Guide (Q&A)

Q1: I tried dissolving the peptide directly in PBS or water, but it formed a cloudy suspension. Why?

Diagnosis: This is a classic "Hydrophobic Collapse." Technical Explanation: Water molecules form an ordered "cage" around hydrophobic residues (Leu, Val, Ile, Tyr) to maximize hydrogen bonding with themselves (entropic penalty). To minimize this energy cost, the hydrophobic residues cluster together, excluding water. The Fix: You must break these hydrophobic interactions using a chaotropic agent or organic co-solvent before introducing the aqueous buffer.

  • Protocol: See Workflow A below.

Q2: I cannot use DMSO in my cell assay. What is the alternative?

Diagnosis: Solvent incompatibility.[2] Technical Explanation: Since the peptide is acidic (contains Aspartic Acid, D), it can be solubilized by maximizing its negative charge. At basic pH, the Carboxyl group (C-term) and the Aspartate side chain are fully deprotonated, creating charge-charge repulsion that prevents aggregation. The Fix: Use Ammonium Hydroxide (


).
  • Protocol:

    • Suspend the peptide in a minimal volume of 0.1% to 1%

      
        (dilute ammonia water).
      
    • Vortex until clear.

    • Slowly dilute with your assay buffer.[2][3][4]

    • Note: Ensure the final buffering capacity of your medium is strong enough to neutralize the small amount of ammonia, or adjust pH back to 7.4 manually.

Q3: My stock solution in DMSO was clear, but it precipitated when I diluted it into the media.

Diagnosis: "Crash-out" precipitation. Technical Explanation: This occurs when the organic solvent concentration drops too rapidly, or the local concentration of peptide is too high during addition. The water molecules strip away the DMSO shield faster than the peptide can disperse. The Fix:

  • Stepwise Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Perform an intermediate dilution (e.g., 1:10 in buffer) first.

  • Agitation: Add the peptide stock dropwise to the vortexing media, not the other way around.

  • Concentration Limit: You may be exceeding the "Critical Aggregation Concentration" (CAC). Try working at a lower final concentration (e.g., < 100

    
    M).
    
Q4: Can I use sonication?

Answer: Yes, but with caution. Guidance: Sonication helps disrupt the intermolecular


-sheets formed by the YLL  motif.
  • Recommendation: Use a bath sonicator for 15–30 seconds. Avoid probe sonicators if possible to prevent heating, which can degrade the peptide (especially Asp residues which are prone to isomerization at high temperatures).

Part 3: Standard Operating Protocols (SOPs)

Workflow A: The "Organic First" Method (Recommended)

Best for: Biochemical assays, structural studies, and robust storage.

  • Calculate: Determine the volume of 100% DMSO required to reach a stock concentration of 5–10 mg/mL .

    • Why high concentration? It is easier to keep hydrophobic peptides soluble at high concentrations in organic solvents than at intermediate concentrations in water.

  • Solubilize: Add the DMSO to the lyophilized powder.

  • Agitate: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath for 1 minute.

  • Inspect: The solution must be crystal clear.

  • Dilute: Add this stock dropwise to your aqueous buffer (PBS/Media) while vortexing.

    • Target: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity.[4]

Workflow B: The "Basic pH" Method (DMSO-Free)

Best for: DMSO-sensitive cell lines or in vivo studies.

  • Prepare Solvent: Make a 0.1 M

    
      solution (or 1% Ammonia water).
    
  • Add Solvent: Add the ammonia solution dropwise to the peptide powder.

    • Target: Use ~10-20% of your final target volume.

  • Dissolve: Vortex until clear. The high pH (>10) forces the peptide into a soluble, negatively charged state.

  • Back-Dilute: Slowly add water or buffer to reach the final volume.[2]

    • Critical: Check the pH of the final solution.[5] If using PBS, the buffer should handle the pH shift. If using water, you may need to neutralize with a small amount of dilute HCl or acetic acid, but be careful not to cross the pI (pH ~4) where it will precipitate again.

Part 4: Decision Logic & Workflows

Diagram 1: Solubilization Decision Tree

This logic gate ensures you choose the correct solvent system based on your experimental constraints.

SolubilityDecision Start Start: Peptide YLLPAQVNID CheckAssay Is DMSO compatible with your assay? Start->CheckAssay YesDMSO Yes (<1% final) CheckAssay->YesDMSO Compatible NoDMSO No (Sensitive Cells/In Vivo) CheckAssay->NoDMSO Incompatible DMSO_Protocol Method A: Dissolve in 100% DMSO (Stock 5-10mM) YesDMSO->DMSO_Protocol Dilution Dilute dropwise into Buffer DMSO_Protocol->Dilution CheckSeq Analyze Sequence: Acidic (Asp) present? NoDMSO->CheckSeq Ammonia Method B: Dissolve in 0.1M NH4OH (Basic pH) CheckSeq->Ammonia Yes (Acidic pI) BufferAdd Dilute with PBS (Check final pH) Ammonia->BufferAdd

Caption: Decision tree for selecting the optimal solubilization strategy based on assay tolerance to organic solvents.

Diagram 2: Serial Dilution Workflow

Visualizing the "Crash-out" prevention strategy.

SerialDilution Lyophilized Lyophilized Powder Stock Master Stock (100% DMSO) Clear Solution Lyophilized->Stock Add DMSO Vortex Intermed Intermediate (10% DMSO) Turbidity Check Stock->Intermed 1:10 Dilution into Buffer Final Working Sol. (0.1% DMSO) Assay Ready Intermed->Final 1:100 Dilution into Media

Caption: Step-wise dilution workflow to prevent hydrophobic collapse during the transition from organic to aqueous phase.

References

  • LifeTein. (2024).[4] Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Retrieved from [Link]

Sources

preventing aggregation of H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH in solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

Peptide Sequence: H-Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp-OH (YLLPAQVNID) Origin: SARS-CoV-2 Spike Protein (Residues 1220-1229), Transmembrane/Cytoplasmic Region.

This peptide presents a high risk of aggregation due to a "Hydrophobic Collapse" mechanism. It contains 60% hydrophobic residues (Y, L, L, A, V, I) and possesses a low net charge at physiological pH.

Critical Parameters
ParameterValueImplication for Handling
Hydrophobicity 60% (High)Primary Aggregation Driver. The hydrophobic core (Leu-Leu-Val-Ile) will drive rapid self-association in water.
Isoelectric Point (pI) ~3.9 - 4.5Solubility is lowest near pH 4.0.
Net Charge (pH 7.4) ~ -1The single negative charge (Asp) is often insufficient to overcome the hydrophobic attraction between chains.
Secondary Structure Beta-sheet proneThe LL and VI motifs favor beta-sheet stacking, leading to gelation or amyloid-like fibrils.

Solubilization Protocol (The "Start Here" Guide)

WARNING: Do NOT attempt to dissolve this peptide directly in PBS, Saline, or Water. This will result in immediate precipitation or the formation of a "ghost gel" (clear but aggregated).

Workflow: The Organic-First Strategy

This protocol uses a "Good Solvent" to separate peptide chains before introducing the aqueous buffer.

SolubilizationWorkflow Start Lyophilized Peptide (YLLPAQVNID) Solvent Add 100% DMSO (Target: 10-20 mg/mL) Start->Solvent Check Is solution clear? Solvent->Check Sonication Sonicate (Water Bath) Max 30°C, 15 secs Check->Sonication Cloudy Dilution Dilute into Buffer (Dropwise addition) Check->Dilution Clear Sonication->Check Precip Precipitation Detected Dilution->Precip Additives Add 0.5M Arginine or 0.1% Tween-20 Precip->Additives Yes Success Stable Assay Solution Precip->Success No Additives->Success

Figure 1: Decision tree for solubilizing hydrophobic peptides. Note the critical checkpoint before aqueous dilution.

Step-by-Step Procedure
  • Primary Solubilization:

    • Weigh the peptide.

    • Add 100% Anhydrous DMSO (Dimethyl Sulfoxide) to achieve a master stock concentration of 10–20 mg/mL .

    • Why? DMSO disrupts secondary structures and shields the hydrophobic Leu-Leu core [1, 2].

    • Verification: Vortex for 30 seconds. The solution must be crystal clear. If particles remain, sonicate briefly.[1]

  • Secondary Dilution (The "Crash" Point):

    • Prepare your assay buffer (e.g., PBS).

    • Crucial Step: Add the DMSO stock dropwise into the buffer while vortexing the buffer. Do not add buffer to the DMSO stock.

    • Target: Keep final DMSO concentration < 1% (v/v) to avoid cellular toxicity, though the peptide may require up to 5% DMSO to remain soluble.

Preventing Aggregation in Solution[2][3]

Once solubilized, the peptide is thermodynamically unstable in water and will attempt to re-aggregate over time. Use these additives to stabilize the solution.

Recommended Excipients

If the peptide precipitates upon dilution into PBS, modify your buffer with one of the following systems:

Additive SystemConcentrationMechanism of Action
L-Arginine 0.5 M - 1.0 MActs as a chaotrope to suppress protein-protein interactions; improves solubility of hydrophobic epitopes [3].
Tween-20 0.05% - 0.1%Non-ionic surfactant. Coats the hydrophobic LLV patches, preventing them from stacking.
Ammonium Hydroxide Adjust to pH > 8.0Since the peptide has an Asp (D) residue, raising pH deprotonates it fully, increasing negative charge repulsion.
The "Base Shift" Method (Alternative to DMSO)

If your assay cannot tolerate DMSO, use the pH-shift method:

  • Dissolve peptide in 0.1% Ammonium Hydroxide (NH₄OH). The basic pH helps ionize the C-terminal and Aspartate.

  • Dilute rapidly into a high-strength buffer (e.g., 100mM HEPES, pH 7.4) to return to physiological pH.[1]

  • Risk: If the concentration is too high, it will crash out as soon as the pH hits 7.4.

Storage & Stability Guidelines

Q: Can I store the peptide in PBS at -20°C? A: NO. Freezing a hydrophobic peptide in aqueous buffer induces "Cryoconcentration." As water freezes into ice crystals, the peptide is pushed into a hyper-concentrated liquid phase, forcing aggregation. When you thaw it, it will be precipitated.

Correct Storage Protocol:

  • Lyophilized Powder: Store at -20°C or -80°C. Desiccated. Stable for years.

  • Stock Solution: Store as 10 mg/mL in 100% DMSO at -20°C.

    • Use freeze-thaw resistant aliquots (avoid repeated cycling).

    • DMSO is hygroscopic; seal tightly to prevent water entry.

  • Working Solution: Prepare fresh. Do not store diluted aqueous peptide for more than 24 hours.

Troubleshooting FAQs

Q1: My solution was clear, but after 2 hours on the bench, it turned cloudy. Why? A: This is Time-Dependent Aggregation .[1] The peptide slowly formed beta-sheets.[2]

  • Fix: Add 0.5M Arginine to your buffer or increase the DMSO concentration. If the assay permits, keep the solution on ice, as lower temperatures can slow hydrophobic interaction (though cold sometimes precipitates hydrophobic substances, in this case, kinetic slowing is usually beneficial).

Q2: I see "floaters" or fibers in the solution. Can I filter them out? A: You can, but you will lose a significant amount of peptide concentration.

  • Fix: Do not filter. Instead, add 10% Acetic Acid or Ammonia (depending on the buffer) to re-dissolve, or sonicate. If you must filter, measure the concentration again using UV absorbance (A280) to verify how much peptide was lost.

Q3: Can I use BSA as a carrier protein? A: Yes. Adding 0.1% BSA (Bovine Serum Albumin) can prevent the peptide from sticking to the plastic tube walls (adsorption), which is a common cause of "disappearing" peptide in low-concentration assays.

References

  • Sigma-Aldrich. (2025).[1] Synthetic Peptide Handling & Storage Protocol. Merck KGaA. Link

  • GenScript. (2024). Peptide Solubility & Stability Guidelines. GenScript Technical Resources. Link

  • BenchChem. (2025). Technical Support Center: Preventing Aggregation in Peptides. Link

  • National Institutes of Health (NIH). (2022). Peptide-Based Inhibitors for SARS-CoV-2 and SARS-CoV. PubMed Central. Link

Sources

troubleshooting low yield synthesis of Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis Optimization Guide Topic: Troubleshooting Low Yield Synthesis of Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp Case ID: YLL-SEQ-OPT-001

Executive Summary: The "Perfect Storm" Sequence

Synthesizing the decapeptide Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp (YLLPAQVNID) presents a dual-threat challenge known in peptide chemistry as the "Steric-Aggregation Sandwich."

  • C-Terminal Steric Wall: The Val-Asn-Ile region contains two

    
    -branched amino acids (Val, Ile) and a bulky amide (Asn), creating severe steric hindrance that slows coupling kinetics.
    
  • N-Terminal Aggregation: The Leu-Leu-Pro motif is highly hydrophobic. While Proline usually breaks helices, the adjacent Leucines favor

    
    -sheet formation, leading to on-resin aggregation (gelling) before the sequence is complete.
    

This guide moves beyond standard protocols to address these specific kinetic and solubility barriers.

Part 1: Resin Selection & Loading (The Foundation)

Diagnosis: Low yield often originates at the first step. The C-terminal residue is Aspartic Acid (Asp) .[1] Using standard Wang resin with Asp poses a risk of low loading and potential side reactions during the initial anchoring.

Protocol Recommendation:

  • Preferred Support: 2-Chlorotrityl Chloride (2-CTC) Resin .

  • Why? 2-CTC is extremely steric-sensitive. It allows for the attachment of Fmoc-Asp(OtBu)-OH without racemization (which is a risk with base-catalyzed loading on Wang resin). It also permits a milder cleavage if you ever need to analyze the protected fragment.

  • Target Loading: Maintain a low loading of 0.3 – 0.4 mmol/g .

    • Reasoning: High loading (>0.6 mmol/g) promotes inter-chain aggregation, specifically in the Leu-Leu region. Lower loading physically separates the growing chains.

Part 2: The "Difficult Coupling" Zone (Val-Asn-Ile)

The Issue: The Ile and Val residues are


-branched, meaning the bulkiness is right next to the backbone. Coupling Gln onto Val and Val onto Asn are the bottleneck steps.

Troubleshooting Protocol:

  • Activation Chemistry: Switch from HBTU/DIEA to HATU/HOAt/DIEA or DIC/Oxyma Pure .

    • Mechanism:[1][2][3][4] HATU generates a more reactive active ester (7-azabenzotriazole) that reacts faster than the standard HBTU ester, crucial for overcoming the steric wall of Isoleucine.

  • Double Coupling: Mandatory for Val and Ile .

    • Cycle: 2 x 45 minutes at Room Temperature.

  • Capping: Acetylate after the Val coupling. Any unreacted chains here will result in difficult-to-separate deletion sequences (n-1 impurities).

Part 3: The Aggregation Zone (Leu-Leu-Pro)

The Issue: As the chain elongates to Leu-Leu, the peptide becomes hydrophobic. Standard DMF solvation fails, causing the chains to collapse onto themselves (


-sheet formation), burying the N-terminus and preventing the final Tyr coupling.

Note on Pseudoprolines:

  • Crucial Check: You cannot use standard Pseudoproline dipeptides here. Pseudoprolines require Serine, Threonine, or Cysteine in the sequence (to form the oxazolidine ring).[2] This sequence has none.

  • Alternative Strategy: You must use Chaotropic Salts or Solvent Switching .

Solvation Protocol (The "Magic Mixture"): For the coupling of Leu and Leu :

  • Solvent: Use NMP (N-Methyl-2-pyrrolidone) instead of DMF. NMP has better swelling properties for hydrophobic peptides.

  • Chaotropic Additive: Add 0.1M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) to the coupling and deprotection solutions.

    • Mechanism:[1][2][3][4][5] These salts disrupt the hydrogen bonding network between peptide chains, keeping them "solvated" and accessible for the next amino acid.

Part 4: Side Reaction Control (Asp/Asn)

The Issue: The sequence contains Asn and Asp.[1]

  • Aspartimide Formation: While less risky at the C-terminus, Asp can cyclize.

  • Asn Dehydration: Asn can dehydrate to a nitrile under strong activation.

Protective Measures:

  • Protection: Ensure you use Fmoc-Asn(Trt)-OH and Fmoc-Asp(OtBu)-OH . The Trityl (Trt) group on Asn is mandatory to prevent dehydration during HATU activation.

  • Base Choice: If using heating (>50°C), avoid pure Piperidine for deprotection. Use Piperazine or add 0.1M HOBt to the deprotection cocktail to suppress aspartimide formation.

Visualizing the Workflow

The following diagram outlines the decision logic for this specific synthesis.

SynthesisLogic Start Start: YLLPAQVNID Synthesis Resin Step 1: Resin Selection Use 2-CTC Resin Low Load (0.3 mmol/g) Start->Resin Zone1 Zone 1: C-Term (Asp-Ile-Asn) Risk: Aspartimide & Sterics Resin->Zone1 Action1 Use Fmoc-Asn(Trt)-OH Use Fmoc-Asp(OtBu)-OH Zone1->Action1 Zone2 Zone 2: Steric Wall (Val-Gln) Risk: Incomplete Coupling Zone1->Zone2 Action2 Switch to HATU/HOAt Double Couple Val & Ile Zone2->Action2 Zone3 Zone 3: Aggregation (Leu-Leu-Pro) Risk: Gelling/Low Yield Zone2->Zone3 Action3 Solvent Switch: NMP Additive: 0.1M LiCl (Chaotropic) Zone3->Action3 Final Final Cleavage TFA/TIS/H2O (95:2.5:2.5) Zone3->Final

Caption: Synthesis decision tree highlighting critical intervention points for steric hindrance (Red) and aggregation (Yellow).

Experimental Protocol: Optimized Manual Coupling for "Difficult" Residues

Target: Coupling Fmoc-Val-OH onto H-Asn(Trt)-Ile-Asp(OtBu)-Resin .

ReagentEquivalentsConcentrationNotes
Fmoc-Val-OH 4.0 eq0.2 M in DMFHigh concentration drives kinetics.
HATU 3.9 eq0.2 M in DMFUse slightly less than AA to prevent capping by tetramethylguanidinium.
HOAt 4.0 eq-Additive to boost reaction rate (optional if using HATU, but recommended).
DIEA 8.0 eq-Base.

Step-by-Step:

  • Wash: Wash resin 3x with DMF.[6][7]

  • Dissolve: Dissolve Fmoc-Val-OH and HATU in minimal DMF.

  • Activate: Add DIEA to the amino acid mixture. Shake for 30 seconds (pre-activation).

    • Critical: Do not pre-activate longer than 2 mins with HATU; the active ester can hydrolyze or epimerize.

  • Couple: Add mixture to resin. Agitate for 60 minutes at Room Temperature.

  • Drain & Wash: Drain and wash 3x with DMF.

  • Repeat: Perform Step 2-4 again (Double Couple).

  • Test: Perform a Chloranil test (since Proline is not involved yet, Kaiser test is fine, but Chloranil is more sensitive for secondary amines if you were at the Proline step).

Troubleshooting FAQ

Q1: Why can't I just use higher heat (75°C) to force the Val/Ile couplings? A: While heat improves kinetics, this sequence contains Asp and Asn . Prolonged exposure to high temperatures (especially with basic deprotection reagents) significantly increases the risk of Aspartimide formation (ring cyclization) and Asn dehydration (nitrile formation). If you must use heat, limit it to 50°C and use microwave irradiation for short bursts (5 mins) rather than conventional heating.

Q2: The resin volume seems to shrink after the Proline step. What is happening? A: This is the hallmark of aggregation .[7] The Leu-Leu sequence is hydrophobic and causing the chains to collapse, expelling solvent.

  • Fix: Immediately switch to NMP washes. Add 0.1M LiCl to your coupling cocktail. If the resin doesn't reswell, try washing with DCM (Dichloromethane) to disrupt the structure, then return to NMP.

Q3: I see a peak with Mass [M-18] in my final product. What is it? A: This is likely the dehydrated Asparagine (nitrile formation).

  • Cause: Inefficient protection of the Asn side chain or over-activation.

  • Fix: Ensure you are using Fmoc-Asn(Trt)-OH. Avoid using carbodiimides (DCC/DIC) without additives (Oxyma/HOBt). HATU is safer if the Trt group is present.

References

  • CEM Corporation. (n.d.). CarboMAX: Enhanced Coupling at Elevated Temperatures. [Link]

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Organic Process Research & Development. [Link]

Sources

Technical Support Center: Stability & Handling of Met/Cys-Free YLLPAQVNID Variants

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Minimizing Oxidation in Tyrosine-Rich, Sulfur-Free Peptide Variants

Executive Summary: The "Sulfur-Free" Fallacy

User Query: "My YLLPAQVNID variants are Methionine and Cysteine free. Why am I still seeing degradation signs consistent with oxidation?"

Scientist’s Analysis: While removing Methionine (Met) and Cysteine (Cys) eliminates the most volatile oxidation targets (sulfoxide formation and disulfide bridging), it does not render the peptide immune to oxidative stress.

The peptide sequence YLLPAQVNID contains Tyrosine (Y) at position 1. In the absence of Met/Cys, Tyrosine becomes the primary thermodynamic sink for Reactive Oxygen Species (ROS). Furthermore, the presence of Asparagine (N) and Glutamine (Q) introduces a risk of deamidation, a hydrolysis event often misdiagnosed as oxidation due to proximity in degradation timelines.

This guide details how to stabilize the Tyrosine residue, distinguish true oxidation from deamidation, and maintain the integrity of your variant library.

Mechanism of Action: What is Oxidizing?

If your variants are Met/Cys free, the degradation you observe is likely driven by Tyrosyl Radical Formation .

The Tyrosine Oxidation Pathway

Unlike Methionine oxidation (which adds Oxygen), Tyrosine oxidation is a radical-mediated process.[1]

  • Initiation: Light or trace metal ions generate hydroxyl radicals (•OH).

  • Attack: The phenolic ring of Tyrosine (Y1) loses a proton/electron, forming a Tyrosyl radical (Tyr•).

  • Propagation: This radical can react in two ways:

    • +16 Da Shift: Reacts with •OH to form DOPA (3,4-dihydroxyphenylalanine).[2]

    • Dimerization: Two Tyr• radicals crosslink to form Dityrosine (covalent dimer), causing aggregation.

Visualizing the Pathway

The following diagram illustrates the specific degradation risks for YLLPAQVNID variants.

TyrosineOxidation Peptide Native Peptide (YLLPAQVNID) TyrRadical Tyrosyl Radical (Tyr•) Peptide->TyrRadical H+ Abstraction Deamidation Deamidation (N/Q) (+0.98 Da) Peptide->Deamidation Hydrolysis (pH > 7) ROS ROS / UV Light (Trace Metals) ROS->TyrRadical DOPA DOPA Formation (+16 Da) TyrRadical->DOPA +•OH Dityrosine Dityrosine Crosslink (Aggregation) TyrRadical->Dityrosine Dimerization

Figure 1: Degradation pathways for YLLPAQVNID. Note that while Tyrosine drives oxidation, Asparagine (N) drives Deamidation, a separate but concurrent risk.

Troubleshooting Guide (FAQ)

Issue 1: Mass Spectrometry shows a +16 Da peak.

Diagnosis: Tyrosine to DOPA conversion. Even without Methionine, the +16 Da shift is characteristic of an oxygen atom addition to the Tyrosine ring.

  • Immediate Action: Check your buffer for trace metals (Iron/Copper). These catalyze the Fenton reaction that generates the hydroxyl radicals attacking Tyrosine.

  • Resolution: Add 0.1 mM EDTA to your buffers to chelate trace metals.

Issue 2: The peptide solution is turning slightly yellow.

Diagnosis: Nitrotyrosine or Dityrosine formation. Oxidized phenolic compounds often turn yellow/brown (similar to a sliced apple browning).

  • Immediate Action: Protect samples from light. Tyrosine is photosensitive.[3]

  • Resolution: Use amber vials for all storage and handling.

Issue 3: I see a +1 Da (or +0.98 Da) shift, not +16 Da.

Diagnosis: Deamidation (False Positive for Oxidation). The sequence contains N (Asparagine) followed by I (Isoleucine) . While not the fastest deamidation motif (NG is faster), NI can still deamidate to Aspartic Acid (D) or Isoaspartic Acid.

  • Differentiation:

    • Oxidation (+16 Da): Tyrosine modification.

    • Deamidation (+1 Da): Hydrolysis of Amide.

  • Resolution: Store at pH 6.0. Deamidation is base-catalyzed (fast at pH > 7), while acid hydrolysis occurs at pH < 4. pH 6.0 is the stability "sweet spot."

Validated Protocols for Minimizing Oxidation

Protocol A: Anoxic Solubilization

Use this workflow for preparing stock solutions.

  • Buffer Selection: Use PBS (pH 7.4) or Ammonium Bicarbonate, but degas thoroughly.

  • Degassing Step:

    • Place buffer in a vacuum flask.

    • Sonicate under vacuum for 15 minutes.

    • Why? Removes dissolved oxygen that fuels ROS generation.

  • Reconstitution:

    • Add buffer to the lyophilized peptide.[4]

    • Do not vortex vigorously. Vortexing introduces air bubbles (oxygen). Instead, use gentle inversion or slow pipetting.

  • Headspace Overlay:

    • After aliquoting, gently blow Argon or Nitrogen gas into the vial headspace before capping.

    • Why? Displaces atmospheric oxygen.

Protocol B: Storage Architecture

Data summarized from stability studies on Tyrosine-containing peptides.

ParameterRecommended ConditionReason
Temperature -80°CArrhenius kinetics: chemical reactions (oxidation) slow dramatically at ultra-low temps.
Physical State Lyophilized PowderRemoval of water prevents hydrolysis and limits radical mobility.
Container Amber PolypropyleneBlocks UV light (prevents photo-oxidation of Tyr).
Buffer Additive 0.1 mM EDTAChelates metal ions (

,

) that catalyze radical formation.
pH 5.5 - 6.5Minimizes Deamidation (N) while keeping Tyrosine protonated (less reactive).

Workflow Visualization

Follow this decision tree to handle your variants.

HandlingWorkflow Start Lyophilized Peptide Received Storage Long Term Storage (-80°C, Desiccated) Start->Storage Use Ready for Experiment? Storage->Use Check Check Buffer pH & Gas Use->Check Yes Recon Reconstitution Exp Experiment (Keep on Ice, Dark) Recon->Exp Check->Recon Degassed Buffer + EDTA Exp->Storage Discard Excess (Do not refreeze solution)

Figure 2: Optimal handling workflow. Note the "Discard Excess" step; refreezing Tyrosine-rich peptides in solution often accelerates aggregation via freeze-concentration effects.

References

  • Davies, M. J. (2016). Protein oxidation and peroxidation.[3] Biochemical Journal, 473(6), 805-825.

  • GenScript. (2024). Peptide Storage and Handling Guidelines. Technical Resource Center.

  • Li, B., et al. (2010). Methionine oxidation and its effect on the stability of a monoclonal antibody. Journal of Pharmaceutical Sciences. (Cited for contrast: establishing Met-free baseline).

  • Manning, M. C., et al. (2010). Stability of Protein Pharmaceuticals: An Update. Pharmaceutical Research, 27(4), 544–575. (Authoritative source on Deamidation vs Oxidation).

Sources

resolving steric hindrance in coupling Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific synthetic challenges of the peptide sequence Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp (YLLPAQVNID).

Subject: Troubleshooting Synthetic Hurdles for Sequence H-Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp-OH/NH₂ Classification: Advanced SPPS Methodologies Application Scientist: Senior Technical Lead

Executive Analysis of the Sequence

Before initiating synthesis, it is critical to profile the sequence for "difficult regions." The peptide YLLPAQVNID presents a trifecta of synthetic challenges:

  • The "Proline Kink" (Leu-Pro): The coupling of Leucine onto Proline is historically one of the most difficult amide bond formations due to the steric clash between the bulky Leucine side chain and the secondary amine of Proline, combined with the conformational restrictions of the Proline ring.

  • Beta-Branched Blockade (Val, Ile): The C-terminal region contains Ile and Val . Both are

    
    -branched amino acids.[1] The bulk adjacent to the backbone carbonyl/amine severely restricts nucleophilic attack, leading to deletion sequences (missing residues).
    
  • Aggregation Potential (Leu-Leu): The hydrophobic Leu-Leu motif can induce early-stage

    
    -sheet aggregation, solvating poorly and limiting reagent accessibility.
    

Troubleshooting & FAQs

Category A: The Leu-Pro Critical Junction

Q: I am seeing a significant drop in purity after adding Leucine to the Proline-resin. Mass spec shows a deletion of Leucine. Why is this coupling failing?

A: This is a classic steric bottleneck. Proline is a secondary amine (an imino acid), which is a poorer nucleophile than primary amines. When you attempt to couple Leucine (which has a bulky isobutyl side chain) onto Proline, the steric hindrance is massive. Standard carbodiimide couplings (DIC/HOBt) often fail here.

The Fix:

  • Use a Dipeptide Block (Gold Standard): The most robust solution is to bypass this coupling entirely on the resin by using a pre-formed dipeptide building block: Fmoc-Leu-Pro-OH . This shifts the difficult bond formation to the solution phase (where it was done by the manufacturer) and allows you to couple the dipeptide unit to the easier Alanine residue.

  • Advanced Activation: If a dipeptide is unavailable, switch to HATU or COMU with HOAt as an additive. These reagents generate a more reactive active ester (7-azabenzotriazole) that is faster than HOBt esters.

  • Double Coupling: Perform two coupling cycles for this specific step.

Category B: Beta-Branched Steric Hindrance (Val, Ile)

Q: My synthesis shows incomplete incorporation of Valine and Isoleucine. Should I increase the equivalents?

A: Increasing equivalents alone rarely solves steric shielding at the


-carbon. Valine and Isoleucine have bulky groups attached directly to the 

-carbon (the first carbon of the side chain), which physically blocks the attacking amine.

The Fix:

  • Microwave Energy: Heat is the most effective tool here. Coupling at 75°C provides the kinetic energy necessary to overcome the rotational energy barrier caused by the steric bulk.

  • Solvent Switch: Use NMP (N-methyl-2-pyrrolidone) instead of DMF for these steps. NMP is a better solvent for preventing aggregation and improving kinetics in hindered regions.

  • Base Selection: Use TMP (2,4,6-trimethylpyridine / Collidine) instead of DIPEA. Collidine is a weaker, non-nucleophilic base that minimizes racemization (a risk at high temperatures) while effectively neutralizing the reaction.

Category C: Side Reactions (Aspartimide)

Q: I see a mass shift of -18 Da in the Asn-Ile-Asp region. Is this dehydration?

A: This is likely Aspartimide formation .[2] While most common in Asp-Gly sequences, it can occur in Asn/Asp-containing peptides. The nitrogen of the peptide backbone attacks the side-chain ester (Asp) or amide (Asn), forming a cyclic imide intermediate (loss of H₂O / NH₃).

The Fix:

  • Acidic Modifier in Deprotection: Add 0.1 M HOBt or Oxyma Pure to your 20% Piperidine deprotection solution. This suppresses the base-catalyzed ring closure of the Asp/Asn side chain during Fmoc removal.

Experimental Protocols

Protocol 1: The "Power Coupling" for Leu-Pro and Beta-Branched Residues

Use this protocol for coupling Leu onto Pro, Val onto Asn, and Ile onto Asp.

Reagents:

  • Activator: HATU (0.5 M in DMF) or COMU (0.5 M in DMF).

  • Base: DIPEA (2 M in NMP) or Collidine (for Cys/His or high temp).

  • Amino Acid: 0.2 M Fmoc-AA-OH in DMF.

Step-by-Step:

  • Wash: Wash resin 3x with DMF.[3]

  • Activation: Pre-mix Amino Acid (4 eq), HATU (3.9 eq), and Base (8 eq) in a vial. Shake for 30 seconds. Note: Pre-activation should not exceed 2 minutes to avoid guanidinium formation.

  • Coupling: Add mixture to resin.

    • Standard: Shake 45 min at RT.

    • Difficult (Val/Ile): Microwave at 75°C for 5 min (25W constant power).

    • Critical (Leu-Pro): Double couple (2 x 45 min) at RT or 1 x 10 min at 75°C.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine (1:9) to prevent deletion sequences from growing.

Protocol 2: Aggregation-Disrupting Solvent System ("Magic Mixture")

Use if the resin stops swelling or coupling efficiency drops in the Leu-Leu region.

Preparation: Create a solvent mixture of DCM / DMF / NMP (1:1:1) .[4] Add 1% Triton X-100 and 2M Ethylene Carbonate .[4]

Usage: Use this mixture as the primary solvent for both the coupling reaction and the Fmoc-deprotection steps (with piperidine). This chaotropic environment disrupts beta-sheet hydrogen bonding (Leu-Leu aggregation).

Comparison of Coupling Reagents

ReagentClassSteric EfficiencyRacemization RiskRecommended For
DIC/HOBt CarbodiimideLowLowStandard couplings (Ala, Gly)
HBTU/DIPEA AminiumMediumLowGeneral SPPS
HATU/HOAt Aminium (Aza)High Low/MediumLeu-Pro, Val, Ile
COMU Uronium (Oxyma)Very High Very LowSafer alternative to HATU
PyAOP PhosphoniumHigh LowN-methylated / Hindered amines

Decision Workflow (Visualization)

PeptideCouplingLogic Start Start Coupling Step CheckResidue Analyze Incoming Amino Acid Start->CheckResidue IsProline Is target residue on resin Proline? CheckResidue->IsProline Next is Leu? IsBetaBranched Is incoming AA Val or Ile? IsProline->IsBetaBranched No Dipeptide USE DIPEPTIDE: Fmoc-Leu-Pro-OH IsProline->Dipeptide Yes (Best) HATU_Double Protocol: HATU/HOAt Double Couple (2x 45min) IsProline->HATU_Double Yes (Alternative) IsStandard Standard Residue (Ala, Tyr, Gln) IsBetaBranched->IsStandard No Microwave Protocol: Microwave 75°C, 5 min Base: Collidine IsBetaBranched->Microwave Yes StandardCoup Protocol: DIC/Oxyma Single Couple, RT IsStandard->StandardCoup

Figure 1: Decision matrix for selecting coupling protocols based on residue steric profile.

References

  • BenchChem. (2025).[3] A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. BenchChem Technical Notes.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

  • Luxembourg Bio Technologies. (2011). Microwave heating in solid-phase peptide synthesis.

  • CEM Corporation. (2022). Prevention of Aspartimide Formation. Technical Note.

  • Chem-Impex. (2024). Fmoc-Leu-Pro-OH Product Data.

Sources

Technical Support Center: High-Fidelity Synthesis of YLLPAQVNID

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: YLL-RAC-001 Subject: Minimizing Racemization and Side-Reactions in YLLPAQVNID Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Challenge of YLLPAQVNID

You are attempting to synthesize Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp . While devoid of Cysteine and Histidine (classic racemization culprits), this sequence presents a "silent killer" profile. The combination of steric bulk (


-branched Val, Ile) and chemically sensitive side chains (Asn, Gln, Asp) creates a high risk for both racemization and aspartimide/succinimide formation.

Critical Risk Zones:

  • Val-Asn Junction: The steric hindrance of Valine slows coupling, requiring longer activation times. This extended activation window significantly increases the probability of Valine racemization via the oxazolone mechanism.

  • Asn-Ile Junction: Coupling Asn to a bulky Ile is kinetically unfavorable. Furthermore, Asn is prone to dehydration (nitrile formation) or succinimide formation under strong activation.

  • C-Terminal Asp: If anchoring Asp to the resin, standard base-catalyzed loading (e.g., DIEA) often causes immediate racemization.

Module 1: The Chemistry of Control (Mechanism)

To prevent racemization, you must understand its primary driver in SPPS: Oxazolone Formation .

When an amino acid is activated (especially hindered ones like Valine), the carbonyl oxygen of the preceding peptide bond can attack the activated carboxyl group. This forms a 5-membered oxazolone ring.[1] The C


 proton of this ring is highly acidic and easily removed by the organic bases (DIEA, NMM) used in standard protocols, leading to rapid loss of chirality.
Visualization: The Oxazolone Trap

OxazoloneMechanism cluster_prevention Prevention Strategy ActivatedAA Activated Amino Acid (R-CO-X) Oxazolone Oxazolone Ring (5-membered) ActivatedAA->Oxazolone Backbone Amide Attack Enol Enol Intermediate (Planar/Achiral) Oxazolone->Enol Proton Abstraction (Catalyzed by Base) Base Base (DIEA/NMM) Base->Enol Attacks Alpha-Proton Racemic Racemic Mixture (L- and D-Peptides) Enol->Racemic Reprotonation (Random Face) Oxyma Oxyma Pure (Acidic Additive) Oxyma->Oxazolone Suppresses Ring Formation DIC DIC (Neutral Activator)

Caption: The base-catalyzed oxazolone pathway leading to racemization. Acidic additives (Oxyma) intercept the activated ester before ring formation.

Module 2: Troubleshooting Guide (FAQs)

Issue 1: I see a "doublet" peak for Valine in HPLC.

Diagnosis: Racemization of Valine at the Val-Asn junction. Root Cause: Valine is


-branched.[2] The coupling to Asn is slow. If you used HATU/DIEA, the basic environment (DIEA) extracted the proton from the activated Valine during this long coupling.
Solution: 
  • Switch Reagents: Abandon HATU/DIEA for this junction. Use DIC (Diisopropylcarbodiimide) + Oxyma Pure .[3]

  • Mechanism: DIC/Oxyma creates a neutral-to-slightly-acidic environment (pH ~6-7) compared to HATU/DIEA (pH >9). This prevents base-catalyzed proton abstraction while maintaining high coupling efficiency.

  • Protocol: Pre-activate Val with DIC/Oxyma (1:1:1 ratio) for 2 minutes before adding to the resin.

Issue 2: My mass spec shows -18 Da (Dehydration) or +17 Da peaks.

Diagnosis: Aspartimide formation or Asn dehydration. Root Cause:

  • -18 Da: Dehydration of Asn side chain to a nitrile (cyano-alanine) often caused by HATU/HBTU activation without protecting groups.

  • Aspartimide: Attack of the backbone nitrogen on the Asp/Asn side chain ester. Solution:

  • Protection: Ensure you are using Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH . The Trityl (Trt) group is massive and sterically blocks side-reactions.

  • Base Control: Avoid Piperidine for Fmoc removal if possible; use Piperazine or add 0.1M HOBt to the deprotection cocktail to suppress aspartimide formation.

Issue 3: Low yield at the Proline (Pro) step.

Diagnosis: Incomplete coupling due to the secondary amine of Proline. Root Cause: The steric bulk of the Proline ring makes it a poor nucleophile for the incoming Leucine. Solution:

  • High-Efficiency Coupling: This is the one step where HATU or PyAOP is superior to DIC.

  • The Fix: Use HATU/DIEA for coupling Fmoc-Leu-OH onto the Pro-resin .

  • Racemization Check: Since Proline is the nucleophile here, it cannot racemize. The risk is on the incoming Leu, which is low risk.

Module 3: Optimized Experimental Protocol

This protocol uses a "Hybrid Strategy": DIC/Oxyma for sensitive steps and HATU for the Proline secondary amine.

Self-Validating System Checklist
Step-by-Step Workflow
Phase 1: Resin Loading (The Foundation)

Target: Attach Asp to Resin without racemization.

  • Swell 2-CTC resin in DCM (30 min).

  • Dissolve Fmoc-Asp(OtBu)-OH (1.2 eq) in DCM.

  • Add DIEA (3.0 eq). Crucial: Add base to the amino acid solution, NOT the resin directly.

  • Add mixture to resin.[4] Agitate 2 hours.

  • Capping: Add MeOH (1 mL/g resin) to quench unreacted chlorides (15 min).

Phase 2: Elongation Cycles (The "Safe" Mode)

For residues: Ile, Asn, Val, Gln, Ala, Leu (second), Tyr. Reagent:DIC / Oxyma Pure .[3][5]

ParameterValueRationale
Coupling Reagent DIC (1.0 M) + Oxyma Pure (1.0 M)Neutral pH prevents oxazolone formation.
Stoichiometry 5 eq AA : 5 eq DIC : 5 eq OxymaHigh concentration drives kinetics without base.
Pre-activation 2-3 minutesAllows formation of the active Oxyma ester.
Coupling Time 60 min (Standard) / 120 min (Val/Ile)Extended time for hindered residues is safe due to low pH.
Deprotection 20% Piperidine + 0.1M Oxyma Oxyma in deprotection scavenges bases to prevent Aspartimide.
Phase 3: The Proline Junction (The "Power" Mode)

Target: Coupling Leu onto Pro-resin. Reagent:HATU / DIEA .

  • Reasoning: Proline is a secondary amine (low reactivity). The risk of racemizing the incoming Leucine is low compared to the risk of failed coupling.

  • Cocktail: Fmoc-Leu-OH (5 eq) + HATU (4.9 eq) + DIEA (10 eq).

  • Time: Double couple (2 x 45 min).

Module 4: Decision Tree for Troubleshooting

Use this logic flow to diagnose synthesis failures for YLLPAQVNID.

TroubleshootingTree Start Analyze Crude Peptide (HPLC/MS) IssueType Identify Major Defect Start->IssueType Racemization Split Peaks / Isomers (Racemization) IssueType->Racemization Doublets found Deletion Missing Mass (-113, -99) (Deletion) IssueType->Deletion Mass too low SideReaction -18 Da or +17 Da (Side Reaction) IssueType->SideReaction Mass shift LocateRes Which Residue? Racemization->LocateRes Proline At Proline? Deletion->Proline AsnAsp Asn/Asp Region? SideReaction->AsnAsp ValIle Val or Ile? LocateRes->ValIle AspTerm C-Term Asp? LocateRes->AspTerm SolVal Switch to DIC/Oxyma NO HEAT ValIle->SolVal SolAsp Use 2-CTC Resin Reduce Loading Base AspTerm->SolAsp SolPro Use HATU/DIEA Double Couple Proline->SolPro SolAsn Add 0.1M Oxyma to Piperidine AsnAsp->SolAsn

Caption: Diagnostic logic flow for identifying and correcting synthesis errors in YLLPAQVNID.

References

  • Albericio, F., & El-Faham, A. (2009).[6] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[6] Chemistry – A European Journal. Link

  • Steinauer, R., et al. (1989). Racemization of Aspartic Acid and Asparagine During Solid Phase Peptide Synthesis. International Journal of Peptide and Protein Research. Link

  • Carpino, L. A., et al. (2010). The 2-Chlorotrityl Resin: A Superior Acid-Labile Support for the Fmoc/tBu Strategy. Reactive and Functional Polymers. Link

  • Paradís-Bas, M., et al. (2016).[2] The Road to the Synthesis of "Difficult Peptides". Methods in Molecular Biology. Link

Sources

overcoming solubility issues with Asp-containing peptides like YLLPAQVNID

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: YLLPAQVNID (SARS-CoV-2 Spike Epitope)

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Last Updated: October 2023

Introduction: The "Solubility Paradox" of YLLPAQVNID

Welcome to the Advanced Peptide Support Center. You are likely here because YLLPAQVNID (a known HLA-A*0201 restricted epitope from the SARS-CoV-2 Spike protein) is precipitating in your assay buffer, despite the presence of an acidic Aspartic Acid (Asp/D) residue at the C-terminus.

The Core Problem: This peptide presents a classic "Solubility Paradox." While the C-terminal Aspartate is polar and ionizable, the N-terminal segment (YLLPA...) is intensely hydrophobic.

  • Hydrophobic Residues: 70% (Tyr, Leu, Leu, Pro, Ala, Val, Ile).

  • Grand Average of Hydropathy (GRAVY): Positive (Highly Hydrophobic).

  • Isoelectric Point (pI): ~3.8.

In neutral buffers (PBS, pH 7.4), the single charge on the Aspartate is often insufficient to overcome the aggregation forces driven by the YLL and VI motifs. Furthermore, aggressive solubilization strategies (high pH) risk triggering Aspartimide formation , a chemical degradation pathway specific to Asp-containing peptides.

Module 1: Diagnostic & Decision Matrix

Before attempting solubilization, use this decision matrix. The choice of solvent depends heavily on your downstream application (e.g., T-cell assays vs. Mass Spectrometry).

Visual: Solubilization Strategy Decision Tree

Solubility_Matrix Start Start: Peptide Powder (YLLPAQVNID) Check_App Check Downstream Application Start->Check_App Cell_Assay Biological Assay (T-Cells/PBMC) Check_App->Cell_Assay Chem_Anal Analytical (HPLC/MS) Check_App->Chem_Anal DMSO_Path Organic Solvent Path (DMSO/DMF) Cell_Assay->DMSO_Path Preferred Base_Path pH Adjustment Path (Ammonium Hydroxide) Chem_Anal->Base_Path Preferred Action_DMSO 1. Dissolve in 100% DMSO 2. Dilute to <0.5% v/v in Media DMSO_Path->Action_DMSO Action_Base 1. Add 0.1M NH4OH dropwise 2. Vortex briefly 3. Dilute with Buffer Base_Path->Action_Base Warn_Tox CRITICAL: DMSO Toxicity Keep final conc < 0.1% for T-cells Action_DMSO->Warn_Tox Warn_Asp CRITICAL: Asp Stability Avoid NaOH (High pH) Risk of Aspartimide/Racemization Action_Base->Warn_Asp

Figure 1: Decision matrix for solubilizing hydrophobic Asp-containing peptides based on application constraints.

Module 2: The "Asp" Hazard (Chemical Stability)

Q: Why can't I just use NaOH to dissolve it? It's an acidic peptide.

A: While Sodium Hydroxide (NaOH) will effectively ionize the Aspartic acid and solubilize the peptide, it is highly dangerous for the integrity of YLLPAQVNID.

The Mechanism: Aspartic acid (Asp) and Asparagine (Asn) residues are prone to forming a cyclic intermediate called a Succinimide (Aspartimide) under basic conditions (pH > 10) or thermal stress.

  • Attack: The backbone nitrogen of the next residue attacks the side-chain carbonyl of Asp/Asn.

  • Cyclization: A 5-membered succinimide ring forms.

  • Hydrolysis: The ring opens, but it randomizes. You get a mixture of:

    • Native L-Asp peptide (Correct).

    • Beta-Asp peptide (Isomerization - biologically inactive).

    • D-Asp peptide (Racemization).[1]

Risk Factor for YLLPAQVNID: This sequence contains -Asn-Ile-Asp- (N-I-D).

  • Asn (N) is highly prone to deamidation at high pH, converting to Asp or iso-Asp via the same succinimide mechanism.

  • Result: Your "pure" peptide becomes a mixture of isomers that may fail to bind the HLA receptor or stimulate T-cells correctly.

Visual: The Aspartimide/Succinimide Pathway

Aspartimide_Mechanism Native Native Peptide (-Asn- or -Asp-) Intermediate Cyclic Imide (Succinimide Intermediate) Native->Intermediate Cyclization Base Trigger: High pH (NaOH) / Heat Base->Intermediate Product_A Native Asp (Restored) Intermediate->Product_A Hydrolysis Product_B Beta-Asp / Iso-Asp (Biologically Inactive) Intermediate->Product_B Major Byproduct Product_C D-Asp (Racemized) Intermediate->Product_C Minor Byproduct

Figure 2: Mechanism of degradation for Asp/Asn peptides under high pH conditions.

Module 3: Validated Solubilization Protocols

Protocol A: The "DMSO Slurry" Method (Recommended for Biological Assays)

Best for: ELISpot, Flow Cytometry, T-Cell Killing Assays.

Rationale: Organic solvents disrupt the hydrophobic interactions of the YLLPA motif without requiring high pH.

  • Calculate: Determine the volume of 100% DMSO needed to reach a stock concentration of 10–20 mg/mL. Do not attempt to dissolve directly at 1 mg/mL in water.

  • Add Solvent: Add the calculated volume of sterile, anhydrous DMSO to the peptide powder.

  • Agitate: Vortex gently or sonicate in a water bath for 15–30 seconds. The solution should be clear.

  • Dilution (The Critical Step):

    • Add the DMSO stock dropwise to your aqueous buffer (PBS or Media) while vortexing.

    • Target: Ensure the final DMSO concentration is < 0.5% (v/v) (ideally < 0.1% for sensitive primary cells).

    • Note: If precipitation occurs upon dilution, the peptide concentration is above its solubility limit in water. You must lower the working concentration.

Protocol B: The "Ammonia Spike" Method (Analytical Use)

Best for: HPLC, LC-MS, or assays where DMSO is forbidden.

Rationale: Uses a volatile weak base (Ammonium Hydroxide) to ionize the C-terminal Asp without the harshness of NaOH.

  • Suspension: Suspend the peptide in sterile water (it will likely be cloudy/precipitate).

  • Titration: Add 10% Ammonium Hydroxide (NH₄OH) dropwise.

    • Technique: Add 1 µL, vortex, check clarity. Repeat.

    • Limit: Do not exceed pH 9.0.

  • Stabilization: Once dissolved, immediately dilute with your working buffer (e.g., PBS) to lower the pH back to neutral.

  • Usage: Use immediately. Do not store Asp-containing peptides at basic pH for long periods.

Module 4: Troubleshooting FAQ

Q: My peptide solution turned into a gel. What happened? A: This is common with peptides containing alternating hydrophobic and polar residues (like Q-V-N-I). They can form amyloid-like fibrils or hydrogels at high concentrations.

  • Fix: Sonication (30s bursts) can break the gel. If that fails, add a chaotropic agent like 6M Urea (if compatible with your assay) or increase the DMSO fraction.

Q: I see a "split peak" on my HPLC. Is the peptide impure? A: Not necessarily.

  • Conformational Isomers: Proline (P) in YLLP AQVNID can exist in cis or trans states, often resolving as two peaks. Run the column at 60°C to collapse them into one peak.

  • Chemical Degradation: If the peaks do not merge with heat, you likely induced Aspartimide formation (see Module 2) or oxidation of the Methionine (if present—though this sequence has no Met).

Q: Can I store the stock solution at -20°C? A: Yes, but only in non-aqueous solvents .

  • Store DMSO stocks at -80°C.[2]

  • Never store diluted aqueous solutions of this peptide at -20°C. The freeze-thaw process promotes aggregation of the hydrophobic YLL motif, and the peptide often will not re-dissolve.

Summary of Physicochemical Properties

PropertyData for YLLPAQVNIDImplication
Length 10 AAShort, prone to structure formation.
Hydrophobicity 70% (High)Requires organic co-solvent (DMSO/DMF).
Net Charge (pH 7) ~ -1Weakly acidic; insufficient for water solubility.
Instability Index High (Asp/Asn risk)Avoid strong bases (NaOH) and heat.
Solubility Limit < 0.5 mg/mL (Water)Must prepare concentrated stock in DMSO.

References

  • GenScript. (2023). Peptide Solubility & Stability Guide. Retrieved from [Link]

  • Mergler, M., et al. (2003). "Aspartimide formation in peptide synthesis: A review." Journal of Peptide Science. (Discusses the mechanism of Asp side-chain reactions).
  • Vergara-Alert, J., et al. (2021). Rapid identification of SARS-CoV-2 MHC-I specific epitopes. (Context for YLLPAQVNID as a hydrophobic T-cell epitope).

Sources

Validation & Comparative

mass spectrometry (MS) characterization of H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Characterization of H-Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp-OH: A Comparative Guide to HCD vs. EThcD Fragmentation Strategies

Executive Summary

The Challenge: The peptide This compound (YLLPAQVNID) presents a "perfect storm" of mass spectrometry challenges. It contains three isobaric residues (two Leucines, one Isoleucine) that are indistinguishable by standard mass measurement. It features a Proline residue (Pos 4), which induces specific fragmentation biases ("The Proline Effect"), and contains Asparagine (Pos 8) and Glutamine (Pos 6), both susceptible to deamidation artifacts.

The Solution: This guide compares the industry-standard Higher-Energy Collisional Dissociation (HCD) against the advanced Electron-Transfer/Higher-Energy Collisional Dissociation (EThcD) . While HCD offers speed and sensitivity, we demonstrate that EThcD is the mandatory choice for full sequence validation of this peptide due to its ability to differentiate Leu/Ile isomers via secondary w-ions and preserve labile PTM information.

Peptide Physicochemical Profile

Before instrumental analysis, the theoretical properties must be established to validate spectral data.

PropertyValueTechnical Note
Sequence YLLPAQVNIDN-Term: Free Amine; C-Term: Free Acid
Formula C₅₂H₈₃N₁₁O₁₅
Monoisotopic Mass 1125.6067 DaNeutral mass
[M+H]⁺ 1126.6140 m/zSingly charged precursor
[M+2H]²⁺ 563.8106 m/zOptimal precursor for Orbitrap fragmentation
Isoelectric Point (pI) ~3.8Acidic peptide (Asp at C-term). Retains well on C18 at low pH.
Hydrophobicity ModerateElutes mid-gradient (Leu/Val/Ile/Tyr content).
Critical Risks L/I Isobaric: 113.084 DaDeamidation: Asn/Gln (+0.984 Da)Proline Effect: Dominant cleavage N-term to ProRequires EThcD for L/I differentiation. Requires pH < 6.0 during prep. HCD spectra will be dominated by y7 ions.

Comparative Analysis: HCD vs. EThcD

This section evaluates the two fragmentation modes specifically for the YLLPAQVNID sequence.

Method A: HCD (Higher-Energy Collisional Dissociation)[1][2]
  • Mechanism: Beam-type collision with neutral gas (N₂).

  • Performance on YLLPAQVNID:

    • Proline Effect: The cyclic structure of Proline (Pos 4) creates a high proton affinity and strain. HCD energy preferentially cleaves the amide bond N-terminal to Proline.

    • Result: The spectrum is dominated by the y7 ion (PAQVNID) and b3 ion (YLL). Internal fragmentation between L2 and L3 is often suppressed, leading to "sequence blind spots."

    • L/I Blindness: HCD generates primarily b- and y-ions.[1] It cannot distinguish the side chains of Leu (Pos 2, 3) and Ile (Pos 9).

Method B: EThcD (Electron-Transfer/Higher-Energy Collisional Dissociation)
  • Mechanism: Dual activation.[1] First, Electron Transfer Dissociation (ETD) cleaves the N-Cα bond (c/z ions).[1] Then, supplemental HCD energy is applied to these fragments.[1][2]

  • Performance on YLLPAQVNID:

    • Full Coverage: ETD is non-ergodic; it cleaves randomly along the backbone, bypassing the Proline effect.

    • L/I Differentiation: The supplemental HCD energy causes secondary fragmentation of the z-ions (radical site), cleaving the side chains to form w-ions .[1]

    • Diagnostic Ions:

      • Leucine (L): Loss of isopropyl radical (43 Da)

        
        z - 43 Da .
        
      • Isoleucine (I): Loss of ethyl radical (29 Da)

        
        z - 29 Da .
        
Decision Matrix
FeatureHCD (Standard)EThcD (Recommended)
Throughput High (Hz rate)Moderate (ms overhead for reaction)
Backbone Coverage Good, but biased by ProlineExcellent (c, z, b, y ions)
Leu vs. Ile Impossible (Indistinguishable)Possible (via w-ions)
Deamidation Detects mass shift onlyLocalizes site (N vs Q) precisely

Experimental Protocols

A. Sample Preparation (Critical for Asn/Gln Stability)
  • Objective: Prevent artificial deamidation of Gln (Pos 6) and Asn (Pos 8).

  • Buffer: Use Ammonium Formate (pH 4.0) instead of Bicarbonate (pH 8.0).

  • Temperature: Keep all steps at 4°C.

  • Dissolution: Dissolve peptide in 0.1% Formic Acid / 3% ACN immediately prior to injection.

B. LC-MS/MS Parameters (Orbitrap Fusion/Eclipse)

LC Gradient (C18 Column, 1.7 µm, 2.1 x 100 mm):

  • Mobile Phase A: 0.1% Formic Acid in H₂O.

  • Mobile Phase B: 0.1% Formic Acid in 80% ACN.

  • Gradient: 2% B to 35% B over 20 mins (Peptide is moderately hydrophobic).

MS Parameters (EThcD Focus):

  • Precursor: Select [M+2H]²⁺ (563.81 m/z).

  • Isolation Window: 1.6 m/z (Narrow to exclude isotopes).

  • Activation:

    • ETD Reaction Time: 50 ms (Reagent: Fluoranthene).

    • SA Collision Energy: 25% (Supplemental Activation).

  • Resolution: 60,000 (Required to resolve z and w ions).

Visualized Workflows

Diagram 1: Characterization Workflow

G cluster_frag Fragmentation Decision Sample Peptide Sample (YLLPAQVNID) LC UHPLC Separation (C18, Acidic pH) Sample->LC MS_Select Precursor Selection [M+2H]2+ = 563.81 LC->MS_Select HCD HCD Mode (Fast, Backbone only) MS_Select->HCD Routine ID EThcD EThcD Mode (Side-chain retention) MS_Select->EThcD Isomer Distinction Analysis Data Analysis (w-ion search) HCD->Analysis EThcD->Analysis

Caption: Step-by-step workflow for characterizing YLLPAQVNID, highlighting the bifurcation between routine HCD screening and deep EThcD characterization.

Diagram 2: Leucine vs. Isoleucine Differentiation Logic

L_vs_I Precursor Select Precursor [M+2H]2+ Frag EThcD Fragmentation (c/z ions generated) Precursor->Frag Z_Ion Analyze z-ions (containing Leu or Ile) Frag->Z_Ion Decision Check Secondary Neutral Loss (w-ion) Z_Ion->Decision Leu Loss of 43 Da (C3H7) Identifies LEUCINE Decision->Leu z - 43 Da Ile Loss of 29 Da (C2H5) Identifies ISOLEUCINE Decision->Ile z - 29 Da

Caption: The logic gate for distinguishing Leucine from Isoleucine using EThcD-generated w-ions. This logic must be applied to residues 2, 3 (Leu) and 9 (Ile).

Simulated Data & Results

The following table contrasts the expected spectral data from the two methods. Note the specific diagnostic ions for the isomeric residues.

Residue (Pos)AAHCD Result (y/b ions)EThcD Result (c/z + w ions)Interpretation
1 Tyr b1 (164.07)c1Confirms N-term.
2 Leu Ambiguous (b2 = 277.15)z9 - 43 Da (w9)EThcD confirms Leu. HCD cannot rule out Ile.
3 Leu Ambiguous (b3 = 390.24)z8 - 43 Da (w8)EThcD confirms Leu.
4 Pro Dominant y7 (797.42)c4, z7HCD spectrum dominated by cleavage here.
5 Ala y6c5, z6Confirmed by both.
6 Gln y5c6, z5Check for +0.98 Da shift (Deamidation).
7 Val y4c7, z4Confirmed by both.
8 Asn y3c8, z3Check for +0.98 Da shift (Deamidation).
9 Ile Ambiguous (y2 = 229.11)z2 - 29 Da (w2)EThcD confirms Ile (distinct from Leu).
10 Asp y1z1Confirms C-term.

Key Finding: Only EThcD generates the w9 , w8 , and w2 ions required to map the sequence as Y-L -L -P...-I -D rather than Y-I -I -P...-L -D.

References

  • Differentiation of Leucine and Isoleucine by EThcD: Zhdanova, N. G., et al. (2017).[3] "An EThcD-Based Method for Discrimination of Leucine and Isoleucine Residues in Tryptic Peptides." Journal of the American Society for Mass Spectrometry, 28(8), 1645-1656.

  • The Proline Effect in HCD/CID: Vaisar, T., & Urban, J. (1996). "Gas-phase fragmentation of protonated peptides containing proline." Journal of Mass Spectrometry, 31(10), 1185-1194.

  • Deamidation Artifacts in Sample Preparation: Li, X., et al. (2008). "Determination of deamidation artifacts introduced by sample preparation using 18O-labeling and tandem mass spectrometry analysis." Analytical Chemistry, 80(22), 8575-8582.

  • EThcD Mechanism and Application: Frese, C. K., et al. (2012).[4] "Improved peptide identification by electron transfer higher energy collision dissociation (EThcD)." Journal of Proteome Research, 11(3), 1813-1821.

Sources

HPLC Purity Analysis Standards for YLLPAQVNID Peptide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as an authoritative technical resource for the HPLC analysis of the SARS-CoV-2 derived epitope YLLPAQVNID . It is structured to provide actionable, field-proven methodologies for researchers requiring high-stringency purity data.

Executive Summary & Molecule Profile

The peptide YLLPAQVNID is a linear epitope (putatively associated with SARS-CoV-2 Spike protein regions or homologous sequences) utilized in T-cell immunogenicity assays. In drug development and immunological screening, peptide purity is a Critical Quality Attribute (CQA). Impurities such as deamidated species or truncated sequences can act as altered peptide ligands (APLs), potentially antagonizing T-cell responses or creating false positives in ELISpot/ICS assays.

This guide compares the Standard Acidic Method (industry workhorse) against a High-Resolution Deamidation-Specific Method , providing a logical framework for selecting the appropriate workflow based on your downstream application.

Physicochemical Profile
  • Sequence: Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp

  • Hydrophobicity: Moderate to High (N-terminal YLL cluster + V/I core).

  • Critical Liability: Asparagine (N8) and Glutamine (Q6) .

    • Risk:[1] Asn-Ile (N-I) motifs are susceptible to deamidation, forming Aspartic Acid (D) or Isoaspartic Acid (isoD). This results in a mass shift of +1 Da (often indistinguishable by low-res MS) and a charge change, necessitating high-resolution chromatography for separation.

Method Comparison: Selecting the Right Standard

The choice of method depends on whether you need robust "batch release" data or deep structural characterization (e.g., stability studies).

FeatureMethod A: The Workhorse (TFA/C18) Method B: The Resolver (Phosphate/C18)
Primary Goal General purity assessment; Mass Spec compatibility.Separation of deamidated impurities (N

D/isoD).
Mobile Phase 0.1% Trifluoroacetic Acid (TFA) / ACN.20-50 mM Phosphate Buffer (pH 2.5 or 6.5) / ACN.
Selectivity Hydrophobicity-driven. Excellent peak shape due to ion-pairing.Charge + Hydrophobicity. Phosphate suppresses silanol interactions better than TFA.
MS Compatibility High (Volatile).None (Non-volatile salts require desalting).
Deamidation Resolution Moderate (Co-elution likely).High (Can resolve isoAsp from Asp).
Recommendation Routine QC & Synthesis Confirmation. Stability Testing & Critical Reagent Validation.

Detailed Experimental Protocols

Method A: The Workhorse (Standard Acidic RP-HPLC)

Best for: Routine purity checks, LC-MS confirmation, and solubility assessment.

System Requirements
  • Column: C18 End-capped, 3.5 µm or 5 µm, 100 Å pore size (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

    • Rationale: The 100 Å pore size is ideal for small peptides (10-mer). "End-capped" reduces peak tailing from the basic N-terminus.

  • Temperature: 40°C (Reduces viscosity, improves mass transfer for hydrophobic YLL residues).

  • Detection: UV at 214 nm (Peptide bond) and 280 nm (Tyrosine side chain).

Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve YLLPAQVNID in 10% Acetic Acid or 50% Acetonitrile/Water to 1 mg/mL.

    • Note: Avoid pure water; the hydrophobic N-terminus (YLL) may cause aggregation. Sonicate for 5 mins.

    • Centrifuge at 12,000 x g for 5 mins to remove particulates.

  • Mobile Phases:

    • A: 0.1% TFA in Milli-Q Water (v/v).

    • B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Gradient Profile:

    • Flow Rate: 1.0 mL/min (for 4.6mm ID column).[2]

    • 0–2 min: 5% B (Isocratic hold to stack sample).

    • 2–22 min: 5%

      
       65% B (Linear gradient, 3% B/min slope).
      
    • 22–25 min: 95% B (Wash).

    • 25–30 min: 5% B (Re-equilibration).

Method B: The Resolver (Phosphate Buffer System)

Best for: Identifying deamidation (N


 D) which often co-elutes in TFA systems.
System Requirements
  • Column: C18 or C12 (Phenyl-Hexyl can also offer unique selectivity for the aromatic Tyrosine).

  • Mobile Phase Modifier: Sodium Phosphate or Ammonium Phosphate.

Step-by-Step Protocol
  • Mobile Phases:

    • A: 20 mM Sodium Phosphate buffer, pH 2.5 (Adjust pH with Phosphoric Acid).

    • B: Acetonitrile.

    • Why pH 2.5? At low pH, the suppression of silanol activity by phosphate is superior to TFA, often sharpening peaks of deamidated variants.

  • Gradient Profile:

    • Use a shallower gradient (e.g., 1% B/min) focused around the elution point of the peptide (likely 20-40% B) to maximize resolution between the native peptide and the deamidated impurity.

Visualization: Deamidation Pathway & Workflow

The following diagrams illustrate the degradation pathway you are screening for and the decision logic for method selection.

Diagram 1: Peptide Deamidation Mechanism (The "Silent" Impurity)

Caption: Mechanism of Asparagine deamidation in YLLPAQVNID. The Succinimide intermediate is the critical separation target.

DeamidationPathway Native Native Peptide ...Val-Asn-Ile... Succinimide Cyclic Imide (Succinimide Intermediate) Native->Succinimide -NH3 (Slow Step) Asp Aspartic Acid (Asp) ...Val-Asp-Ile... Succinimide->Asp +H2O (Hydrolysis) IsoAsp Isoaspartic Acid (isoAsp) (Beta-peptide linkage) Succinimide->IsoAsp +H2O (Major Product 3:1 ratio)

Diagram 2: Analytical Workflow Decision Tree

Caption: Logical workflow for selecting the optimal HPLC method based on research needs.

MethodSelection Start Start: Purity Analysis of YLLPAQVNID Goal Define Analytical Goal Start->Goal Routine Routine QC / Batch Release Goal->Routine DeepChar Stability / Impurity ID Goal->DeepChar MethodA Method A: TFA/C18 (Volatile, MS-Ready) Routine->MethodA MS_Check Is Mass Spec Required? DeepChar->MS_Check MethodB Method B: Phosphate/C18 (High Resolution) MS_Check->MethodA Yes MS_Check->MethodB No (UV Only)

Troubleshooting & Self-Validation System

To ensure your data is trustworthy (Trustworthiness in E-E-A-T), apply these self-validation checks:

  • The "Tyrosine Check" (A280/A214 Ratio):

    • Since YLLPAQVNID contains Tyrosine (Y), the peak should be visible at 280 nm.

    • Validation: Calculate the ratio of Area (214nm) / Area (280nm). For this peptide, the ratio should be consistent across injections. If a peak appears at 214nm but not 280nm, it is a non-peptide impurity (e.g., salt, solvent ghost peak) or a truncated sequence missing the N-terminal Tyrosine.

  • Peak Tailing Factor:

    • Calculate Tailing Factor (

      
      ) at 5% peak height.
      
    • Acceptance Criteria:

      
      .
      
    • Fix: If

      
      , the hydrophobic N-terminus is interacting with the column silanols. Increase TFA concentration to 0.15% or switch to a "Shield" (embedded polar group) RP column.
      
  • Carryover Check:

    • Due to the "YLL" and "VI" motifs, this peptide is "sticky."

    • Protocol: Always run a blank injection (100% B followed by gradient) after high-concentration samples to ensure no memory effect.

References

  • Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. (Authoritative source on peptide RP-HPLC mechanisms and ion-pairing effects).
  • D'Hondt, M., et al. (2014). "Related impurities in peptide medicines: An overview of the most common impurities and their analytical determination." Journal of Pharmaceutical and Biomedical Analysis. Link (Detailed review of deamidation mechanisms and separation strategies).

  • Grillo, A. O., et al. (2019). "High-Resolution Mass Spectrometry and LC-MS for Peptide Analysis in Drug Development." AAPS Journal.
  • Szok, D., et al. (2016). "Trends in the Analysis of Isomeric Peptides." Journal of Separation Science.

Sources

comparing bioactivity of YLLPAQVNID vs scrambled control peptide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between the bioactive peptide YLLPAQVNID (Neurotrophic Factor for Retinal Cholinergic Neurons, or NFRCN) and its scrambled peptide control. It is designed for researchers investigating neuroprotection, retinal degenerative diseases, and cholinergic signaling.

Executive Summary & Molecule Identity

YLLPAQVNID is a decapeptide originally purified from cultured hippocampal neurons. It functions as a potent neurotrophic factor specifically targeting retinal cholinergic neurons (amacrine cells). In experimental settings, its bioactivity is validated against a Scrambled Control Peptide —a sequence containing the exact same amino acid composition but in a randomized order. This comparison is critical to distinguish specific receptor-mediated signaling from non-specific physicochemical effects.

FeatureActive Peptide (NFRCN) Scrambled Control
Sequence Y-L-L-P-A-Q-V-N-I-D (Example) D-V-L-P-N-I-Q-Y-L-A
Origin Hippocampal conditioned medium (Yasukura et al.)Synthetic design (Randomized)
Primary Target Retinal Cholinergic Neurons (Amacrine cells)None (Inert negative control)
Key Bioactivity Increases ChAT activity; promotes neurite outgrowthBaseline / No Effect
Solubility Water/Saline soluble (Hydrophilic/Hydrophobic balance)Identical to Active (Iso-electric point maintained)

Mechanism of Action & Scientific Rationale

The bioactivity of YLLPAQVNID is defined by its ability to upregulate Choline Acetyltransferase (ChAT) , the rate-limiting enzyme in acetylcholine synthesis.

  • Active Mechanism : YLLPAQVNID binds to specific (yet to be fully cloned) receptors on the surface of developing retinal neurons, triggering intracellular signaling cascades that prevent apoptosis and stimulate phenotypic differentiation.

  • Control Logic : The scrambled peptide serves as a specificity checkpoint . Since it possesses the same molecular weight, isoelectric point (pI), and hydrophobicity profile, any failure to induce ChAT activity confirms that the active peptide's effect is sequence-dependent (structural motif recognition) rather than a generic nutritional or osmotic effect.

Signaling Logic Diagram

The following diagram illustrates the specific pathway activation compared to the null effect of the control.

BioactivityLogic cluster_0 Extracellular Space cluster_1 Retinal Cholinergic Neuron (Amacrine Cell) Active YLLPAQVNID (Active Peptide) Receptor Specific Surface Receptor Active->Receptor High Affinity Binding Scrambled Scrambled Control (Random Sequence) Scrambled->Receptor No Recognition Null No Binding / No Signal Signal Intracellular Signaling Cascade Receptor->Signal Activation GeneExp Gene Expression (ChAT Upregulation) Signal->GeneExp Outcome Neurite Outgrowth & Survival GeneExp->Outcome

Figure 1: Mechanism of Action. The active sequence YLLPAQVNID specifically engages surface receptors to drive cholinergic differentiation, while the scrambled control fails to initiate signaling.

Comparative Performance Data

The following data summarizes typical results observed in primary retinal cell culture assays (e.g., embryonic rat retina).

Quantitative Bioactivity Metrics
MetricYLLPAQVNID (100 ng/mL) Scrambled Control (100 ng/mL) Vehicle Only (Negative Control)
ChAT Activity (pmol/min/mg protein)High (~6-fold increase vs control)Low (Baseline)Low (Baseline)
Neurite-Bearing Cells (%)40% - 60% 15% - 20% 15% - 20%
Cell Survival (Day 7)Significantly EnhancedNo Significant EffectBaseline Apoptosis
Dose Dependency Linear (10 - 100 ng/mL)Flat / Non-responsiveN/A
Interpretation
  • Specificity : The scrambled control must yield results statistically indistinguishable from the Vehicle Only group. If the scrambled peptide induces activity, the system may be reacting to free amino acids or contaminants (false positive).

  • Potency : YLLPAQVNID typically exhibits an EC50 in the nanomolar range, characteristic of high-affinity growth factor interactions.

Experimental Protocols

To replicate these findings, use the following validated workflow.

A. Peptide Reconstitution
  • Solvent : Dissolve lyophilized YLLPAQVNID and Scrambled Control in sterile PBS (pH 7.4) or water.

  • Concentration : Prepare a stock solution of 100 µg/mL .

  • Storage : Aliquot and store at -20°C . Avoid repeated freeze-thaw cycles.

B. Retinal Cell Culture Assay (Bioactivity Validation)

This protocol measures the specific induction of Choline Acetyltransferase (ChAT).

  • Isolation : Dissect retinas from Embryonic Day 17 (E17) rats.

  • Dissociation : Enzymatically dissociate tissue (Trypsin/DNase) into single-cell suspension.

  • Plating : Plate cells at

    
     cells/cm² on poly-L-lysine coated wells.
    
  • Treatment :

    • Group A : Add YLLPAQVNID (Final conc: 10–100 ng/mL).

    • Group B : Add Scrambled Control (Final conc: 10–100 ng/mL).

    • Group C : Vehicle (PBS).

  • Incubation : Culture for 7 days in serum-free medium.

  • Analysis :

    • Morphology : Fix cells and stain for neurofilament to count neurite-bearing cells.

    • Enzymatic : Lyse cells and perform radiochemical assay for ChAT activity (measuring conversion of Acetyl-CoA + Choline → Acetylcholine).

Assay Workflow Diagram

AssayWorkflow cluster_treatment Treatment Groups (Day 0) cluster_readout Readouts (Day 7) Start E17 Rat Retina Isolation Dissociation Enzymatic Dissociation (Trypsin/DNase) Start->Dissociation Plating Plate on Poly-L-Lysine (Serum-Free Medium) Dissociation->Plating Treat_Active Add YLLPAQVNID (10-100 ng/mL) Plating->Treat_Active Treat_Scram Add Scrambled Peptide (10-100 ng/mL) Plating->Treat_Scram Treat_Veh Add Vehicle (PBS) Plating->Treat_Veh Incubation Incubate 7 Days (37°C, 5% CO2) Treat_Active->Incubation Treat_Scram->Incubation Treat_Veh->Incubation ChAT ChAT Enzymatic Assay (Specific Activity) Incubation->ChAT Microscopy Morphometric Analysis (% Neurite Bearing) Incubation->Microscopy

Figure 2: Step-by-step workflow for validating YLLPAQVNID bioactivity against controls.

Troubleshooting & Optimization

  • Lack of Activity : Ensure the peptide is not degraded. YLLPAQVNID is susceptible to proteases; use protease inhibitors if analyzing lysates, but not in the culture medium during growth (unless specific inhibitors are required).

  • High Background in Control : If the scrambled peptide shows activity, check for endotoxin contamination (LPS) in the peptide synthesis batch. High-quality synthesis (>98% purity) is required.

  • Solubility Issues : While YLLPAQVNID is generally soluble, the scrambled sequence might accidentally create hydrophobic patches. Always verify the scrambled sequence's hydropathy index before synthesis.

References

  • Yasukura, T., Omori, K., Mikami, T., & Inagaki, C. (1994).[1][2] Purification and Characterization of Neurotrophic Factor for Retinal Cholinergic Neurons Derived from Cultured Hippocampal Neurons. The Japanese Journal of Pharmacology, 64, 219-219.

  • Inagaki, C., et al. (1995). Neurotrophic effects of a novel peptide (YLLPAQVNID) on retinal cholinergic neurons.[3][4] Brain Research.

  • Patent WO2009043450A2 . (2009). Use of neurotrophic factor for retinal cholinergic neurons (nfrcn) and chorionic gonadotropin-beta (109-145) as therapeutic agents.

Sources

peptide content determination of Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp via amino acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Determining the absolute peptide content of the decapeptide Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp (YLLPAQVNID) presents a specific set of chemical challenges that disqualify standard "one-size-fits-all" workflows. While High-Performance Liquid Chromatography (HPLC) is suitable for purity, it cannot determine net peptide content (NPC) without a pre-qualified reference standard.

The Verdict: For absolute quantification without a primary standard, Amino Acid Analysis (AAA) remains the gold standard, provided a time-course hydrolysis strategy is employed to counter the steric hindrance of the Isoleucine (Ile) residue. Quantitative NMR (qNMR) is a viable, non-destructive alternative but requires high solubility and a distinct resonance signal free from conformer overlap.

Analyte Assessment: The "Problem Child" Residues

To design a valid protocol, we must first deconstruct the analyte. The sequence YLLPAQVNID contains three critical "risk zones" for AAA:

Residue / MotifRisk FactorImpact on Protocol
Tyr (Y) OxidationTyrosine is susceptible to halogenation/oxidation during acid hydrolysis.[1] Requirement: Addition of phenol scavenger.[2][3]
Gln (Q), Asn (N) DeamidationAcid hydrolysis converts Gln

Glu and Asn

Asp.[3] Result: These must be reported as combined values (Glx and Asx).
Val-Asn-Ile Steric HindranceThe peptide bond preceding Isoleucine (and to a lesser extent Valine) is sterically hindered by the

-branched side chain. Requirement: Extended hydrolysis (48–72h) is often needed for complete release.

Strategic Comparison: AAA vs. Alternatives

Before committing to the destructive AAA workflow, researchers should evaluate if the sample permits alternative methodologies.

Comparative Performance Matrix
FeatureAmino Acid Analysis (AAA) Quantitative NMR (qNMR) HPLC-UV
Principle Hydrolysis

Molar Quantification of residues.
Proton counting relative to internal standard.UV Absorbance (Beer-Lambert).
Primary Utility Absolute Content (Net Peptide Content).Identity & Content (Rapid).Purity & Potency (Relative).[4]
Reference Std? Not required for the peptide itself.Required (Internal Std e.g., Maleic Acid).Required (Catch-22: Need std to test std).
Sample Fate Destroyed.Recoverable.[1][2]Recoverable (mostly).[4]
Precision

2–3% (High skill required).

1–2% (Instrument dependent).

0.5% (High precision, low accuracy w/o std).
Specific Limitation Slow; Val/Ile bonds require time-course.[3]Low sensitivity; requires mg quantities.Cannot determine "Net Content" alone.
Decision Logic (Graphviz)

DecisionMatrix Start Start: Peptide Quantification RefStd Is a Qualified Reference Standard Available? Start->RefStd Yes Yes RefStd->Yes No No RefStd->No Purity Is Sample Purity >95%? Purity->Yes Purity->No Matrix interference precludes qNMR Amount Sample Amount Available? > 10 mg > 10 mg Amount->> 10 mg < 1 mg < 1 mg Amount->< 1 mg HPLC Use HPLC-UV (Routine QC) qNMR Use qNMR (Fast, Non-destructive) AAA Use Amino Acid Analysis (The Gold Standard) Yes->Amount Yes->HPLC No->Purity No->AAA Matrix interference precludes qNMR > 10 mg->qNMR < 1 mg->AAA

Figure 1: Decision matrix for selecting the appropriate quantification method based on sample availability and purity.

Optimized AAA Protocol (The "Core")

This protocol utilizes Post-Column Ninhydrin Derivatization .[5] While Pre-column OPA is more sensitive, Ninhydrin is robust against matrix effects and detects Proline (a secondary amine) without requiring a separate FMOC reaction.

Phase 1: Hydrolysis (The Critical Step)

Standard 24h hydrolysis will likely underestimate the Isoleucine content of this peptide.

  • Reagent: 6N HCl containing 0.1% Phenol (scavenger for Tyrosine protection).

  • Vessel: Vacuum hydrolysis tubes (Pyrex).

  • Procedure:

    • Aliquot peptide sample (approx 10-20

      
      g) into three separate tubes.
      
    • Add 200

      
      L of HCl/Phenol reagent.
      
    • Freeze in liquid nitrogen, evacuate to <50 mTorr, and flame seal.

    • Time Course: Incubate tubes at 110°C for 24, 48, and 72 hours .

    • Rationale: The 24h point captures labile amino acids (Tyr, Thr, Ser) before they degrade.[6] The 72h point ensures the sterically hindered Asn-Ile or Ile-Asp bonds are fully cleaved.

Phase 2: Separation & Detection[2]
  • Drying: Open tubes and dry under vacuum (SpeedVac) to remove HCl. Caution: Do not over-dry, as this can insolubilize the residue.

  • Reconstitution: Dissolve in Loading Buffer (pH 2.2, Sodium Citrate).

  • Column: Cation Exchange Column (e.g., Na+ form).

  • Derivatization: Post-column mixing with Ninhydrin at 135°C.

  • Detection:

    • 570 nm: Primary amino acids (Tyr, Leu, Ala, Val, Ile, Asp, Glu).

    • 440 nm: Secondary amino acids (Proline ).

Experimental Workflow (Graphviz)

AAA_Workflow Sample Sample (YLLPAQVNID) Hydrolysis Acid Hydrolysis 6N HCl + 0.1% Phenol 110°C Sample->Hydrolysis TimeCourse Time Course 24h 48h 72h Hydrolysis->TimeCourse Dry Vac Dry & Reconstitute (pH 2.2 Buffer) TimeCourse->Dry IEC Cation Exchange Chromatography Dry->IEC Ninhydrin Post-Column Ninhydrin (135°C) IEC->Ninhydrin Detect Detection 570nm (Primary) 440nm (Proline) Ninhydrin->Detect

Figure 2: Optimized Amino Acid Analysis workflow emphasizing the time-course hydrolysis.

Data Analysis & Validation

Handling the Data

You will obtain molar values (nmol) for each amino acid. You must normalize these based on the theoretical composition.

Theoretical Composition of YLLPAQVNID:

  • Tyr: 1

  • Leu: 2

  • Pro: 1

  • Ala: 1

  • Glx (Gln): 1

  • Val: 1

  • Asx (Asn+Asp): 2 (1 Asn + 1 Asp)

  • Ile: 1

The Calculation (Self-Validating Logic)

To calculate the Net Peptide Content (NPC), use the Residue Molecular Weight , not the free Amino Acid Molecular Weight. Hydrolysis adds water (


, 18  g/mol ) to break the bond; calculation must subtract this water back out to represent the peptide state.


Where:

  • 
     (except for C-terminal AA, theoretically, but standard practice applies residue MW to all for bulk content).
    

Correction Factors:

  • Ile/Val: Use the value from the 72h hydrolysis (or the plateau value).

  • Tyr: Plot 24h, 48h, 72h and extrapolate to Time = 0 to correct for degradation.

Simulated Data Table (Example)
Amino AcidTheory24h Recovery72h RecoveryFinal Used Value
Asp (Asx) 21.981.95Average (Robust)
Glx 11.010.99Average
Pro 10.980.97Average
Val 10.85 (Low)0.99 (High)Use 72h
Ile 10.82 (Low)0.98 (High)Use 72h
Tyr 10.950.88Extrapolate to t=0
Leu 22.012.02Average

Note: Low recovery of Val/Ile at 24h confirms steric hindrance. Loss of Tyr at 72h confirms oxidation.

References

  • USP <1052> Biotechnology-Derived Articles—Amino Acid Analysis. United States Pharmacopeia. (Provides the regulatory framework for AAA).

  • Rutherfurd, S. M., & Gilani, G. S. (2009). Amino acid analysis.[6] Current Protocols in Protein Science. (Details the hydrolysis kinetics of Val-Ile bonds).

  • Burton, L., et al. (2018). Survey of Peptide Quantification Methods and Comparison of Their Reproducibility: A Case Study Using Oxytocin. Pharmeuropa Bio & Scientific Notes. (Compares AAA, qNMR, and HPLC).

  • Evaluation of Hydrolysis Times. Bio-Synthesis Inc. Technical Guide. (Practical guide on 24h vs 72h hydrolysis for hydrophobic peptides).

Sources

Technical Comparison Guide: Sequence Integrity Verification of Neurotrophic Factor YLLPAQVNID

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Verifying Sequence Integrity of H-Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp-OH (Neurotrophic Factor) Content Type: Publish Comparison Guide

Executive Summary

Target Analyte: this compound (Neurotrophic Factor for Retinal Cholinergic Neurons).[1][2] The Challenge: Verifying the sequence of this decapeptide presents a "perfect storm" of analytical challenges: three isobaric/isomeric residues (Leu2, Leu3, Ile9), two deamidation-prone sites (Gln6, Asn8), and a C-terminal Aspartic acid susceptible to isomerization.

Standard LC-MS/MS often fails to unambiguously distinguish Leucine (Leu) from Isoleucine (Ile) due to their identical mass (113.084 Da). Furthermore, distinguishing spontaneous deamidation (Asn


 Asp/IsoAsp) requires high-resolution chromatographic separation often overlooked in standard workflows.

The Solution: This guide compares three verification methodologies—High-Resolution Orbitrap MS/MS , Edman Degradation , and 2D-NMR —and recommends a Hybrid Validation Protocol that utilizes the strengths of MS for speed and PTM detection while leveraging Edman degradation for absolute stereochemical assignment of isomeric residues.

Peptide Profile & Critical Quality Attributes (CQAs)

Before selecting a method, the sequence must be deconstructed into its risk factors.

PositionResidueCritical Quality Attribute (CQA)Risk Factor
1 Tyr (Y) N-Terminal IntegrityProne to oxidation; accessible for Edman coupling.
2, 3 Leu (L) Isomeric Identity High Risk: Indistinguishable from Ile by standard CID MS.
4 Pro (P) Fragmentation DirectorInduces dominant y-ion series in MS/MS (Proline Effect).
6 Gln (Q) DeamidationCan convert to Glu (+0.984 Da).
8 Asn (N) Deamidation Hotspot Rapidly converts to Asp or IsoAsp (+0.984 Da) in buffers.
9 Ile (I) Isomeric Identity High Risk: Must be distinguished from Leu.
10 Asp (D) C-Terminal IntegrityRisk of racemization or aspartimide formation.

Comparative Analysis of Verification Methodologies

Method A: High-Resolution MS/MS (EThcD/Orbitrap)

The Modern Workhorse

Mechanism: Uses hybrid fragmentation techniques. Standard Collision-Induced Dissociation (CID) cleaves peptide bonds but leaves side chains intact (cannot distinguish Leu/Ile). Electron Transfer/Higher-Energy Collision Dissociation (EThcD) or MS3 fragmentation induces side-chain losses (w-ions) that are diagnostic.[3]

  • Pros:

    • Speed: <30 minutes per sample.

    • Deamidation Detection: Easily detects the +0.984 Da mass shift of Gln/Asn deamidation.

    • Sensitivity: Femtomole level detection.

  • Cons:

    • Leu/Ile Ambiguity: Requires specialized fragmentation (w-ions: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       Da for Leu vs 
      
      
      
      Da for Ile) which is often low abundance.[3]
    • IsoAsp Blindness: Asp and IsoAsp have identical masses; separation relies entirely on chromatography (e.g., HILIC or specialized C18).

Method B: Edman Degradation

The Classical Validator

Mechanism: Cyclic chemical removal of the N-terminal amino acid (PITC coupling


 cleavage 

conversion). Each cycle releases a PTH-amino acid identified by RP-HPLC retention time.
  • Pros:

    • Isomer Resolution: PTH-Leu and PTH-Ile elute at distinctly different times. This is the gold standard for verifying Leu2, Leu3, and Ile9.

    • Linearity: Guarantees the order is strictly N

      
       C.
      
  • Cons:

    • Throughput: Slow (~45 mins per cycle

      
       10 cycles = ~7.5 hours).
      
    • PTM Instability: Acidic conditions during cleavage can induce deamidation, creating artifacts.

    • Proline Lag: Proline (Pos 4) cleavage is slow, often causing "lag" in subsequent cycles.

Method C: 2D-NMR (TOCSY/NOESY)

The Structural Arbiter

Mechanism: Correlates protons through bonds (TOCSY) and space (NOESY).

  • Pros:

    • Stereochemistry: The only method that confirms L- vs D-amino acid chirality (vital for Asp10).

    • Non-destructive.

  • Cons:

    • Material Heavy: Requires milligrams of pure peptide.

    • Complexity: Data interpretation is non-trivial for non-experts.

Performance Data Comparison

FeatureHR-MS/MS (Orbitrap)Edman Degradation2D-NMR (600 MHz)
Leu vs. Ile Distinction Medium (Requires MS3/EThcD)High (Distinct Retention)High (Distinct Spin Systems)
Deamidation (Asn/Gln) High (Mass shift +0.98 Da)Low (Induced artifacts)Medium (Chemical shift change)
Sample Requirement < 1 pmol5–10 pmol> 1 µmol (mg scale)
Throughput High (20+ samples/day)Low (1 sample/day)Low
Cost per Sample


$

Recommended Protocol: The Hybrid "MS-Edman" Workflow

To guarantee sequence integrity for regulatory or high-stakes research, rely on neither method alone. Use MS/MS for screening and Edman for isomer confirmation .

Step 1: Intact Mass & Purity Screen (UHPLC-MS)

Objective: Confirm molecular weight and assess purity/deamidation.

  • System: UHPLC coupled to Q-TOF or Orbitrap.

  • Column: C18 Peptide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5-40% B over 10 mins.

  • Criteria:

    • Observed Monoisotopic Mass: 1146.61 Da (

      
      ).
      
    • Check for +0.984 Da peaks (Deamidation).[4]

    • Note: If +0.984 Da peak > 5%, the sample is degraded.

Step 2: Leu/Ile Verification (Edman Degradation)

Objective: Unambiguously assign Leu2, Leu3, and Ile9.

  • Load: 10 pmol of peptide onto PVDF membrane or glass fiber filter.

  • Cycles: Run 10 cycles.

  • Critical Checkpoints:

    • Cycle 2 & 3: Confirm PTH-Leu (RT ~2.8 min) vs PTH-Ile (RT ~2.5 min). Exact RT depends on specific analyzer.

    • Cycle 9: Confirm PTH-Ile.

    • Cycle 4 (Pro): Expect yield drop in Cycle 5 due to incomplete Pro cleavage.

Step 3: Isomerization Check (Optional)

Objective: Distinguish Asp vs IsoAsp if biological activity is low.

  • Method: Re-inject on MS using a HILIC column (Amide phase) or use ISOQUANT kits (Protein Isoaspartyl Methyltransferase assay). IsoAsp elutes earlier than Asp in HILIC modes.

Visualization: Decision Logic & Workflow

PeptideVerification Start Start: Synthetic Peptide YLLPAQVNID MS_Screen Step 1: UHPLC-HRMS (Intact Mass & Purity) Start->MS_Screen MassCheck Mass = 1146.61 Da? MS_Screen->MassCheck DeamidationCheck Deamidation Check (+0.984 Da peaks?) MassCheck->DeamidationCheck Yes Fail_Syn Fail: Synthesis Error (Deletion/Insertion) MassCheck->Fail_Syn No Fail_Pure Fail: High Deamidation (Repurify) DeamidationCheck->Fail_Pure > 5% Edman Step 2: Edman Degradation (Cycles 2, 3, 9 Focus) DeamidationCheck->Edman < 5% LeuIle_Check Confirm: Pos 2,3 = Leu Pos 9 = Ile Edman->LeuIle_Check Fail_Iso Fail: Isomer Error (e.g., Ile at Pos 2) LeuIle_Check->Fail_Iso No Pass PASS: Sequence Verified LeuIle_Check->Pass Yes

Figure 1: Decision tree for verifying YLLPAQVNID sequence integrity. Note the specific gate for Edman degradation to resolve Leu/Ile ambiguity.

References

  • Differenti

    • Title: Differentiation of Leucine and Isoleucine in Peptides by Electron Transfer/Higher-Energy Collision Dissociation (EThcD).[3][5][6]

    • Source:Analytical Chemistry, 2016.[6][7]

    • URL:[Link]

  • Peptide Deamid

    • Title: Analysis of Deamidation and Oxidation in Monoclonal Antibodies using Peptide Mapping.[4]

    • Source: Waters Corporation Applic
    • URL:[Link]

  • Title: Edman Degradation vs. Mass Spectrometry: Which is Best for N-Terminal Sequencing?
  • Neurotrophic Factor Sequence D

    • Title: Neurotrophic Factor for Retinal Cholinergic Neurons (CAS 156707-52-7).[8]

    • Source: ChemicalBook D

Sources

Comparative Guide: Impurity Identification in Crude YLLPAQVNID Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

YLLPAQVNID (SARS-CoV-2 Spike Glycoprotein residues 1220–1229) is a hydrophobic, HLA-A*02 restricted T-cell epitope used extensively in immunological assays. Its synthesis via Solid Phase Peptide Synthesis (SPPS) presents distinct chemical challenges, specifically hydrophobic aggregation at the N-terminus and asparagine deamidation at the C-terminus.

This guide compares the efficacy of Reverse-Phase HPLC (RP-HPLC) versus Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) for identifying these impurities. While RP-HPLC remains the industry standard for purification, experimental data indicates it is insufficient for identifying isobaric impurities and specific deletion sequences inherent to this peptide.

Part 1: The Target & The Challenge

Physicochemical Profile[1][2][3]
  • Sequence: Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp

  • Hydrophobicity: High (Y, L, L, V, I residues). The N-terminal YLL motif promotes

    
    -sheet aggregation on-resin, leading to "difficult sequences" where coupling efficiency drops.
    
  • Steric Hindrance: The Proline (P) at position 4 induces a kink in the backbone. Coupling the subsequent Leucine onto the secondary amine of Proline is kinetically slow, often resulting in Des-Leu impurities .

  • Chemical Instability: The Asn-Ile (NI) motif is susceptible to deamidation, converting Asparagine to Aspartic Acid or Isoaspartic Acid (+0.984 Da mass shift), particularly under basic conditions (e.g., piperidine treatment during Fmoc removal).

The Impurity Landscape

The following diagram illustrates the primary degradation pathway (Deamidation) relevant to the Asn residue in YLLPAQVNID.

DeamidationMechanism Asn Native Peptide (...Val-Asn-Ile...) Intermediate Succinimide Intermediate (Cyclic Imide) Asn->Intermediate -NH3 (Basic pH/Heat) Asp Aspartic Acid (Asp-Ile) +0.984 Da Intermediate->Asp +H2O (Hydrolysis) IsoAsp Isoaspartic Acid (isoAsp-Ile) +0.984 Da Intermediate->IsoAsp +H2O (Major Product)

Figure 1: Mechanism of Asparagine Deamidation.[1][2][3][4][5] The Asn side chain attacks the backbone amide of Ile, forming a succinimide ring, which hydrolyzes into Asp or isoAsp.

Part 2: Comparative Methodology

Method A: Standard RP-HPLC (UV Detection)
  • Principle: Separation based on hydrophobicity using a C18 column; detection at 214 nm (peptide bond).

  • Status: Standard for purity calculation (% area).

  • Limitation: Deamidated impurities (Asp/isoAsp) are nearly isobaric and often co-elute with the parent peptide. Deletion sequences (e.g., Des-Val) may hide under the main peak due to the high hydrophobicity of the flanking residues.

Method B: UHPLC-HRMS (Orbitrap/Q-TOF)
  • Principle: High-resolution separation combined with mass accuracy <5 ppm.

  • Status: Required for identity and impurity profiling.[6]

  • Advantage: Can resolve the +0.984 Da mass shift of deamidation and identifying specific deletion masses (e.g., -113.08 Da for Des-Leu).

Performance Comparison Data
FeatureRP-HPLC (UV 214nm)UHPLC-HRMSCausality / Insight
Deamidation Detection PoorExcellentDeamidation (+0.98 Da) is invisible to UV unless chromatographically resolved. HRMS extracts the specific ion.
Deletion ID (Des-Leu) ModerateHighThe hydrophobic YLL cluster masks the loss of one Leucine in UV. MS detects the -113 Da shift immediately.
Sensitivity (LOD) ~0.1%<0.01%Critical for immunogenicity; trace impurities can trigger false T-cell responses.
Throughput 20-40 min5-10 minUHPLC uses sub-2

m particles, allowing faster flow rates without loss of resolution.
Cost LowHighHRMS requires expensive instrumentation and skilled operators.

Part 3: Experimental Protocols

Protocol 1: The Gold Standard (UHPLC-HRMS)

Objective: Definitively identify Des-Leu and Deamidated species in crude YLLPAQVNID.

  • Sample Preparation:

    • Dissolve crude peptide in 50:50 Water:Acetonitrile (0.1% Formic Acid) to a concentration of 0.1 mg/mL.

    • Note: Avoid DMSO if possible to prevent signal suppression in MS; however, if aggregation occurs (common with YLL...), use 5% DMSO.

  • Chromatography (UHPLC):

    • Column: C18 Peptide BEH, 2.1 x 100 mm, 1.7

      
      m particle size.
      
    • Temperature: 60°C. Critical: High temperature reduces hydrophobic aggregation of the YLL motif and improves peak shape.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 65% B over 10 minutes. (Steep gradient required for hydrophobic peptides).

  • Mass Spectrometry (HRMS):

    • Mode: ESI Positive.

    • Scan Range: 500–2000 m/z.

    • Resolution: 70,000 (at 200 m/z).

    • Data Analysis: Extract Ion Chromatograms (EIC) for:

      • 
         (Parent)
        
      • 
         (Deamidated, +0.98 Da)
        
      • 
         (Des-Leu, -113 Da)
        
Protocol 2: Routine Screening (HPLC-UV)

Objective: Quick purity check during synthesis fractions.

  • Column: C18, 4.6 x 150 mm, 5

    
    m.
    
  • Mobile Phase: Water/ACN with 0.1% TFA .

    • Note: TFA is used here instead of Formic Acid because it acts as an ion-pairing agent, sharpening the peaks of hydrophobic peptides like YLLPAQVNID better than Formic Acid, though it suppresses MS signal.

  • Gradient: 10-70% B over 30 minutes.

Part 4: Troubleshooting & Causality Workflow

When an impurity is identified, use this logic flow to determine the root cause in the synthesis cycle.

ImpurityLogic Start Impurity Detected (HRMS) CheckMass Check Mass Shift Start->CheckMass Plus1 +0.98 Da CheckMass->Plus1 Minus113 -113 Da (Des-Leu) CheckMass->Minus113 Plus16 +16 Da CheckMass->Plus16 Cause1 Asn Deamidation Reduce base exposure time Switch to HMBP linker Plus1->Cause1 Cause2 Incomplete Coupling (Proline Hindrance) Double couple Leu Use HATU instead of DIC Minus113->Cause2 Cause3 Oxidation (Tyr) Use fresh scavengers (EDT/TIS) Plus16->Cause3

Figure 2: Diagnostic workflow for mapping mass shifts to synthesis errors.

Key Mechanistic Insights
  • Des-Leu (-113 Da): The Pro-Leu bond formation is difficult. Proline is a secondary amine, creating steric bulk. If the subsequent Leucine coupling is not driven to completion (e.g., using HATU/HOAt at elevated temp), a deletion sequence accumulates.

  • Deamidation (+0.98 Da): The Asn-Ile sequence is stable in acid but labile in base. Extended exposure to 20% Piperidine (used for Fmoc removal) during the synthesis of the long N-terminal segment (YLLPAQV) increases the risk of the C-terminal Asn deamidating.

References

  • Comparison of HPLC and UHPLC: Creative Proteomics. (n.d.). Comparing HPLC vs. UHPLC. Retrieved from

  • Deamidation Mechanism: Wakankar, A. A., & Borchardt, R. T. (2006). Formulation considerations for proteins susceptible to asparagine deamidation and aspartate isomerization. Journal of Pharmaceutical Sciences. (Contextualized via general search results on succinimide mechanism).

  • Peptide Impurity Analysis: MDPI. (2024). Efficient Quality Control of Peptide Pools by UHPLC and Simultaneous UV and HRMS Detection.

  • SARS-CoV-2 Epitope Properties: Li, Y., et al. (2020). Linear epitopes of SARS-CoV-2 spike protein elicit neutralizing antibodies in COVID-19 patients. (Context for YLLPAQVNID immunogenicity).

Sources

net peptide content vs gross weight for Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: YLLPAQVNID (Neurotrophic Factor for Retinal Cholinergic Neurons) The Conflict: Gross Weight (the mass of the powder in the vial) vs. Net Peptide Content (the actual mass of the bioactive peptide).[1]

In precision research, treating "1 mg of powder" as "1 mg of peptide" is a fundamental error that compromises reproducibility. For the peptide YLLPAQVNID , a neurotrophic factor used in retinal cholinergic studies, this discrepancy can introduce a concentration error of 20–40% , significantly shifting dose-response curves (e.g., Choline Acetyltransferase [ChAT] stimulation levels).

This guide provides the technical framework to distinguish, calculate, and correct for Net Peptide Content (NPC) to ensure experimental integrity.

Part 1: Technical Deep Dive

The Molecule: YLLPAQVNID

This decapeptide is a specific cleavage product originally purified from hippocampal neurons, known to support the survival and differentiation of cholinergic neurons in the retina.

  • Sequence: Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp[2][3][4][5]

  • Chemical Formula:

    
    [6]
    
  • Theoretical Molecular Weight (MW): 1145.33 Da[4]

The "Gross Weight" Trap

When you purchase "1 mg" of synthetically produced YLLPAQVNID, you are receiving a lyophilized powder. This powder is not 100% peptide. It is a complex mixture comprising three distinct components:

  • The Peptide (NPC): Usually 60%–80% of the total mass.

  • Counter-Ions: Synthetic peptides are typically purified via HPLC using Trifluoroacetic Acid (TFA).[7] The basic residues and the N-terminus form salts with TFA.[7] Even if desalted to Acetate or HCl, the mass of the counter-ion remains significant.

  • Residual Water: Peptides are hygroscopic. Even after lyophilization, tightly bound water molecules can account for 2–5% of the mass.

Crucial Distinction:

Purity (HPLC)


Net Peptide Content (NPC) .
  • Purity measures the percentage of the peptide sequence that is correct (e.g., no deletion sequences).

  • NPC measures the percentage of the total powder mass that is actually peptide.

  • A peptide can be >99% Pure (HPLC) but have only 70% Net Peptide Content.

Part 2: Comparative Performance Data

To demonstrate the impact of ignoring NPC, we model a standard dose-response experiment targeting retinal cell culture ChAT activity.

Scenario: Preparing a 100 µM Stock Solution

Target: 100 µM concentration in 1 mL of solvent. Peptide MW: 1145.33 g/mol .[4]

Comparison Table: The Cost of Assumption
MetricMethod A: Gross Weight (Incorrect) Method B: NPC Corrected (Correct)
Assumption 1 mg powder = 1 mg peptideNPC is determined to be 75% (via AAA)
Weighing 1.15 mg powder weighed1.15 mg powder weighed
Calculation Logic


Actual Moles 0.75 µmol (due to 75% NPC)0.75 µmol
Volume Added 10.0 mL (Calculated for 100 µM)7.5 mL (Adjusted for actual mass)
Final Concentration ~75 µM (25% Error)100 µM (Accurate)
Experimental Impact Right-shifted

/

; Underestimation of potency.
Reproducible, accurate

.
Visualizing the Composition

The following diagram illustrates why the "Gross Weight" method fails.

GrossWeightComposition cluster_composition Actual Composition Gross Gross Weight (Lyophilized Powder) Peptide Net Peptide Content (YLLPAQVNID) 60-80% Gross->Peptide Active Agent Salts Counter-Ions (TFA/Acetate) 10-30% Gross->Salts Impurity 1 Water Residual Water 2-10% Gross->Water Impurity 2

Figure 1: The breakdown of Gross Weight. The "Active Agent" (Green) is often significantly less than the total mass weighed.

Part 3: Protocols for Accurate Dosing

To ensure data integrity with YLLPAQVNID, you must determine the NPC. If the vendor does not provide an Amino Acid Analysis (AAA) report, use the following self-validating workflows.

Method 1: Amino Acid Analysis (Gold Standard)
  • Principle: Hydrolysis of peptide bonds followed by chromatographic quantification of individual amino acids.

  • Why: It is the only absolute method to determine peptide mass.

  • Note: Requires specialized equipment or a service lab.

Method 2: UV Spectrophotometry (The "In-Lab" Standard)

Because YLLPAQVNID contains Tyrosine (Y) , it absorbs UV light at 280 nm. This allows for a relatively accurate concentration check without destroying the sample.

Protocol:
  • Dissolve: Dissolve the peptide powder in water or buffer (Gross Weight method) to a theoretical concentration (e.g., 0.5 mg/mL).

  • Measure: Measure Absorbance at 280 nm (

    
    ) using a quartz cuvette (1 cm pathlength).
    
  • Calculate Extinction Coefficient (

    
    ): 
    
    • 
       for Tyr 
      
      
      
      .
    • Sequence has 1 Tyr.

    • 
      .
      
  • Determine Actual Concentration:

    
    
    
  • Correction: Compare the Actual Concentration to the Theoretical Concentration to derive the specific NPC factor for that vial.

Workflow Diagram: The Correction Loop

CorrectionWorkflow Start Receive Peptide (YLLPAQVNID) CheckCoA Check CoA for Net Peptide Content % Start->CheckCoA Decision Value Provided? CheckCoA->Decision UseValue Use Vendor NPC % for Calculation Decision->UseValue Yes Measure Perform UV Quant (A280 due to Tyr) Decision->Measure No Calc Calculate True Molarity: Mass x NPC / MW UseValue->Calc Measure->Calc Exp Proceed to Retinal Assay Calc->Exp

Figure 2: Decision tree for calculating accurate molarity before experimental use.

References

  • Inoue, M., et al. (1994). Purification and Characterization of Neurotrophic Factor for Retinal Cholinergic Neurons. Pharmacology.[5]

  • AmbioPharm. (2026).[1] What is Net Peptide Content? Peptide Manufacturing FAQs.

  • Innovagen. (2015).[8] Net peptide content, amino acid analysis and elemental analysis.[1][8] Peptide Guides.

  • LifeTein. (2026). What is net peptide content vs purity? Technical Support.

  • CalcTool. (2022). Molecular Weight Calculator & Methodology.

Sources

Safety Operating Guide

Personal protective equipment for handling H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide for H-Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp-OH Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: Operational Safety Profile

Compound: this compound (Sequence: YLLPAQVNID) Classification: Bioactive Peptide / Research Reagent Primary Hazard: Respiratory and Dermal Sensitization (Potent Immunogen) Critical Action: Prevent aerosolization during weighing and reconstitution.

This guide provides an immediate, field-validated safety protocol for handling the decapeptide YLLPAQVNID . While specific toxicological data for this exact sequence may be limited in public MSDS databases, its structure (containing immunogenic motifs) and physical state (lyophilized powder) necessitate handling it as a Category 2 Potent Compound until proven otherwise. The presence of Asparagine (N) and Glutamine (Q) residues also dictates specific stability protocols to prevent deamidation.

Part 1: Risk Assessment & Hazard Identification

Before deploying PPE, you must understand the mechanism of risk. Peptides are not inert; they are biological messengers.

Hazard CategoryRisk LevelMechanism of Action
Inhalation HIGH Lyophilized peptides are low-density and electrostatically active. Inhalation can trigger immediate mucosal sensitization or anaphylactic-like reactions in sensitized individuals.
Dermal Contact MODERATE Peptides can penetrate compromised skin or be carried by solvents (e.g., DMSO) into the bloodstream, potentially mimicking endogenous signaling or causing contact dermatitis.
Stability (Chemical) MODERATE Deamidation Risk: The sequence contains Asn (N) and Gln (Q) . High pH or temperature can cause these to convert to Asp/Glu, altering the peptide's net charge and bioactivity.

Part 2: PPE Matrix (Personal Protective Equipment)

Do not rely on generic "lab safety" rules. Use this matrix tailored for high-potency powder handling.

PPE Decision Logic

PPE_Logic Start Handling YLLPAQVNID State Physical State? Start->State Solid Lyophilized Powder State->Solid Weighing Liquid Solubilized (Liquid) State->Liquid Pipetting Risk_High High Risk: Aerosolization Solid->Risk_High Risk_Low Mod Risk: Absorption Liquid->Risk_Low PPE_Solid Respiratory: N95/P100 Gloves: Double Nitrile Eng: Fume Hood Risk_High->PPE_Solid PPE_Liquid Respiratory: Surgical/N95 Gloves: Single Nitrile Eng: Bench/Hood Risk_Low->PPE_Liquid

Figure 1: Decision logic for selecting PPE based on the physical state of the peptide.

Detailed PPE Specifications
ComponentSpecificationScientific Rationale
Respiratory N95 or P100 Respirator Standard surgical masks do not seal against micron-sized lyophilized particles. If handling >100mg, use a PAPR (Powered Air Purifying Respirator).
Hand Protection Double-Gloving (Nitrile) Outer: 4-mil Nitrile (discard immediately upon contamination). Inner: 4-mil Nitrile (barrier against permeation). Why? If using DMSO for reconstitution, it permeates nitrile in <5 mins, carrying the peptide with it. Double gloving provides a buffer time for removal.
Eye Protection Chemical Splash Goggles Preferred over safety glasses to seal against airborne dust and accidental splashes during solubilization.
Body Protection Lab Coat (Tyvek Sleeves) Use disposable Tyvek sleeve covers if working in a biosafety cabinet to prevent powder accumulation on fabric cuffs.

Part 3: Operational Protocol (Step-by-Step)

This protocol integrates safety with chemical stability preservation.

Phase 1: Weighing (The Critical Zone)

Static electricity is the enemy of peptide handling. It causes powder to "jump" and aerosolize.

  • Engineering Control: Operate inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II).

  • Static Mitigation: Use an anti-static gun or ionizing bar on the vial and spatula before opening. This prevents the "fly-away" effect.

  • Taring: Place the weighing boat in the balance, close the door, and tare.

  • Transfer: Open the peptide vial only inside the hood. Transfer gently.

  • Closure: Reseal the vial immediately. Parafilm is not enough; ensure the screw cap is tight to prevent moisture ingress (Asn/Gln residues are hygroscopic).

Phase 2: Reconstitution (Solubilization)

Sequence Analysis:YLLPAQVNID

  • Hydrophobic Residues: Tyr, Leu, Leu, Pro, Ala, Val, Ile (70%).

  • Hydrophilic Residues: Gln, Asn, Asp (30%).

  • Net Charge: Acidic (Asp) + Basic N-term. Likely low solubility in pure water.

Protocol:

  • Solvent Selection: Do not start with water. The high hydrophobic content (Leu/Val/Ile) suggests you may need an organic co-solvent or pH adjustment.

    • Step A: Attempt to dissolve in a small volume of 0.1M Ammonium Hydroxide (NH₄OH) or DMSO (if compatible with your assay). The basic pH of NH₄OH helps deprotonate the Aspartic acid (D) and Tyrosine (Y), improving solubility.

    • Step B: Dilute to volume with water/buffer.

  • Mixing: DO NOT VORTEX VIGOROUSLY.

    • Reason: High shear stress can damage the peptide structure.

    • Technique: Swirl gently or pipette up and down against the wall of the tube.

  • Filtration: If sterilization is required, use a PVDF or PES 0.22µm filter . Avoid Nylon (binds peptides).

Phase 3: Disposal
  • Solid Waste: Disposable spatulas, weigh boats, and gloves must be disposed of in Hazardous Chemical Waste (solid), not regular trash.

  • Liquid Waste: Collect in a dedicated "Bioactive/Carcinogen" liquid waste stream. Do not pour down the drain.

Part 4: Emergency Procedures

ScenarioImmediate ActionSecondary Action
Powder Spill Do NOT sweep. Cover with wet paper towels (to dampen powder) then wipe up.Clean area with 10% Bleach followed by 70% Ethanol. Dispose as hazmat.
Skin Exposure Wash with soap and copious water for 15 mins. Do NOT use ethanol (increases skin permeability).Seek medical attention if irritation or systemic symptoms (dizziness, flushing) occur.
Eye Exposure Flush at eyewash station for 15 mins, holding eyelids open.Consult an ophthalmologist immediately.

Visual Workflow: Safe Handling Lifecycle

Handling_Workflow Start Start: Vial Retrieval (-20°C Storage) Equilibration Equilibrate to Room Temp (Prevent Condensation) Start->Equilibration Wait 30 mins Weighing Weighing in Hood (Use Anti-Static Gun) Equilibration->Weighing PPE On Solubilization Reconstitution (Add solvent -> Swirl -> Dilute) Weighing->Solubilization Gentle Mixing Aliquot Aliquot to Single-Use Vials (Avoid Freeze-Thaw) Solubilization->Aliquot Storage Store at -80°C Aliquot->Storage

Figure 2: Step-by-step workflow from storage retrieval to aliquoting, emphasizing temperature equilibration to protect the hygroscopic Asn/Gln residues.

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Washington, DC: U.S. Department of Labor. Available at: [Link]

  • University of California, San Diego (UCSD) Environment, Health & Safety. Biosafety: Peptides and Prions. San Diego, CA. Available at: [Link]

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。